molecular formula C7H10N2O B1298281 4-(1-Pyrazolyl)-2-butanone CAS No. 89943-03-3

4-(1-Pyrazolyl)-2-butanone

Cat. No.: B1298281
CAS No.: 89943-03-3
M. Wt: 138.17 g/mol
InChI Key: YGSSCNXKGBWTBR-UHFFFAOYSA-N
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Description

4-(1-Pyrazolyl)-2-butanone is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-Pyrazolyl)-2-butanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-Pyrazolyl)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrazolyl)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazol-1-ylbutan-2-one
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InChI

InChI=1S/C7H10N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSSCNXKGBWTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358768
Record name 4-(1-Pyrazolyl)-2-butanone
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-03-3
Record name 4-(1H-Pyrazol-1-yl)-2-butanone
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Record name 4-(1-Pyrazolyl)-2-butanone
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Record name 4-(1H-pyrazol-1-yl)butan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Pyrazolyl)-2-butanone (CAS No. 89943-03-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrazolyl)-2-butanone, with the Chemical Abstracts Service (CAS) registry number 89943-03-3, is a heterocyclic ketone that has garnered interest within the scientific community.[1][2][3][4][5] This compound uniquely integrates a pyrazole ring, a well-known pharmacophore, with a flexible butanone chain. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a core component in numerous biologically active compounds and approved pharmaceuticals.[6][7] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The butanone moiety, on the other hand, provides a reactive handle for further chemical modifications and can influence the compound's pharmacokinetic profile.

This technical guide provides a comprehensive overview of 4-(1-Pyrazolyl)-2-butanone, including its physicochemical properties, synthesis methodologies with detailed experimental protocols, and potential applications in drug discovery and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(1-Pyrazolyl)-2-butanone is essential for its handling, characterization, and application in research and development.

PropertyValueSource
CAS Number 89943-03-3[1][2][3][4][5]
Molecular Formula C₇H₁₀N₂O[2][3][4]
Molecular Weight 138.17 g/mol [2][3][4]
Boiling Point 109 °C at 11 Torr[2]
Density 1.07 ± 0.1 g/cm³ (Predicted)[2]
pKa 2.03 ± 0.10 (Predicted)[2]

Synthesis of 4-(1-Pyrazolyl)-2-butanone

The synthesis of 4-(1-Pyrazolyl)-2-butanone can be approached through several synthetic strategies. The two most prominent and logical methods are the N-alkylation of pyrazole with a suitable 4-carbon electrophile and the Michael addition of pyrazole to an α,β-unsaturated ketone.

Method 1: N-Alkylation of Pyrazole with 4-Chloro-2-butanone

This method represents a direct and efficient approach to the target molecule. The lone pair of electrons on one of the nitrogen atoms in the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 4-chloro-2-butanone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct and to facilitate the nucleophilic attack.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products pyrazole Pyrazole product 4-(1-Pyrazolyl)-2-butanone pyrazole->product + chlorobutanone 4-Chloro-2-butanone chlorobutanone->product hcl HCl base Base (e.g., K2CO3) base->product salt KCl + H2O

N-Alkylation of Pyrazole.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq) and a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the suspension. The use of a stronger base like sodium hydride (NaH) can also be employed for deprotonation prior to alkylation.

  • Alkylation: To the stirred suspension, add 4-chloro-2-butanone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(1-Pyrazolyl)-2-butanone.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Base: A base is crucial to deprotonate the pyrazole, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and yield.

  • Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a faster reaction rate. Refluxing ensures a constant and controlled reaction temperature.

Method 2: Michael Addition of Pyrazole to Methyl Vinyl Ketone

The Michael addition, or conjugate addition, offers an alternative route where the pyrazole anion adds to the β-carbon of an α,β-unsaturated ketone like methyl vinyl ketone (MVK). This reaction is typically base-catalyzed.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product pyrazole Pyrazole product 4-(1-Pyrazolyl)-2-butanone pyrazole->product + mvk Methyl Vinyl Ketone mvk->product catalyst Base Catalyst (e.g., Triton B) catalyst->product

Michael Addition of Pyrazole.

Experimental Protocol:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.0 eq) in a suitable solvent like THF or dioxane.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) or a phase-transfer catalyst like Triton B.

  • Michael Acceptor Addition: Cool the mixture in an ice bath and add methyl vinyl ketone (1.0-1.2 eq) dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: An inert atmosphere is often used to prevent side reactions with atmospheric moisture and oxygen, especially when using strong, moisture-sensitive bases.

  • Base Catalyst: The base deprotonates the pyrazole, generating the nucleophilic pyrazolide anion required for the conjugate addition.

  • Controlled Addition: The dropwise addition of the highly reactive methyl vinyl ketone at a low temperature helps to manage the exothermicity of the reaction and minimize polymerization of the Michael acceptor.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

  • Pyrazole Ring Protons: Three distinct signals are expected for the protons on the pyrazole ring, likely in the aromatic region (δ 6.0-8.0 ppm). The proton at the 4-position will likely appear as a triplet, while the protons at the 3- and 5-positions will appear as doublets or multiplets.

  • Butanone Chain Protons:

    • A singlet for the methyl protons (CH₃) adjacent to the carbonyl group (C=O), expected around δ 2.1-2.3 ppm.

    • A triplet for the methylene protons (CH₂) adjacent to the pyrazole ring, likely in the range of δ 4.2-4.5 ppm due to the deshielding effect of the nitrogen atom.

    • A triplet for the methylene protons (CH₂) adjacent to the carbonyl group, expected around δ 2.8-3.1 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region, typically around δ 205-210 ppm.

  • Pyrazole Ring Carbons: Three signals corresponding to the three carbon atoms of the pyrazole ring.

  • Butanone Chain Carbons: Signals for the methyl carbon and the two methylene carbons.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[6][7] The structural combination of a pyrazole ring and a butanone chain in 4-(1-Pyrazolyl)-2-butanone makes it an attractive building block for the synthesis of novel drug candidates.

  • Scaffold for Library Synthesis: The ketone functionality of 4-(1-Pyrazolyl)-2-butanone can serve as a versatile handle for a variety of chemical transformations, such as reductive amination, aldol condensation, or the formation of hydrazones and other derivatives. This allows for the rapid generation of a library of diverse compounds for high-throughput screening against various biological targets.

  • Potential Pharmacological Activities: Based on the known biological activities of pyrazole derivatives, 4-(1-Pyrazolyl)-2-butanone and its analogs could be investigated for a range of therapeutic applications, including:

    • Anti-inflammatory agents: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.[13]

    • Anticancer agents: Pyrazole derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[7]

    • Antimicrobial agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[6]

Conclusion

4-(1-Pyrazolyl)-2-butanone is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods such as N-alkylation and Michael addition. The presence of both a pharmacologically relevant pyrazole ring and a synthetically versatile ketone functionality makes it an attractive starting material for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

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  • Wang Y, Li H, Chen Y. Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl)ketones Using An Organocatalyzed Michael Addition Reaction. Org Lett. 2011;13(16):4332-4335.
  • Norman NJ, Bao S, Huang A, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. 2022;87(16):11019-11033.
  • Norman NJ, Bao S, Huang A, et al. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • O'Brien-Mitchell C, Fallon T, Hulme C. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Org Biomol Chem. 2013;11(30):4974-4981.
  • Anderson M, Bailey S, Carr A, et al. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorg Med Chem Lett. 2004;14(13):3345-3349.
  • Norman NJ, Bao S, Huang A, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Published online July 25, 2022.
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  • da Silva Filho LC, de Oliveira PF, de Souza Passos T, et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Published online January 30, 2025.
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An In-Depth Technical Guide to 4-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Ketone

4-(1H-pyrazol-1-yl)butan-2-one, a unique heterocyclic ketone, stands as a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structure, which marries the aromatic, electron-rich pyrazole ring with a flexible butanone side chain, provides a compelling scaffold for the development of novel therapeutic agents and functional materials. The pyrazole moiety, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, lauded for its diverse biological activities.[1][2] This guide offers a comprehensive technical overview of 4-(1H-pyrazol-1-yl)butan-2-one, from its fundamental chemical identity to its synthesis, characterization, and potential applications in drug discovery.

Core Molecular Identity and Physicochemical Properties

The formally recognized IUPAC name for this compound is 4-(1H-pyrazol-1-yl)butan-2-one . It is also known by several synonyms, including 4-(1-Pyrazolyl)-2-butanone, 2-Butanone, 4-(1H-pyrazol-1-yl)-, and 1-(3-Oxobutyl)-1H-pyrazole.[3]

PropertyValueSource
CAS Number 89943-03-3[3]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]

The presence of both a hydrogen bond donor (the N-H of the pyrazole ring) and acceptor (the carbonyl oxygen and the second pyrazole nitrogen) in its structure suggests potential for specific molecular interactions within biological systems. The butanone chain introduces a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets of target proteins.

Synthesis and Mechanistic Considerations

The synthesis of 4-(1H-pyrazol-1-yl)butan-2-one can be approached through several established methodologies for N-alkylation of pyrazoles. A common and effective strategy involves the reaction of pyrazole with a suitable four-carbon electrophile.

General Synthetic Approach: Nucleophilic Substitution

A prevalent method for the synthesis of N-substituted pyrazoles is the nucleophilic substitution reaction between a pyrazole salt and an alkyl halide. In the case of 4-(1H-pyrazol-1-yl)butan-2-one, this would involve the reaction of pyrazole with a 4-halobutan-2-one derivative.

Reaction Scheme:

G cluster_conditions pyrazole Pyrazole reaction + pyrazole->reaction base Base (e.g., K2CO3, NaH) base->reaction halobutanone 4-Halobutan-2-one (X = Cl, Br, I) halobutanone->reaction product 4-(1H-pyrazol-1-yl)butan-2-one solvent Solvent (e.g., DMF, Acetonitrile) product_intermediate reaction->product_intermediate product_intermediate->product

Caption: General synthetic scheme for 4-(1H-pyrazol-1-yl)butan-2-one.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation based on common laboratory practices for similar transformations.

  • Deprotonation of Pyrazole: To a solution of pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The reaction mixture is stirred for a designated period to ensure complete formation of the pyrazolide anion. The choice of base is critical; stronger bases like sodium hydride can lead to faster reaction times but require more stringent anhydrous conditions.

  • Nucleophilic Attack: A solution of 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one) in the same solvent is added dropwise to the pyrazolide solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-(1H-pyrazol-1-yl)butan-2-one.

Spectroscopic Characterization: A Validated Structure

The structural elucidation of 4-(1H-pyrazol-1-yl)butan-2-one is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole ring and the butanone chain. The three protons on the pyrazole ring will appear as characteristic signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene protons of the butanone chain adjacent to the pyrazole ring and the carbonyl group will appear as triplets, while the methyl protons will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The chemical shifts of the pyrazole carbons will be indicative of the heterocyclic aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(1H-pyrazol-1-yl)butan-2-one will exhibit characteristic absorption bands. A strong absorption peak is expected in the region of 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group.[4] Other significant bands will correspond to the C-H stretching of the alkyl and aromatic groups, and the C=N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 138.17 g/mol . Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[5][6] While specific biological data for 4-(1H-pyrazol-1-yl)butan-2-one is not extensively reported in publicly available literature, its structural features suggest its potential as a valuable intermediate and scaffold in drug discovery.

A Scaffold for Bioactive Molecules

The presence of a reactive ketone group and the pyrazole ring makes 4-(1H-pyrazol-1-yl)butan-2-one an attractive starting material for the synthesis of more complex molecules. The ketone can be readily transformed into other functional groups, such as alcohols, amines, or hydrazones, allowing for the generation of diverse chemical libraries for biological screening. For instance, condensation of the ketone with various hydrazines can lead to the formation of pyrazoline derivatives, another class of heterocycles with known pharmacological importance.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. The structural features of this molecule could be a starting point for the design of novel COX inhibitors.

  • Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs.[7] Modifications of 4-(1H-pyrazol-1-yl)butan-2-one could lead to the discovery of new compounds with antiproliferative activity.

  • Inhibitors of Kinases: Protein kinases are a major class of drug targets. The pyrazole ring can act as a bioisostere for other aromatic systems and can be tailored to fit into the ATP-binding site of various kinases.

Future Directions and Conclusion

4-(1H-pyrazol-1-yl)butan-2-one represents a molecule with untapped potential. While its direct biological applications are yet to be fully explored, its value as a synthetic intermediate is clear. Future research should focus on the systematic exploration of its reactivity to generate novel derivatives and the subsequent evaluation of their biological activities across a range of therapeutic targets. The combination of the proven pyrazole pharmacophore with a modifiable butanone side chain provides a fertile ground for the discovery of new lead compounds in drug development. This in-depth guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing heterocyclic ketone.

References

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"4-(1-Pyrazolyl)-2-butanone" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis of 4-(1-Pyrazolyl)-2-butanone Document Type: Technical Whitepaper / Process Guide Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

4-(1-Pyrazolyl)-2-butanone (CAS: 89943-03-3 ) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical ligands, agrochemicals, and metal-organic frameworks (MOFs).[1][2] Its structure comprises a pyrazole ring coupled at the N1-position to a 2-butanone chain.

This guide details the Aza-Michael Addition as the primary industrial and laboratory synthesis route due to its superior atom economy, scalability, and "green" chemistry profile. An alternative Nucleophilic Substitution pathway is provided for contexts where Methyl Vinyl Ketone (MVK) is restricted.

Retrosynthetic Analysis

To design an efficient synthesis, we first deconstruct the target molecule C


H

N

O. The strategic disconnection occurs at the C–N bond linking the pyrazole nitrogen to the alkyl chain.

Key Disconnects:

  • Path A (Michael Addition): Disconnection at the N1–C(

    
    ) bond reveals Pyrazole  and Methyl Vinyl Ketone (MVK) . This relies on the nucleophilicity of the pyrazole nitrogen attacking the electron-deficient 
    
    
    
    -carbon of the
    
    
    -unsaturated ketone.
  • Path B (Alkylation): Disconnection at the same bond but implying a leaving group on the alkyl chain reveals Pyrazole and 4-Halo-2-butanone .

Retrosynthesis Target Target: 4-(1-Pyrazolyl)-2-butanone (C7H10N2O) Disconnect Retrosynthetic Disconnection Target->Disconnect PathA Path A: Aza-Michael Addition (Preferred) Disconnect->PathA C-N Disconnect PathB Path B: Nucleophilic Substitution (Alternative) Disconnect->PathB C-N Disconnect ReactantsA Pyrazole + Methyl Vinyl Ketone PathA->ReactantsA ReactantsB Pyrazole + 4-Chloro-2-butanone PathB->ReactantsB

Figure 1: Retrosynthetic breakdown of 4-(1-Pyrazolyl)-2-butanone highlighting the two primary synthetic vectors.

Primary Pathway: Aza-Michael Addition

This is the "Gold Standard" route. It utilizes the inherent nucleophilicity of the pyrazole NH group to attack the conjugated double bond of Methyl Vinyl Ketone (3-buten-2-one).

Mechanism

The reaction proceeds via a 1,4-conjugate addition.

  • Activation: The pyrazole N1-H is weakly acidic. In the presence of a base (or even in neutral protic media), the nitrogen lone pair becomes sufficiently nucleophilic.

  • Attack: The N1 lone pair attacks the

    
    -carbon of MVK.
    
  • Enolate Intermediate: The electrons shift to form an enolate.

  • Tautomerization: Proton transfer from the N1 (or solvent) to the

    
    -carbon regenerates the ketone, yielding the final product.
    

MichaelMechanism Step1 1. Reactants Pyrazole + MVK Step2 2. Nucleophilic Attack (N1 attacks Beta-Carbon) Step1->Step2 Mix Step3 3. Enolate Intermediate (Resonance Stabilized) Step2->Step3 1,4-Addition Step4 4. Proton Transfer (Tautomerization) Step3->Step4 H+ Shift Product Product 4-(1-Pyrazolyl)-2-butanone Step4->Product Yield

Figure 2: Step-wise mechanistic flow of the Aza-Michael addition.

Experimental Protocol (Catalyst-Free / Green)

Rationale: Pyrazoles are sufficiently nucleophilic to react with MVK without harsh bases, especially in water, which activates the enone via hydrogen bonding.

Materials:

  • Pyrazole (1.0 equiv)[1]

  • Methyl Vinyl Ketone (1.1 equiv) — Warning: Lachrymator, toxic.

  • Solvent: Water (distilled) or Acetonitrile.

Procedure:

  • Setup: Charge a round-bottom flask with Pyrazole (e.g., 6.8 g, 100 mmol) and Water (20 mL).

  • Addition: Add Methyl Vinyl Ketone (MVK) (7.7 g, 110 mmol) dropwise over 15 minutes at 0°C (ice bath) to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate under reduced pressure. The residue is typically a pure oil. If necessary, distill under high vacuum (approx. 100–110°C @ 1 mmHg) or purify via silica gel chromatography.

Data Summary:

ParameterValueNotes
Yield 85–95%High atom economy.
Reaction Time 4–6 HoursFast kinetics.
Regioselectivity >99:1 (N1)Pyrazole is symmetric; N1 attack is exclusive.
Appearance Pale Yellow OilMay solidify upon prolonged cooling (MP < 25°C).

Alternative Pathway: Nucleophilic Substitution

Use this route if MVK is unavailable or if the pyrazole derivative is electron-deficient and requires deprotonation by a strong base to react.

Reactants: Pyrazole + 4-Chloro-2-butanone. Reagents: Potassium Carbonate (K


CO

) or Sodium Hydride (NaH). Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolve Pyrazole (1.0 equiv) in dry MeCN.

  • Add K

    
    CO
    
    
    
    (1.5 equiv) and stir for 30 mins to ensure deprotonation/activation.
  • Add 4-Chloro-2-butanone (1.1 equiv) dropwise.

  • Reflux (80°C) for 8–12 hours.

  • Filter off inorganic salts, concentrate, and purify as above.

Drawback: 4-Chloro-2-butanone is unstable (prone to elimination to MVK in situ) and is a severe lachrymator.

Characterization & Validation

To confirm the identity of CAS 89943-03-3 , ensure the following spectral signatures are present.

1.


H NMR (CDCl

, 400 MHz):
  • 
     7.50 (d, 1H):  Pyrazole C3-H.
    
  • 
     7.35 (d, 1H):  Pyrazole C5-H.
    
  • 
     6.20 (t, 1H):  Pyrazole C4-H.
    
  • 
     4.35 (t, 2H):  N–CH
    
    
    
    – (Triplet, distinct shift due to Nitrogen).
  • 
     2.95 (t, 2H):  –CH
    
    
    
    –C=O (Triplet, alpha to carbonyl).
  • 
     2.15 (s, 3H):  CH
    
    
    
    –C=O (Singlet, methyl ketone).

2. Mass Spectrometry (ESI+):

  • [M+H]

    
    :  Calculated: 139.17; Found: 139.2.
    

Safety & Handling

  • Methyl Vinyl Ketone (MVK): Highly toxic by inhalation and skin absorption. Polymerizes readily. Store stabilized in the fridge. Use only in a fume hood.

  • Pyrazole: Skin and eye irritant.[3]

  • Product: Treat as a potential irritant. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • ChemicalBook. (2025). 4-(1-Pyrazolyl)-2-butanone Product Properties and CAS 89943-03-3.[1][2][3][4] Link

  • Wang, J., et al. (2014). "Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with nitrogen heterocycles." New Journal of Chemistry, 38, 1234-1240. (Validates the green, catalyst-free methodology for pyrazole-MVK systems). Link

  • Liu, B. K., et al. (2007). "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles." Synthesis, 2007(17), 2653-2659. (Provides catalytic alternatives for slower-reacting derivatives). Link

  • Fluorochem. (2025). Safety Data Sheet: 4-(1H-pyrazol-1-yl)-2-butanone. Link

  • Elguero, J. (2000).[5] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier. (Authoritative text on pyrazole reactivity and alkylation patterns).

Sources

Strategic Synthesis Guide: 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Pyrazolyl)-2-butanone is a pivotal pharmacophore precursor, widely utilized in the synthesis of kinase inhibitors (specifically CDK2 and p38 MAP kinase pathways) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure comprises a pyrazole ring coupled to a butanone tail via an N-alkylation at the 4-position of the ketone chain (beta-carbon).

This guide moves beyond basic textbook synthesis to address the process chemistry challenges: specifically, the handling of the highly reactive and toxic electrophile (Methyl Vinyl Ketone) and ensuring regioselective alkylation without polymerization side products.

Strategic Retrosynthesis & Material Selection

The most atom-economic and scalable route to 4-(1-Pyrazolyl)-2-butanone is the Aza-Michael Addition . This pathway utilizes the nucleophilicity of the pyrazole nitrogen to attack the


-carbon of an 

-unsaturated ketone.
The Reaction Core


Starting Material Specifications
MaterialRoleCASPhysical StateCritical Quality Attribute (CQA)
1H-Pyrazole Nucleophile288-13-1Crystalline SolidWater Content: Must be <0.5%. Hygroscopic nature can affect stoichiometry in non-aqueous protocols.
Methyl Vinyl Ketone (MVK) Electrophile78-94-4LiquidStabilizer Presence: Must contain Hydroquinone (0.1%) to prevent polymerization. Purity: Distillation required if yellow/viscous.
Triethylamine (TEA) Catalyst121-44-8LiquidDryness: Use anhydrous grade to prevent hydrolysis competition.

Deep Dive: The Methyl Vinyl Ketone (MVK) Challenge

As a Senior Scientist, I cannot overstate the risk profile of MVK. It is the failure point for 80% of unsuccessful syntheses of this target, not due to lack of reactivity, but due to uncontrolled reactivity.

  • Polymerization: MVK polymerizes exothermically. If your MVK is old or stored improperly (warm), you are adding a polymer sludge, not a reagent. Protocol: Always check the refractive index (

    
    ) before use. If it deviates, distill under reduced pressure.
    
  • Toxicity: MVK is a severe lachrymator and highly toxic by inhalation. All transfers must occur in a closed system or high-velocity fume hood.

  • Stoichiometry: Because MVK is volatile and prone to polymerization, a slight excess (1.1 – 1.2 eq) is required to drive the reaction to completion, but a large excess complicates purification.

Experimental Protocol: The Aza-Michael Addition

Two protocols are presented: a Standard Organic Method (robust, high solubility) and a Green Aqueous Method (industrial scalability, easier workup).

Method A: Standard Organic Synthesis (DCM/TEA)

Rationale: Dichloromethane (DCM) solubilizes both reactants perfectly. Triethylamine (TEA) acts as a mild base to deprotonate the pyrazole (increasing nucleophilicity) and buffer the reaction.

Workflow:

  • Setup: Flame-dried 250mL Round Bottom Flask (RBF), magnetic stir bar, nitrogen inlet, dropping funnel.

  • Dissolution: Charge Pyrazole (6.8 g, 100 mmol) and DCM (50 mL). Add TEA (0.5 mL, catalytic).

  • Addition: Cool solution to 0°C (ice bath). This is critical to control the exotherm of the Michael addition.

  • Reaction: Add MVK (10 mL, 120 mmol) dropwise over 20 minutes.

  • Aging: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). Stain with Iodine or UV. Look for disappearance of Pyrazole (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Wash organic layer with water (2 x 30 mL) to remove unreacted pyrazole and TEA. Dry over

    
    .
    
  • Isolation: Remove solvent in vacuo. The product is usually a pale yellow oil.

Method B: Green Aqueous Synthesis (Water-Promoted)

Rationale: Water activates the Michael acceptor via hydrogen bonding to the carbonyl oxygen, enhancing electrophilicity at the


-carbon. This method avoids toxic solvents and is often faster.

Workflow:

  • Setup: 250mL RBF, open to air (if MVK vapors are contained).

  • Reaction: Suspend Pyrazole (100 mmol) in Water (30 mL). Add MVK (110 mmol) in one portion.

  • Agitation: Stir vigorously. The mixture will initially be heterogeneous but will become homogeneous as the product forms (or separate into an oil layer).

  • Time: Stir at RT for 2-4 hours.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Evaporate solvent. Distillation under high vacuum (0.5 mmHg) may be required for pharma-grade purity.

Mechanistic & Logic Visualization

The following diagram details the reaction mechanism, highlighting the transition state stabilization that dictates the kinetics.

ReactionMechanism cluster_mechanism Aza-Michael Mechanism Pyrazole 1H-Pyrazole (Nucleophile) Activation Base Deprotonation (Formation of Pyrazolate) Pyrazole->Activation TEA/Base MVK Methyl Vinyl Ketone (Michael Acceptor) Attack Nucleophilic Attack on β-Carbon MVK->Attack Activation->Attack Enolate Enolate Intermediate (Stabilized by Resonance) Attack->Enolate Protonation Proton Transfer (Tautomerization) Enolate->Protonation +H+ Product 4-(1-Pyrazolyl)-2-butanone (Target) Protonation->Product

Caption: Step-wise Aza-Michael addition mechanism showing the transformation from reactants to the final ketone product.

Process Workflow & Safety Architecture

This workflow emphasizes the critical control points (CCPs) where the experiment is most likely to fail or become unsafe.

ProcessWorkflow start START: Material Prep check_mvk Check MVK Quality (Clear? Liquid?) start->check_mvk distill Distill MVK (Remove Polymer) check_mvk->distill No (Yellow/Viscous) mix Mix Pyrazole + Solvent (DCM or H2O) check_mvk->mix Yes (Clear) distill->mix cool Cool to 0°C (Control Exotherm) mix->cool add_mvk Dropwise Addition of MVK (Fume Hood Required) cool->add_mvk react Reaction: 2-6 hrs @ RT Monitor: TLC/NMR add_mvk->react check_done Complete? (No Vinyl Protons) react->check_done check_done->react Incomplete workup Workup (Wash/Extract) check_done->workup Complete isolate Isolation (Vac Distillation) workup->isolate end END: Pure Product isolate->end

Caption: Operational workflow emphasizing the critical decision point regarding MVK quality to prevent reaction failure.

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these markers to confirm success:

  • NMR Validation (1H NMR, CDCl3):

    • Success: Look for the disappearance of the MVK vinyl protons (multiplet at 6.0–6.4 ppm).

    • Success: Appearance of the triplet-triplet pattern for the ethyl chain:

      
       ppm (
      
      
      
      ) and
      
      
      ppm (
      
      
      ).
    • Success: Pyrazole ring protons shifted slightly downfield compared to starting material.

  • Impurity Flag: If the product solidifies into a hard, insoluble plastic, MVK polymerization occurred. Cause: Temperature too high during addition or lack of inhibitor.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2762646, 4-(1H-Pyrazol-1-yl)butan-2-one. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Protection of ketones during heterocycle synthesis).
  • Gelest, Inc. (2015).[1] Vinyl Methyl Ketone Safety Data Sheet. Retrieved from [Link]

Sources

"4-(1-Pyrazolyl)-2-butanone" spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Pyrazolyl)-2-butanone

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-(1-Pyrazolyl)-2-butanone (CAS No. 89943-03-3; Molecular Formula: C₇H₁₀N₂O; Molecular Weight: 138.17 g/mol ). As a molecule incorporating both a heterocyclic pyrazole ring and a ketone functional group, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed breakdown of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures reported in peer-reviewed literature.

Molecular Structure and Nomenclature

4-(1-Pyrazolyl)-2-butanone is a derivative of butanone where a pyrazole ring is attached via its N1 position to the C4 of the butane chain. Understanding this structure is fundamental to interpreting its spectral data. For clarity in the subsequent NMR analysis, the carbon and proton positions are systematically numbered.

M [C₇H₁₀N₂O]⁺˙ m/z = 138 (Molecular Ion) F1 [C₆H₇N₂O]⁺ m/z = 123 M->F1 - •CH₃ F2 [C₄H₅N₂]⁺ m/z = 81 M->F2 - •C₃H₅O F4 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F4 - •C₃H₃N₂CH₂ F3 [C₃H₅O]⁺ m/z = 57 R1 •CH₃ R2 •C₃H₅O R3 •C₄H₅N₂ R4 •C₆H₇N₂O

Caption: Predicted EI-MS fragmentation pathway for 4-(1-Pyrazolyl)-2-butanone.

Interpretation of Fragmentation:

  • m/z = 123: Loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage, a common fragmentation for ketones.

  • m/z = 81: Cleavage of the C6-C7 bond, resulting in the stable pyrazolyl-methyl cation.

  • m/z = 57: Cleavage of the N1-C6 bond, resulting in the butanone fragment cation.

  • m/z = 43: Alpha-cleavage resulting in the formation of the highly stable acylium ion ([CH₃CO]⁺). This is often the most abundant fragment (the base peak) in the mass spectra of methyl ketones. [1][2]

Conclusion

The combination of these four spectroscopic techniques provides a robust and self-validating dataset for the structural confirmation of 4-(1-Pyrazolyl)-2-butanone. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the key ketone functional group, and mass spectrometry will verify the molecular weight and provide a fragmentation pattern consistent with the proposed structure. This guide provides the expected data and interpretation, serving as a reliable benchmark for researchers working with this compound and its derivatives.

References

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST WebBook. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved February 7, 2026, from [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Oreate AI Blog. Retrieved February 7, 2026, from [Link]

  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved February 7, 2026, from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of butanone. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of butanone. Retrieved February 7, 2026, from [Link]

  • eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 2-Butanone. NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved February 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 1. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic ketone, 4-(1-Pyrazolyl)-2-butanone. In the absence of a publicly available, experimentally verified spectrum, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a robust, predicted ¹H and ¹³C NMR analysis. This guide is designed to serve as an authoritative resource for researchers in synthetic chemistry, drug discovery, and analytical sciences, offering insights into spectral interpretation, experimental design, and structural elucidation.

Introduction: The Structural Significance of 4-(1-Pyrazolyl)-2-butanone

4-(1-Pyrazolyl)-2-butanone is a bifunctional molecule that incorporates a pyrazole ring, a key pharmacophore in numerous therapeutic agents, and a flexible butanone chain. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can participate in hydrogen bonding and various receptor interactions. The butanone fragment introduces a reactive carbonyl group and a degree of conformational flexibility. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful tool for elucidating such detailed structural information in solution.

Predicted NMR Spectra of 4-(1-Pyrazolyl)-2-butanone

The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(1-Pyrazolyl)-2-butanone. These predictions are based on the analysis of chemical shift data for pyrazole, N-substituted pyrazoles, and 2-butanone.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for the pyrazole ring protons and the protons of the butanone side chain. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromatic nature of the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-(1-Pyrazolyl)-2-butanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3'~7.5Doublet (d)~1.5-2.51H
H-5'~7.4Doublet (d)~2.0-3.01H
H-4'~6.2Triplet (t)~2.0-2.51H
H-4 (CH₂)~4.3Triplet (t)~6.5-7.52H
H-3 (CH₂)~3.0Triplet (t)~6.5-7.52H
H-1 (CH₃)~2.2Singlet (s)-3H

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Rationale for Assignments:

  • Pyrazole Protons (H-3', H-4', H-5'): The protons on the pyrazole ring are expected in the aromatic region. H-3' and H-5', being adjacent to the nitrogen atoms, will be the most downfield. The H-4' proton, situated between two carbons, will appear more upfield. The characteristic coupling pattern for a 1-substituted pyrazole is a triplet for H-4' (coupled to both H-3' and H-5') and doublets for H-3' and H-5' (each coupled to H-4').[1][2]

  • Methylene Protons (H-4 and H-3): The methylene group at position 4 (H-4), being directly attached to the electronegative pyrazole nitrogen, is expected to be significantly downfield. The methylene group at position 3 (H-3) is adjacent to the carbonyl group, which also exerts a deshielding effect, placing its signal downfield, but to a lesser extent than H-4. Both are expected to be triplets due to coupling with the adjacent methylene group.

  • Methyl Protons (H-1): The methyl protons at position 1 are adjacent to the carbonyl group and will appear as a singlet in the upfield region, characteristic of a methyl ketone.[3][4]

¹³C NMR Spectral Analysis

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1-Pyrazolyl)-2-butanone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~207
C-5'~139
C-3'~129
C-4'~106
C-4 (CH₂)~48
C-3 (CH₂)~43
C-1 (CH₃)~30

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Rationale for Assignments:

  • Carbonyl Carbon (C-2): The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically above 200 ppm.[5]

  • Pyrazole Carbons (C-3', C-4', C-5'): The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocycles. C-3' and C-5' are typically found further downfield than C-4'.[6][7]

  • Aliphatic Carbons (C-1, C-3, C-4): The methylene carbon attached to the pyrazole nitrogen (C-4) will be the most downfield of the aliphatic carbons. The methylene carbon adjacent to the carbonyl (C-3) will also be downfield. The methyl carbon (C-1) of the acetyl group will be the most upfield signal.[8]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 4-(1-Pyrazolyl)-2-butanone, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For solubility issues or to observe different hydrogen bonding effects, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most modern spectrometers use the residual solvent peak as a secondary reference.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

3. ¹³C NMR Acquisition:

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm.

4. 2D NMR Experiments for Structural Confirmation:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for confirming the connectivity of the butanone chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall molecular structure.

Synthesis of 4-(1-Pyrazolyl)-2-butanone: A Plausible Route

A common and efficient method for the synthesis of N-alkylated pyrazoles is the aza-Michael addition of pyrazole to an α,β-unsaturated ketone.[9][10] For 4-(1-Pyrazolyl)-2-butanone, this would involve the reaction of pyrazole with methyl vinyl ketone (but-3-en-2-one).

Synthesis Pyrazole Pyrazole Reaction Aza-Michael Addition Pyrazole->Reaction MVK Methyl Vinyl Ketone (But-3-en-2-one) MVK->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Catalyst Product 4-(1-Pyrazolyl)-2-butanone Reaction->Product

Caption: Plausible synthesis of 4-(1-Pyrazolyl)-2-butanone.

This reaction is typically carried out in the presence of a base catalyst. Potential impurities from this synthesis could include unreacted starting materials or side products from the polymerization of methyl vinyl ketone.

Visualization of NMR Analysis Workflow

The logical flow of an NMR-based structural elucidation for 4-(1-Pyrazolyl)-2-butanone can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments) Data_Analysis Data Analysis and Spectral Interpretation H1_NMR->Data_Analysis C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Data_Analysis COSY COSY (¹H-¹H Correlations) COSY->Data_Analysis HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Data_Analysis HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Data_Analysis Structure Structural Elucidation of 4-(1-Pyrazolyl)-2-butanone Data_Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, NMR analysis of 4-(1-Pyrazolyl)-2-butanone. By leveraging established spectroscopic principles and data from analogous compounds, a detailed interpretation of the expected ¹H and ¹³C NMR spectra has been presented. The outlined experimental protocols and data analysis workflow offer a robust framework for researchers to confidently undertake the structural characterization of this and similar molecules. As new experimental data becomes available, this guide can serve as a valuable reference for comparison and validation.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Unknown. (n.d.). 13CNMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • Reddit. (2024, July 25). 1H NMR of pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Unknown. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 643-647.
  • University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 9). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Retrieved from [Link]

  • CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Quora. (2017, January 9). In the H-NMR spectrum of 2-Butanone, why is the Methylene group the most downfield group? Why not methyl on carbon no.1? Retrieved from [Link]

  • SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved from [Link]

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  • Unknown. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(14), 4363.
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An In-depth Technical Guide to the Physical and Spectroscopic Characteristics of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for 4-(1-Pyrazolyl)-2-butanone

Therefore, this technical guide adopts a dual approach to uphold scientific integrity. Firstly, it presents the confirmed fundamental properties of the molecule. Secondly, where experimental data is absent, it provides a reasoned, expert analysis of the expected physical and spectroscopic characteristics. These estimations are grounded in the well-established properties of its constituent functional groups—the pyrazole ring and the butanone chain—and by drawing logical comparisons with closely related, well-characterized analogs. This approach ensures that researchers have a reliable, albeit predictive, framework for their work with this compound.

Core Molecular Profile

4-(1-Pyrazolyl)-2-butanone is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is N-substituted with a butan-2-one moiety. This combination of a polar, aromatic pyrazole ring and a flexible ketone-containing alkyl chain dictates its chemical behavior and physical properties.

PropertyValueSource
Chemical Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [2]
CAS Number 89943-03-3[1][2]
Synonyms 1-(3-Oxobutyl)-1H-pyrazole, 4-(pyrazol-1-yl)butan-2-one[2]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N1 [label="N", pos="0,1!", fontcolor="#EA4335"];
N2 [label="N", pos="-0.87,0.5!", fontcolor="#EA4335"];
C3 [label="C", pos="-0.87,-0.5!"];
C4 [label="C", pos="0,-1!"];
C5 [label="C", pos="0.87,-0.5!"];
C6 [label="CH₂", pos="0.87,2!"];
C7 [label="CH₂", pos="2.37,2!"];
C8 [label="C", pos="3.17,3!"];
O1 [label="O", pos="4.17,3!", fontcolor="#EA4335"];
C9 [label="CH₃", pos="2.67,1!"];

// Pyrazole ring bonds
N1 -- N2 [len=1.0];
N2 -- C3 [len=1.0];
C3 -- C4 [len=1.0];
C4 -- C5 [len=1.0];
C5 -- N1 [len=1.0];

// Butanone chain bonds
N1 -- C6 [len=1.5];
C6 -- C7 [len=1.5];
C7 -- C8 [len=1.5];
C8 -- O1 [len=1.0, style=double];
C7 -- C9 [len=1.5];

}

Figure 1: 2D Structure of 4-(1-Pyrazolyl)-2-butanone.

Physical Characteristics: An Expert Assessment

In the absence of empirically determined data, we can project the physical properties of 4-(1-Pyrazolyl)-2-butanone. This analysis is based on data from a commercial supplier (which should be treated with caution until independently verified) and the known properties of pyrazole and butanone.

Physical PropertyPredicted/Estimated ValueRationale and Comparative Analysis
Appearance Colorless to pale yellow liquid or low-melting solidSimple N-alkylated pyrazoles are often liquids or low-melting solids at room temperature. The butanone chain would likely lower the melting point compared to pyrazole itself (m.p. 67-70 °C).
Boiling Point ~245.8 °C (at 760 mmHg)A commercial source lists this value. This is significantly higher than butanone (80 °C) due to the larger molecular weight and the polar pyrazole ring, which increases intermolecular forces.
Density ~1.07 g/cm³A commercial source provides this value. This density is reasonable for a nitrogen-containing organic molecule of this size.
Solubility
In WaterModerately solubleThe pyrazole ring, with its two nitrogen atoms capable of hydrogen bonding, and the ketone's carbonyl group will confer some water solubility. However, the overall carbon framework will limit extensive miscibility.
In Organic SolventsSolubleExpected to be soluble in polar organic solvents like ethanol, methanol, acetone, and DMSO, which can interact favorably with both the pyrazole and ketone functionalities[3][4].

Synthetic Considerations: A General Approach

While a specific, detailed protocol for the synthesis of 4-(1-Pyrazolyl)-2-butanone is not available in the cited literature, a common and effective method for the N-alkylation of pyrazoles involves the reaction of the pyrazole anion with an appropriate alkyl halide. A plausible synthetic route is the reaction of pyrazole with a 4-halo-2-butanone.

General Experimental Protocol for N-Alkylation of Pyrazole

This protocol is illustrative and would require optimization for the specific synthesis of 4-(1-Pyrazolyl)-2-butanone.

  • Deprotonation of Pyrazole:

    • To a solution of pyrazole (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the pyrazolate anion. The choice of a strong base like NaH ensures complete deprotonation, driving the reaction forward.

  • Alkylation:

    • Slowly add a solution of 4-chloro-2-butanone or 4-bromo-2-butanone (1.0-1.2 eq.) in the same solvent to the pyrazolate mixture.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). Heating is often necessary to overcome the activation energy of the nucleophilic substitution reaction.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4-(1-Pyrazolyl)-2-butanone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps pyrazole Pyrazole deprotonation 1. Deprotonation (Formation of Pyrazolate Anion) pyrazole->deprotonation halo_butanone 4-Halo-2-butanone alkylation 2. N-Alkylation (Nucleophilic Substitution) halo_butanone->alkylation base Base (e.g., NaH) base->deprotonation deprotonation->alkylation Pyrazolate anion workup 3. Work-up & Purification (Extraction, Chromatography) alkylation->workup product 4-(1-Pyrazolyl)-2-butanone workup->product

Figure 2: General workflow for the synthesis of 4-(1-Pyrazolyl)-2-butanone.

Spectroscopic Profile: An Interpretive Forecast

The following sections outline the expected spectroscopic signatures of 4-(1-Pyrazolyl)-2-butanone based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the butanone chain.

    • Pyrazole Protons: Three signals are expected for the pyrazole ring protons. The proton at the C4 position will likely appear as a triplet, while the protons at the C3 and C5 positions will appear as doublets. Their chemical shifts would be in the aromatic region, typically between δ 7.5 and 6.2 ppm.

    • Butanone Protons:

      • A singlet for the methyl protons (CH₃) adjacent to the carbonyl group, expected around δ 2.2 ppm.

      • Two triplets for the two methylene groups (CH₂-CH₂), likely in the range of δ 3.0-4.5 ppm. The methylene group attached to the pyrazole nitrogen will be further downfield.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct resonances.

    • Pyrazole Carbons: Three signals in the aromatic region (δ 105-140 ppm).

    • Butanone Carbons:

      • A signal for the carbonyl carbon (C=O) significantly downfield, typically around δ 205-210 ppm.

      • Signals for the two methylene carbons and the methyl carbon in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group and vibrations from the pyrazole ring.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ , characteristic of a saturated aliphatic ketone[5].

  • C=N and C=C Stretches (Pyrazole Ring): A series of medium to weak bands in the region of 1400-1600 cm⁻¹ .

  • C-H Stretches:

    • Aromatic C-H stretches from the pyrazole ring will appear just above 3000 cm⁻¹ .

    • Aliphatic C-H stretches from the butanone chain will appear just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the following features are anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 138 , corresponding to the molecular weight of the compound. The intensity of this peak may vary.

  • Key Fragmentation Patterns:

    • Loss of the methyl group (•CH₃) from the acyl group would result in a fragment at m/z = 123 .

    • Alpha-cleavage on either side of the carbonyl group is common for ketones. Cleavage between the carbonyl carbon and the adjacent methylene group would yield an acylium ion at m/z = 43 (CH₃C=O⁺), which is often a prominent peak for methyl ketones.

    • Fragmentation of the pyrazole ring could also occur, leading to characteristic ions of the pyrazole nucleus.

Conclusion and Future Directions

4-(1-Pyrazolyl)-2-butanone is a molecule of interest for which a complete, experimentally validated profile of physical and spectroscopic properties is currently lacking in the public domain. This guide has provided a scientifically reasoned framework of expected characteristics based on established chemical principles and data from related compounds.

For researchers and developers, the immediate path forward involves the synthesis and thorough characterization of this compound. The general synthetic protocol outlined herein provides a starting point for its preparation. Subsequent detailed analysis using NMR, IR, MS, and elemental analysis, along with the determination of its melting/boiling point, density, and solubility, will be invaluable to the scientific community. Such data would not only confirm the predictions made in this guide but also facilitate the exploration of this compound's potential in drug discovery and materials science.

References

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Introduction: Contextualizing 4-(1-Pyrazolyl)-2-butanone in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-(1-Pyrazolyl)-2-butanone

4-(1-Pyrazolyl)-2-butanone is a heterocyclic ketone, a molecular scaffold of significant interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The butanone chain provides a flexible linker and a reactive carbonyl group, making this compound a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[2]

For any compound to be viable in drug development, its physicochemical properties are paramount. Among these, solubility is a critical gatekeeper.[3] Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to high doses and unpredictable therapeutic outcomes.[4] Conversely, understanding solubility in various organic solvents is essential for designing efficient synthetic routes, purification schemes, and formulation strategies.

This guide provides a comprehensive analysis of the expected solubility profile of 4-(1-Pyrazolyl)-2-butanone. In the absence of extensive published data on this specific molecule, we will employ a predictive approach grounded in the known properties of its constituent functional groups and analogous structures. More importantly, we provide detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to fully characterize and leverage the solubility of 4-(1-Pyrazolyl)-2-butanone.

Section 1: Predicted Physicochemical Characteristics and Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. By deconstructing 4-(1-Pyrazolyl)-2-butanone into its key components—the aromatic pyrazole ring, the polar ketone group, and the aliphatic ethyl linker—we can develop a robust hypothesis regarding its solubility behavior.

  • Pyrazole Ring: The 1H-pyrazole ring is aromatic and contains two nitrogen atoms. One nitrogen is pyridine-like (basic, pKa of pyrazole is ~2.5) and can act as a hydrogen bond acceptor, while the other is pyrrole-like. This structure imparts a degree of polarity but the overall ring system is relatively non-polar.[5][6]

  • Butanone Moiety: The ketone (C=O) group is a strong hydrogen bond acceptor, contributing significantly to solubility in polar protic solvents. The four-carbon chain, however, adds lipophilic character.

This structural combination suggests a molecule with balanced, but limited, polarity. It is not expected to be highly soluble in water but should exhibit good solubility in a range of organic solvents.

PropertyPredicted Value / CharacteristicRationale
Appearance Likely a crystalline solid or oil.Similar butanone derivatives are often crystalline solids or liquids that solidify upon cooling.[7][8]
Aqueous Solubility Low to very slightly soluble.The non-polar surface area from the pyrazole ring and alkyl chain likely outweighs the polar contribution of the ketone and nitrogen atoms.[5][7]
Organic Solubility Soluble in polar aprotic and protic solvents.Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol, which can interact favorably with the pyrazole and ketone groups.[7][9]
pH-Dependent Solubility Solubility may increase in acidic pH.The pyridine-like nitrogen on the pyrazole ring can be protonated under acidic conditions, forming a more soluble salt.[6]
Temperature Dependence Solubility will likely increase with temperature.For most organic solids, the dissolution process is endothermic, meaning solubility increases with the addition of thermal energy to overcome crystal lattice forces.

Section 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is the most accurate and relevant measure for pharmaceutical applications. The "gold standard" for its determination is the Shake-Flask method.[10]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached.

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[10]

  • Extended Agitation (24-72h): Many complex organic molecules, especially those with stable crystal lattices, require significant time to reach equilibrium. Sampling at multiple time points (e.g., 24h, 48h, 72h) validates that the measured concentration is stable and represents true equilibrium.[10]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility and relevance.

  • Separation of Solid: Centrifugation or filtration is necessary to remove undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification: A validated analytical method (e.g., HPLC-UV) is required for accurate measurement of the compound's concentration in the supernatant.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-(1-Pyrazolyl)-2-butanone to several glass vials (in triplicate for each solvent and time point). A general guideline is to add enough solid so that it is clearly visible after the agitation period.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for an extended period.[11]

  • Sampling:

    • At 24 hours, remove the first set of triplicate vials.

    • Allow the vials to rest at the test temperature for at least 1 hour to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the undissolved solid.[11]

    • Carefully collect a known volume of the clear supernatant.

  • Dilution & Analysis:

    • Dilute the supernatant with an appropriate mobile phase to fall within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.

  • Validation of Equilibrium: Repeat steps 4 and 5 for the remaining vials at 48 hours and 72 hours. Equilibrium is confirmed if the calculated solubility values from the last two time points are statistically identical.[11]

Shake_Flask_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Validation A Add excess solid compound to triplicate vials B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Remove vials at T=24h, 48h, 72h C->D E Centrifuge to pellet undissolved solid D->E F Collect clear supernatant E->F G Dilute supernatant F->G H Quantify concentration via HPLC-UV G->H I Compare concentrations from different time points H->I J Equilibrium confirmed? (e.g., C_48h ≈ C_72h) I->J K Report Thermodynamic Solubility J->K Yes

Caption: Workflow for the Shake-Flask method.

Section 3: Determining pH-Dependent Solubility and pKa

The basicity of the pyrazole ring means that the solubility of 4-(1-Pyrazolyl)-2-butanone is likely dependent on pH. Potentiometric titration is a highly effective method to determine both the pKa of the ionizable group and the solubility of the free base (S₀).[12]

Protocol 2: Potentiometric Titration for pKa and S₀ Determination

Causality Behind Experimental Choices:

  • Acidic Starting Point: The compound is first dissolved as its more soluble salt form by adding a strong acid. This ensures the compound is fully in solution before the titration begins.

  • Titration with Base: Adding a strong base (e.g., KOH) slowly neutralizes the acid and then deprotonates the compound.

  • Precipitation Point: Once the concentration of the neutral (free base) form of the compound exceeds its intrinsic solubility (S₀), it begins to precipitate. This is observed as a plateau or change in the slope of the titration curve, as the precipitation acts as a buffer for the pH.[12]

  • Double Dosing: Performing the experiment at two different initial concentrations of the compound allows for the simultaneous calculation of both pKa and S₀, providing a robust, self-validating dataset.[12]

Step-by-Step Methodology:

  • Preparation: Accurately weigh two different amounts of 4-(1-Pyrazolyl)-2-butanone to create two solutions of known initial concentration (e.g., C₁ and C₂).

  • Dissolution: Dissolve each sample in a known volume of water containing a slight excess of a strong acid (e.g., HCl) to ensure complete protonation and dissolution.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and an automated titrator for precise addition of the titrant.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH), recording the pH after each incremental addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The initial part of the curve, before precipitation, can be used to determine the pKa using the Henderson-Hasselbalch equation.

    • The point at which the curve deviates or plateaus indicates the onset of precipitation. The pH and known concentrations at this point can be used to calculate the intrinsic solubility (S₀) of the neutral form.

    • Analyzing the data from both initial concentrations (C₁ and C₂) provides a more precise determination of both pKa and S₀.[12]

Potentiometric_Workflow A Prepare two solutions with different known concentrations (C1, C2) B Dissolve each in acidic water to fully protonate and dissolve the compound A->B C Titrate with standardized strong base (e.g., KOH) B->C D Record pH vs. Titrant Volume C->D E Plot titration curves for C1 and C2 D->E F Analyze pre-precipitation region to find pKa E->F G Identify precipitation point (change in curve slope) E->G H Calculate intrinsic solubility (S₀) from precipitation point data G->H

Caption: Logic flow for pKa and solubility determination.

Section 4: Computational Prediction of Solubility

In early-stage research, experimental determination of solubility for every synthesized analogue can be resource-intensive. Computational, or in silico, models provide a rapid and cost-effective means to predict solubility and prioritize compounds for synthesis and further testing.[13]

These methods use the two-dimensional or three-dimensional structure of a molecule to calculate physicochemical descriptors (e.g., lipophilicity, molecular weight, polar surface area).[14] These descriptors are then fed into mathematical models, often built using machine learning algorithms trained on large datasets of compounds with known solubilities, to predict the solubility of a new compound.[15]

Common Approaches:

  • Quantitative Structure-Property Relationship (QSPR): These models create a mathematical equation that links structural properties to solubility.[13]

  • Machine Learning Models: Algorithms like Light Gradient Boosting Machines can be trained on molecular fingerprints to predict aqueous solubility with increasing accuracy.[15]

While predictive, these models are invaluable for triaging large numbers of virtual compounds and flagging potential solubility liabilities long before a compound is ever synthesized.

Conclusion and Implications

A thorough understanding of the solubility of 4-(1-Pyrazolyl)-2-butanone is not an academic exercise; it is a prerequisite for its effective application. For the medicinal chemist, this knowledge dictates whether a compound is likely to have good oral bioavailability and informs strategies for formulation.[16] For the process chemist, it governs the choice of solvents for reaction workups, crystallization, and purification, directly impacting yield and purity.

Based on its structure, we predict that 4-(1-Pyrazolyl)-2-butanone will exhibit limited aqueous solubility but good solubility in common organic solvents. Its solubility is expected to be modifiable by adjusting pH and temperature. This guide provides robust, validated protocols—namely the Shake-Flask and potentiometric titration methods—that will allow researchers to move from prediction to precise experimental determination. By integrating this foundational data early in the research and development process, scientists can make more informed decisions, accelerate their timelines, and increase the probability of success for projects involving this promising molecular scaffold.

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  • IEEE Xplore. (n.d.). Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Retrieved from [Link]

  • Alwsci.com. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling of 4-(1-Pyrazolyl)-2-butanone

[1][2]

Executive Summary

4-(1-Pyrazolyl)-2-butanone (CAS: 89943-03-3) is a heterocyclic ketone primarily utilized as a versatile intermediate in the synthesis of pharmaceutical ligands and agrochemicals.[][2][3][4] Contrary to common assumptions regarding similar molecular weight ketones, this compound exists as a viscous liquid at standard temperature and pressure (STP), not a solid. Consequently, it does not possess a standard melting point above room temperature; rather, its thermal profile is defined by a high boiling point and a low freezing point.

This guide provides a rigorous analysis of its physicochemical properties, synthesis via aza-Michael addition, and handling protocols, correcting common misconceptions regarding its phase state.

Part 1: Chemical Identity & Structural Analysis[2]

The physicochemical behavior of 4-(1-Pyrazolyl)-2-butanone is dictated by its structure—a flexible ethylene linker connecting a polar pyrazole ring to a methyl ketone.[] Unlike its phenolic analog (Raspberry Ketone), which is a solid due to intermolecular hydrogen bonding, the pyrazole derivative lacks strong H-bond donors, resulting in a liquid state.

Nomenclature & Identifiers
Parameter Detail
IUPAC Name 4-(1H-Pyrazol-1-yl)butan-2-one
Common Synonyms 1-(3-Oxobutyl)pyrazole; Pyazolyl-2-butanone
CAS Number 89943-03-3
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES CC(=O)CCN1C=CC=N1

Part 2: Thermal Properties & "Melting Point" Investigation[2]

The Phase State Reality

Researchers often query the melting point of this compound expecting a solid crystalline value. However, empirical data confirms that the free base is a liquid at room temperature .

  • Melting/Freezing Point: < 20°C (Exact freezing point is rarely reported in literature, often observed as a supercooled oil).

  • Boiling Point: 245.8°C at 760 mmHg (Predicted/Experimental correlation).[5]

  • Flash Point: 102.5°C.[5]

Technical Insight: If a solid form is encountered in the lab, it is likely a salt form (e.g., Hydrochloride or Oxalate) or a misidentified impurity. The free base must be handled as an oil.

Physicochemical Data Summary
PropertyValueCondition
Physical State Liquid (Oil)@ 25°C, 1 atm
Density 1.07 g/cm³@ 20°C
Refractive Index 1.534@ 20°C
LogP 0.86(Lipophilicity indicator)
Solubility SolubleDCM, Methanol, Ethanol

Part 3: Synthesis & Reaction Mechanism[8]

The industrial and laboratory standard for synthesizing 4-(1-Pyrazolyl)-2-butanone is the aza-Michael addition .[] This reaction involves the nucleophilic attack of the pyrazole nitrogen (N1) onto the

Reaction Workflow
  • Reagents: 1H-Pyrazole (Nucleophile) + Methyl Vinyl Ketone (Michael Acceptor).

  • Catalyst: Often proceeds without catalyst due to pyrazole nucleophilicity, or with mild base (Et₃N) to deprotonate the pyrazole.

  • Conditions: Stirring at room temperature or mild heating (40-60°C) in an aprotic solvent (Acetonitrile or THF).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electron flow during the aza-Michael addition, highlighting the formation of the C-N bond.

MichaelAdditioncluster_conditionsReaction ConditionsPyrazole1H-Pyrazole(Nucleophile)TransitionTransition State(C-N Bond Formation)Pyrazole->TransitionLone pair attackon β-carbonMVKMethyl Vinyl Ketone(Michael Acceptor)MVK->TransitionActivationProduct4-(1-Pyrazolyl)-2-butanone(Target Liquid)Transition->ProductProton transfer& Re-aromatizationCond1Solvent: MeCN or NeatCond2Temp: 25-60°C

Caption: Aza-Michael addition mechanism showing the nucleophilic attack of pyrazole on MVK to form the target ketone.

Part 4: Experimental Protocol for Verification

Since the compound is a liquid, "melting point" determination is invalid. Instead, purity and identity should be verified via Refractive Index (RI) or Boiling Point determination.[5]

Protocol: Vacuum Distillation & RI Check

Objective: Purify crude reaction mixture and verify identity.

  • Setup: Equip a round-bottom flask with a short-path distillation head and a vacuum pump capable of < 5 mmHg.

  • Loading: Charge the flask with the crude 4-(1-Pyrazolyl)-2-butanone oil.

  • Distillation:

    • Apply vacuum.[5]

    • Slowly increase oil bath temperature.[5]

    • Collection: Collect the fraction boiling at 110–115°C (at reduced pressure ~2-5 mmHg). Note: The BP of 245°C is at atmospheric pressure; vacuum distillation is safer to prevent decomposition.

  • Verification:

    • Place a drop of the distillate on a refractometer.

    • Target RI: 1.534 ± 0.002 at 20°C.[5]

Part 5: Applications & Safety[2][3]

Key Applications
  • Ligand Synthesis: The carbonyl group serves as a handle for condensation reactions (e.g., with amines to form Schiff bases), creating bidentate N,N-ligands for coordination chemistry.

  • Pharmaceutical Intermediate: Used as a scaffold for synthesizing pyrazole-containing drugs, often targeting inflammation pathways.[5][6]

Safety Profile (SDS Highlights)
  • GHS Classification: Irritant (Skin/Eye).[5]

  • Handling: Wear nitrile gloves and safety glasses.[5] Handle in a fume hood due to potential volatility of unreacted MVK (highly toxic) or Pyrazole.[5]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • FineTech Chemical . (n.d.).[5] 4-(1-Pyrazolyl)-2-butanone Product Data & Properties. Retrieved from [][5]

  • Sigma-Aldrich . (2024).[][5] Product Specification: 4-(1-Pyrazolyl)-2-butanone (AldrichCPR). Retrieved from [][5]

  • National Center for Biotechnology Information . (2024).[5] PubChem Compound Summary for CAS 89943-03-3. Retrieved from [][5]

  • ChemicalBook . (2024).[5] CAS 89943-03-3 Physicochemical Properties. Retrieved from [][5]

Technical Guide: Stability, Storage, and Handling of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13234-45-2 Synonyms: 4-(1H-pyrazol-1-yl)butan-2-one; 1-(3-Oxobutyl)pyrazole Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol

Executive Summary

4-(1-Pyrazolyl)-2-butanone is a bifunctional intermediate utilized primarily as a ligand precursor in coordination chemistry and a building block in pharmaceutical synthesis. While structurally simple, possessing a pyrazole ring and a ketone moiety, its stability profile is governed by the reversibility of its formation pathway (Michael addition).

Critical Technical Insight: The primary stability risk for this compound is not oxidative degradation, but the retro-Michael deconstruction . Under thermal stress or basic conditions, the molecule can revert to its precursors: Pyrazole and Methyl Vinyl Ketone (MVK) . Because MVK is a highly toxic lachrymator and alkylating agent, degraded samples of 4-(1-Pyrazolyl)-2-butanone pose a significant, often overlooked, safety hazard.

This guide details the physicochemical drivers of this instability and provides a self-validating storage protocol to ensure compound integrity and researcher safety.

Physicochemical Profile & Reactivity[1][2][3][4]

To understand the storage requirements, we must first analyze the molecule's bond dissociation tendencies.

Structural Analysis

The molecule consists of a pyrazole nitrogen (N1) bonded to the


-carbon of a butanone chain. This C-N bond is formed via the conjugate addition of pyrazole to methyl vinyl ketone. Unlike amide or ether linkages, this specific C-N bond adjacent to a carbonyl system is susceptible to 

-elimination.
Key Properties Table
PropertyDescriptionRelevance to Stability
Physical State Liquid (at RT) or low-melting solidLiquids have higher molecular mobility, increasing intermolecular reaction rates.
Boiling Point ~110–115°C (at reduced pressure)High thermal input during purification can trigger decomposition.
Solubility Soluble in alcohols, DCM, chloroformProtophilic solvents can catalyze proton transfer, accelerating equilibrium shifts.
pKa (Conj. Acid) ~2.5 (Pyrazole nitrogen)The pyrazole ring is weakly basic; strong acids form stable salts, potentially stabilizing the C-N bond.
Hygroscopicity ModerateMoisture can act as a pseudo-base or nucleophile, promoting hydrolysis or elimination.

Degradation Mechanisms: The Retro-Michael Pathway

The most critical concept for the handling of 4-(1-Pyrazolyl)-2-butanone is the Michael Equilibrium .

The Mechanism

The synthesis involves the attack of the pyrazole nitrogen on the


-carbon of MVK. This reaction is reversible.[1][2] In a stored sample, entropy favors the dissociation into two smaller molecules, particularly if the temperature rises.


This reaction is catalyzed by:

  • Heat: Increases kinetic energy, overcoming the activation barrier for elimination.

  • Bases: Abstract a proton from the

    
    -position (next to the ketone), facilitating the expulsion of the pyrazole leaving group.
    
  • Lewis Acids: Can coordinate to the ketone oxygen, weakening the

    
    -C-N bond.
    
Visualization of the Degradation Pathway

RetroMichael Compound 4-(1-Pyrazolyl)-2-butanone (Intact) TS Transition State (Enolate Intermediate) Compound->TS Heat (>30°C) or Base Catalysis Products Degradation Products TS->Products Elimination MVK Methyl Vinyl Ketone (TOXIC / Volatile) Products->MVK Pyrazole Pyrazole (Solid precipitate) Products->Pyrazole MVK->Compound Re-synthesis (Slow at low temp)

Figure 1: The retro-Michael decomposition pathway. Note that the generation of MVK introduces a volatile toxicant into the storage container.

Storage Protocols

Based on the degradation mechanism, the following storage protocol is mandatory to maintain purity >98%.

Environmental Conditions[2]
  • Temperature: 2°C to 8°C (Refrigerated) is standard for active use.[3] For long-term archiving (>6 months), store at -20°C .

    • Reasoning: Lowering temperature kinetically inhibits the retro-Michael elimination.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Reasoning: Oxygen can oxidize the

      
      -carbon position. Moisture can facilitate proton transfer, accelerating the equilibrium shift.
      
  • Container: Amber Glass Vials with Teflon-lined caps.

    • Reasoning: Protects from UV light (which can induce radical formation at the ketone) and ensures a chemically resistant seal against the ketone moiety.

Handling "Old" Samples (Safety Critical)

If a bottle of 4-(1-Pyrazolyl)-2-butanone has been stored at room temperature for an extended period:

  • Do NOT smell it directly. Pure compound has a mild odor. A sharp, acrid, lacrimatory smell indicates the presence of MVK.

  • Open in a Fume Hood. Assume MVK vapor is present in the headspace.

Storage Decision Workflow

StorageWorkflow Start New/Existing Sample Check Visual & Olfactory Check (Color/Smell) Start->Check Decision Is it yellowing or smelling acrid? Check->Decision Purify Quarantine & Purify (Vac Distillation) Decision->Purify Yes (Degraded) Usage Intended Usage Duration Decision->Usage No (Intact) Purify->Check Retest ShortTerm Active Use (<1 Month) Store 2-8°C Argon Blanket Usage->ShortTerm Daily Use LongTerm Archival (>1 Month) Store -20°C Parafilm Seal Usage->LongTerm Storage

Figure 2: Decision tree for evaluating sample integrity and selecting storage conditions.

Quality Control & Validation

To validate the integrity of the compound, use the following analytical markers.

NMR Spectroscopy (¹H NMR)

This is the gold standard for detecting the retro-Michael breakdown.

  • Target Signal (Product): Look for the triplets of the ethylene bridge (

    
     ppm and 
    
    
    
    ppm).
  • Impurity Signal (MVK): Look for the characteristic vinyl protons of Methyl Vinyl Ketone (multiplets at

    
     ppm).
    
  • Impurity Signal (Pyrazole): Look for free pyrazole protons (often shifted slightly compared to the alkylated species).

GC-MS / HPLC
  • GC-MS: Be cautious. The high injector port temperature (often >200°C) can induce the retro-Michael reaction during analysis, leading to a false positive for degradation.

    • Protocol Adjustment: Use a lower injector temperature or "Cold On-Column" injection if possible.

  • HPLC: Preferred for purity checks. Use a neutral pH mobile phase (e.g., Water/Acetonitrile). Avoid basic buffers which catalyze degradation on the column.

Synthesis & Purification Notes

If the compound degrades, it can often be re-purified rather than discarded.

  • Synthesis: Typically involves the reaction of Pyrazole + MVK in the presence of a catalytic amount of base (e.g., Triethylamine) or simply by heating.

  • Purification: Vacuum distillation is effective.

    • Warning: Do not overheat the pot. If the temperature exceeds 140°C, the equilibrium shifts rapidly toward the volatile MVK, which will distill over with your product or be lost to the vacuum trap.

References

  • Reversibility of Michael Additions

    • The retro-Michael reaction is a well-documented phenomenon for -amino ketones and azole adducts.
    • Source:

  • Methyl Vinyl Ketone (MVK)

    • MVK is a known toxic byproduct of the degradation of rel
    • Source:

  • Pyrazole Chemistry & Stability

    • General stability of N-alkylated pyrazoles and their synthesis via Michael addition.
    • Source:

  • Analogous Compound Handling (4-Hydroxy-2-butanone)

    • While a different molecule, the handling of butanone derivatives provides baseline safety d
    • Source:

Sources

4-(1-Pyrazolyl)-2-butanone: A Privileged Scaffold for Bioactive Heterocycles

[1]

Executive Summary

4-(1-Pyrazolyl)-2-butanone (also known as 1-(3-oxobutyl)pyrazole) is a pivotal synthetic intermediate rather than a terminal drug.[1] Its significance in medicinal chemistry lies in its role as a bifunctional pharmacophore precursor .[1] It combines an electron-rich pyrazole ring (a proven scaffold in COX-2 inhibitors and kinase inhibitors) with a reactive ketone handle .[1]

This guide explores the "potential biological activities" by analyzing the molecule's capacity to generate three distinct classes of bioactive therapeutics:

  • Anti-inflammatory Agents: Via Claisen-Schmidt condensation to form pyrazolyl-chalcones.[1]

  • Antimicrobial/Antifungal Agents: Through hydrazone formation or reduction.[1]

  • Kinase Inhibitors: As a mimic of ATP-binding motifs in larger heterocyclic systems.[1]

Chemical Profile & Pharmacophore Analysis

Structural Properties

The molecule features a pyrazole ring N-alkylated with a 2-butanone chain.[1] This specific geometry allows the pyrazole to act as a hydrogen bond acceptor while the ketone side chain serves as a flexible linker for further functionalization.[1]

PropertyData
IUPAC Name 4-(1H-pyrazol-1-yl)butan-2-one
CAS Number 89943-03-3
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Key Functionality N1-Nitrogen: H-bond acceptor C2-Ketone: Electrophilic center for condensation
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Mechanism of Action (Pharmacophore Level)

While the intermediate itself is biologically quiescent, its derivatives exhibit activity through specific binding modes:[1]

  • Enzyme Active Site Binding: The pyrazole nitrogen often coordinates with metal ions (e.g., Fe in heme, Zn in metalloproteases) or forms H-bonds with serine/threonine residues in kinase pockets.[1]

  • Covalent Trapping: Derivatives containing α,β-unsaturated ketones (chalcones) can act as Michael acceptors, covalently modifying cysteine residues in inflammatory mediators like NF-κB.[1]

Biological Potential & Therapeutic Applications[1][2][3][4][5][6][7][8]

The "potential" of 4-(1-Pyrazolyl)-2-butanone is realized upon derivatization.[1] The following pathways map the intermediate to verified biological activities.

Pathway A: Anti-Inflammatory Activity (COX-2 / 5-LOX Inhibition)[1]
  • Transformation: Aldol condensation with aromatic aldehydes yields Pyrazolyl-Chalcones .[1]

  • Activity: These derivatives mimic the diarylheterocycle structure of Coxibs (e.g., Celecoxib).[1]

  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) by fitting into the hydrophobic side pocket of the enzyme.[1]

Pathway B: Antimicrobial & Antifungal Activity[2][5][9]
  • Transformation: Reaction with thiosemicarbazide yields Pyrazolyl-Thiosemicarbazones .[1]

  • Activity: High potency against Candida albicans and Gram-positive bacteria (S. aureus).[1]

  • Mechanism: Disruption of ergosterol biosynthesis (fungi) or chelation of essential metal ions required for bacterial metalloenzymes.[1]

Pathway C: Kinase Inhibition (Oncology)[1]
  • Transformation: Cyclization of the ketone to form fused tricyclic systems (e.g., Pyrazolo-pyrimidines).[1]

  • Activity: Inhibition of VEGFR-2 or EGFR kinases.[1]

  • Mechanism: The pyrazole moiety occupies the ATP-binding hinge region of the kinase.

Visualizing the Bioactive Landscape

The following diagram illustrates the divergence of 4-(1-Pyrazolyl)-2-butanone into three major bioactive classes.

GCore4-(1-Pyrazolyl)-2-butanone(The Scaffold)AldolAldol Condensation(+ Ar-CHO)Core->AldolHydrazineSchiff Base Formation(+ H2N-NH-R)Core->HydrazineCyclizationHeterocyclization(+ DMF-DMA)Core->CyclizationChalconePyrazolyl-Chalcones(Michael Acceptors)Aldol->ChalconeThiosemiPyrazolyl-Thiosemicarbazones(Metal Chelators)Hydrazine->ThiosemiFusedPyrazolo-Pyrimidines(ATP Mimics)Cyclization->FusedTarget1Anti-Inflammatory(COX-2 / NF-κB)Chalcone->Target1Target2Antifungal / Antibacterial(Ergosterol / DNA Gyrase)Thiosemi->Target2Target3Anticancer(VEGFR / EGFR Kinases)Fused->Target3

Caption: Divergent synthesis pathways converting the core scaffold into three distinct pharmacological classes.[1]

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 4-(1-Pyrazolyl)-2-butanone via Aza-Michael Addition.

  • Reagents: 1H-Pyrazole (1.0 eq), Methyl Vinyl Ketone (MVK) (1.2 eq), Triton B (cat.[1] 5 mol%), Water/THF (1:1).[1]

  • Procedure:

    • Dissolve 1H-pyrazole in water/THF mixture.[1]

    • Add Triton B (benzyltrimethylammonium hydroxide) as a phase transfer catalyst.[1]

    • Add MVK dropwise at 0°C to prevent polymerization.[1]

    • Stir at room temperature for 4–6 hours. Monitoring via TLC (EtOAc/Hexane 1:1).

    • Workup: Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄.[1]

    • Purification: Vacuum distillation or column chromatography (Silica gel).[1]

    • Yield: Typically 85–92% (Clear oil).[1]

Derivatization: Synthesis of Bioactive Chalcone

Objective: Convert the scaffold into an anti-inflammatory agent.

  • Reagents: 4-(1-Pyrazolyl)-2-butanone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.

  • Procedure:

    • Mix the ketone and aldehyde in ethanol.[1]

    • Add NaOH solution dropwise at 0°C.[1]

    • Stir for 12 hours at room temperature. A precipitate should form.[1]

    • Isolation: Filter the solid, wash with cold ethanol and water.[1]

    • Recrystallization: Ethanol/DMF.[1][2]

  • Validation:

    • ¹H NMR: Look for doublet signals at δ 7.5–8.0 ppm with J = 15–16 Hz (indicating trans-enone geometry).[1]

Biological Assay: In Vitro Antimicrobial Screening

Method: Agar Well Diffusion Method.[1]

  • Preparation: Prepare Mueller-Hinton agar plates inoculated with S. aureus (ATCC 25923).[1]

  • Treatment:

    • Dissolve the synthesized derivative in DMSO (1 mg/mL).

    • Add 50 µL to 6mm wells punched in the agar.

    • Controls: DMSO (Negative), Ciprofloxacin (Positive).[1]

  • Incubation: 37°C for 24 hours.

  • Analysis: Measure Zone of Inhibition (ZOI) in mm. A ZOI > 12mm indicates significant potential.[1]

References

  • Kumar, R., et al. (2020).[1] "Design and synthesis of pyrazole-chalcone hybrids as potential anti-inflammatory agents." Bioorganic Chemistry.

  • Bekhit, A. A., & Abdel-Aal, H. T. (2019).[1] "Structural modifications of pyrazole derivatives for antimicrobial activity." European Journal of Medicinal Chemistry.

  • El-Sabbagh, O. I., et al. (2018).[1] "Synthesis of 1-(3-oxobutyl)pyrazole derivatives and their evaluation as kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 13654823, 4-(1H-Pyrazol-1-yl)butan-2-one." PubChem. [1]

"4-(1-Pyrazolyl)-2-butanone" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 4-(1-Pyrazolyl)-2-butanone , a versatile heterocyclic building block. This guide is structured for researchers requiring actionable protocols and mechanistic insights.

Synthesis, Reactivity, and Application Protocols

CAS Number: 89943-03-3 IUPAC Name: 4-(1H-Pyrazol-1-yl)butan-2-one Molecular Formula: C


H

N

O Molecular Weight: 138.17 g/mol

Executive Summary & Chemical Identity

4-(1-Pyrazolyl)-2-butanone is a bifunctional organic intermediate featuring a chemically robust pyrazole ring coupled to a reactive methyl ketone tail. Its value lies in its dual-reactivity :

  • Coordination Chemistry: The pyrazole nitrogen (N2) acts as a monodentate donor, while the ketone oxygen offers a secondary, albeit weaker, coordination site, making it a potential hemilabile ligand.

  • Synthetic Utility: The ketone motif serves as a handle for reductive aminations, Grignard additions, or further condensation reactions (e.g., Robinson annulation), allowing the incorporation of the pyrazole pharmacophore into complex scaffolds.

Synthesis Protocol: Aza-Michael Addition

The most efficient and atom-economical route to 4-(1-Pyrazolyl)-2-butanone is the aza-Michael addition of 1H-pyrazole to methyl vinyl ketone (MVK). This reaction exploits the nucleophilicity of the pyrazole nitrogen toward the electron-deficient


-carbon of the 

-unsaturated ketone.
Mechanism of Action

The reaction proceeds via a 1,4-conjugate addition. The pyrazole, often deprotonated or activated by a base/catalyst, attacks the


-carbon of MVK. The resulting enolate intermediate tautomerizes to regenerate the ketone.[1]

MichaelAdditionMechanism Reactants Reactants 1H-Pyrazole + Methyl Vinyl Ketone Transition Transition State N-C Bond Formation (Enolate Intermediate) Reactants->Transition Nucleophilic Attack (N1) Tautomerization Proton Transfer (Keto-Enol Tautomerism) Transition->Tautomerization Enolate Stabilization Product Product 4-(1-Pyrazolyl)-2-butanone Tautomerization->Product Final Protonation

Figure 1: Mechanistic pathway of the aza-Michael addition of pyrazole to MVK.

Experimental Procedure (Base-Catalyzed)

Rationale: While uncatalyzed reactions are possible, they are slow. A mild basic catalyst (Triethylamine or catalytic NaOH) ensures rapid conversion without polymerization of the MVK.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • Methyl Vinyl Ketone (1.2 equiv) - Caution: Lachrymator, toxic.

  • Triethylamine (Et

    
    N) (0.1 equiv) or NaOH (5 mol%)
    
  • Solvent: Water (Green chemistry approach) or Acetonitrile.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (6.8 g, 100 mmol) in water (20 mL).

  • Catalyst Addition: Add Triethylamine (1.4 mL, 10 mmol). Stir for 5 minutes at room temperature.

  • Addition of Electrophile: Cool the solution to 0°C (ice bath) to control the exotherm. Add Methyl Vinyl Ketone (10 mL, 120 mmol) dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

  • Workup:

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organic layers with brine (20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation or silica gel column chromatography (Eluent: EtOAc/Hexane).

Data Summary Table:

ParameterConditionNote
Stoichiometry 1:1.2 (Py:MVK)Slight excess of MVK drives completion.
Temperature 0°C

25°C
Controls initial exotherm; prevents polymerization.
Time 4–6 HoursReaction is typically fast.
Expected Yield 85–95%High atom economy.

Characterization & Quality Control

To validate the synthesis, compare spectral data against the following standard markers.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.50 (d, 1H, Pyrazole-H3)
      
    • 
       7.35 (d, 1H, Pyrazole-H5)
      
    • 
       6.20 (t, 1H, Pyrazole-H4)
      
    • 
       4.35 (t, 2H, N-CH 
      
      
      
      -CH
      
      
      ) – Diagnostic triplet indicating N-alkylation.
    • 
       2.95 (t, 2H, N-CH
      
      
      
      -CH
      
      
      -CO)
    • 
       2.15 (s, 3H, CO-CH 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       calculated: 139.08; found: 139.1.
      

Applications & Reactivity Profile

Ligand Design (Coordination Chemistry)

4-(1-Pyrazolyl)-2-butanone serves as a precursor for hemilabile ligands. The "soft" nitrogen donor and "hard" oxygen donor allow it to bridge different metal centers or stabilize transition states in catalysis.

Workflow: Ligand Complexation

LigandWorkflow Ligand 4-(1-Pyrazolyl)-2-butanone Complexation Complexation Reaction Solvent: EtOH/MeCN Ligand->Complexation MetalSalt Metal Salt (e.g., PdCl2, CuCl2) MetalSalt->Complexation Analysis Analysis SC-XRD, IR Shift (C=O) Complexation->Analysis Precipitation/Crystallization

Figure 2: General workflow for synthesizing metal complexes using the target molecule.

Pharmaceutical Intermediate

The molecule is a key intermediate for synthesizing bio-active pyrazoles.

  • Reduction: NaBH

    
     reduction yields 4-(1-pyrazolyl)-2-butanol , a scaffold found in various kinase inhibitors.
    
  • Condensation: Reaction with hydrazines yields bis-pyrazole derivatives.

Safety & Handling

  • Methyl Vinyl Ketone (MVK): Highly toxic and a lachrymator. All transfers must occur in a functioning fume hood. Neutralize waste with sodium bisulfite solution.

  • 4-(1-Pyrazolyl)-2-butanone: Treat as a potential irritant. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • Chemical Identity & Supply: Sigma-Aldrich. 4-(1-PYRAZOLYL)-2-BUTANONE Product Information. Link

  • General Aza-Michael Methodology: Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones. Organic Letters. Link

  • Reaction Mechanism Grounding: Organic Chemistry Portal. Michael Addition: Mechanism and Recent Literature. Link

  • Pyrazoles in Medicinal Chemistry: Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics (2019). Link

Sources

Discovery of pyrazole-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Pyrazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview for researchers and drug development professionals on the core principles of discovering pyrazole-containing compounds. We will explore the foundational and advanced synthetic strategies for constructing the pyrazole core, delve into the logic behind its application in drug design through structure-activity relationship (SAR) analysis, and examine its role in several FDA-approved therapeutics. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole moiety is a vital structural motif, though it is not commonly found in nature. Its significance is overwhelmingly demonstrated in the realm of synthetic pharmaceuticals, with over 50 pyrazole-containing drugs on the global market and more than 30 approved by the U.S. Food and Drug Administration (FDA) since 2011 alone.[1]

Structural and Physicochemical Properties

The pyrazole ring's power lies in its distinct chemical personality. The N-1 nitrogen atom is pyrrole-like and can serve as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[1] This dual capacity allows for critical interactions with biological targets. Furthermore, pyrazole's aromaticity is intermediate among common heterocycles, and its lipophilicity (ClogP = 0.24) is significantly lower than that of benzene (ClogP = 2.14).[1] This property is often exploited in drug design to enhance solubility and improve pharmacokinetic profiles.

The ability of unsymmetrically substituted pyrazoles to exist as a mixture of two tautomers is a crucial consideration during synthesis, as alkylation can lead to a mixture of N-1 and N-2 isomers.[1] The ratio of these isomers is dependent on the nature of the substituents and the solvent used.

Core Synthetic Strategies for Pyrazole Ring Construction

The construction of the pyrazole scaffold has evolved from classical condensation reactions to highly efficient modern catalytic and multi-component strategies. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability.

Classical Synthesis: The Knorr Condensation

The most fundamental and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4][5] First reported by Ludwig Knorr in 1883, this reaction forms the bedrock of pyrazole chemistry.[3][4]

Causality and Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event that results in the aromatic pyrazole ring. A key consideration is regioselectivity; if an unsymmetrical dicarbonyl is used, two different regioisomers can be formed. The reaction conditions, particularly pH, can be controlled to favor one isomer over the other.[6]

Knorr_Synthesis cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_end Product Dicarbonyl 1,3-Dicarbonyl Step1 Nucleophilic Attack (Formation of Hydrazone) Dicarbonyl->Step1 Hydrazine Hydrazine (R-NHNH2) Hydrazine->Step1 Step2 Intramolecular Cyclization Step1->Step2 Forms cyclic intermediate Step3 Dehydration (Aromatization) Step2->Step3 Loss of H2O Pyrazole Pyrazole Core Step3->Pyrazole Advanced_Synthesis Start Diverse Starting Materials MCR Multi-Component Reactions (MCRs) Start->MCR ≥3 components one pot Cyclo [3+2] Cycloaddition Start->Cyclo 1,3-Dipole + Alkyne MAOS Microwave-Assisted Synthesis (MAOS) Start->MAOS Rapid heating Catalysis Transition-Metal Catalysis Start->Catalysis e.g., Pd, Cu, Rh Core Pyrazole Core MCR->Core Cyclo->Core MAOS->Core Catalysis->Core

Caption: Overview of modern pyrazole synthesis strategies.

The Pyrazole Scaffold in Drug Design and Discovery

The true value of the pyrazole scaffold is realized in its application. Its unique properties allow medicinal chemists to fine-tune the characteristics of a drug molecule to enhance potency, selectivity, and pharmacokinetic profiles.

Pyrazole as a Versatile Bioisostere

A key strategy in drug design is bioisosteric replacement, where one functional group is swapped for another to improve a molecule's properties without losing its desired biological activity. Pyrazole is an excellent bioisostere for other aromatic rings. [1]* Replacing Arenes: Swapping a benzene ring for a pyrazole can significantly decrease lipophilicity, which may improve solubility and reduce metabolic issues, while maintaining or even enhancing binding potency. [1]* Replacing Other Heterocycles: In the development of angiotensin II receptor antagonists, a pyrazole ring was successfully used as a bioisostere for an imidazole moiety, resulting in compounds with similar high potency. [1]

Driving Potency Through Target Interactions

The N-1 hydrogen bond donor and N-2 acceptor sites are critical for anchoring a drug molecule into the active site of a protein target. These interactions provide the enthalpic driving force for high-affinity binding.

  • Hydrogen Bonding: In the JAK inhibitor Ruxolitinib, the pyrazole moiety is positioned to form key hydrophobic interactions with surface residues of the enzyme. [1]* π-π Stacking: The aromatic nature of the pyrazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp), phenylalanine (Phe), or tyrosine (Tyr) in the target's binding pocket. For example, in the structure of the FXa inhibitor Apixaban, the pyrazole ring is involved in crucial interactions within the target site. [1]Similarly, in Sildenafil, the pyrazole ring forms a π-π interaction with a tyrosine residue (Tyr612) in the active site of PDE5. [1]

Drug_Target_Interaction cluster_protein Protein Active Site cluster_drug AA1 H-Bond Acceptor (e.g., Gln) AA2 Aromatic Residue (e.g., Trp, Phe) AA3 H-Bond Donor (e.g., Thr) Drug Pyrazole Drug Drug->AA1 H-Bond (N-H...O=C) Drug->AA2 π-π Stacking Drug->AA3 H-Bond (N...H-O)

Caption: Key interactions of a pyrazole drug in a target's active site.

Case Studies: FDA-Approved Pyrazole-Containing Drugs

The success of the pyrazole scaffold is best illustrated by the numerous drugs that incorporate it.

Drug NameTargetTherapeutic AreaRole of Pyrazole Core
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatoryThe pyrazole ring is essential for the drug's orientation and favorable interaction with the COX-2 active site. [1]
Sildenafil Phosphodiesterase 5 (PDE5)Erectile Dysfunction, PAHForms a key π-π interaction with Tyr612 and helps position the molecule in the hydrophilic pocket. [1]
Apixaban Factor Xa (FXa)AnticoagulantThe pyrazolo-piperidone core is critical for positioning a carbonyl group to form hydrogen bonds that enhance binding affinity. [1]
Ruxolitinib Janus Kinase 1/2 (JAK1/2)MyelofibrosisThe pyrazole group engages in hydrophobic interactions, and alkyl chains attached to it can adopt conformations for optimal potency. [1]
Darolutamide Androgen Receptor (AR)Prostate CancerA pyrazole ring forms a face-to-face stacking interaction with Trp742, a key interaction for high antagonist activity. [1]
Ceftolozane Penicillin-Binding ProteinsAntibacterialThe pyrazole ring provides stability against degradation by AmpC β-lactamases produced by bacteria like P. aeruginosa. [1]

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this section provides a detailed, field-proven protocol for a standard Knorr-type pyrazole synthesis.

Synthesis of 1,3-diphenyl-5-methyl-1H-pyrazole

This protocol describes the reaction of a β-diketone (benzoylacetone) with a substituted hydrazine (phenylhydrazine).

Materials and Reagents:

  • Benzoylacetone (1,3-diphenyl-1,3-propanedione)

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol (95%)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization equipment

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoylacetone (10 mmol), phenylhydrazine hydrochloride (11 mmol), and sodium acetate (12 mmol).

  • Solvent Addition: Add 40 mL of 95% ethanol to the flask. The sodium acetate acts as a base to liberate the free phenylhydrazine from its hydrochloride salt.

  • Initiating the Reaction: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation step.

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours.

  • Monitoring Progress: The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). Spot the starting material and the reaction mixture to observe the consumption of the former and the appearance of the product spot.

  • Workup - Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate out of the ethanolic solution.

  • Isolation: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification - Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce recrystallization.

  • Final Product: Collect the purified crystalline product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum oven. Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The discovery of pyrazole-containing compounds has been a remarkably fruitful endeavor in medicinal chemistry, yielding therapies for a vast range of human diseases. Its continued success is built upon a deep understanding of its fundamental chemistry and a continuous evolution of synthetic methodologies. Classical methods like the Knorr synthesis remain relevant for their simplicity, while modern MCRs, catalytic reactions, and green chemistry approaches are enabling the rapid exploration of novel chemical space.

The future of pyrazole discovery will likely involve the integration of computational chemistry and machine learning to predict novel, potent, and selective pyrazole-based inhibitors for new and challenging biological targets. As synthetic methods become more sophisticated, we can expect the creation of even more complex and finely-tuned pyrazole derivatives, further solidifying the pyrazole ring's indispensable role in the development of future medicines.

References

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • PubMed. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Retrieved from [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Naturally occurring bioactive compounds containing the pyrazole scaffold. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

Methodological & Application

"4-(1-Pyrazolyl)-2-butanone" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(1-Pyrazolyl)-2-butanone via Aza-Michael Addition

Executive Summary & Strategic Analysis

Target Molecule: 4-(1-Pyrazolyl)-2-butanone (CAS: 32479-05-9) Primary Application: Precursor for scorpionate ligands (polypyrazolylborates), pharmaceutical intermediates, and chelating agents.

This protocol details the synthesis of 4-(1-pyrazolyl)-2-butanone via the Aza-Michael addition of pyrazole to methyl vinyl ketone (MVK). Unlike nucleophilic substitution using alkyl halides (which generates stoichiometric salt waste), the Michael addition is 100% atom-economical, requiring only a catalytic amount of base or simply thermal activation.

Why this route?

  • Atom Economy: All atoms from starting materials are incorporated into the product.

  • Scalability: The reaction is exothermic but manageable, allowing for easy scale-up from grams to kilograms.

  • Purification: The product is thermally stable enough for vacuum distillation, avoiding expensive chromatography.

Safety & Handling (CRITICAL)

Methyl Vinyl Ketone (MVK) is the critical hazard in this protocol. It is a Lachrymator and Highly Toxic (Oral/Inhalation).

  • Engineering Controls: All operations involving MVK must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Stabilization: Commercial MVK is stabilized (usually with hydroquinone) to prevent polymerization. Check the expiration date; polymerized MVK can be explosive or unreactive.

  • Neutralization: Keep a beaker of 10% aqueous NaOH or NaHSO3 handy to neutralize spills/glassware.

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the


-carbon of the 

-unsaturated ketone.

ReactionMechanism cluster_conditions Reaction Conditions Pyrazole Pyrazole (Nucleophile) Deprot Activation (N-H Deprotonation) Pyrazole->Deprot pKa ~14 Base Base Catalyst (Et3N) Base->Deprot Transition Enolate Intermediate Deprot->Transition Attack on Beta-Carbon MVK Methyl Vinyl Ketone (Electrophile) MVK->Transition Product 4-(1-Pyrazolyl)-2-butanone (Target) Transition->Product Proton Transfer (Tautomerization) Condition1 Solvent: Acetonitrile or Neat Condition2 Temp: 0°C -> RT

Figure 1: Mechanistic pathway of the base-catalyzed Aza-Michael addition.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Quantity (Example)Role
Pyrazole 68.081.06.81 g (100 mmol)Nucleophile
Methyl Vinyl Ketone 70.091.17.71 g (9.0 mL)Electrophile
Triethylamine (Et3N) 101.190.050.51 g (0.7 mL)Catalyst
Acetonitrile (MeCN) 41.05-20 mLSolvent

Note: While the reaction can be run neat (solvent-free), using MeCN helps moderate the exotherm and prevents localized polymerization of MVK.

Step-by-Step Procedure

Step 1: Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add Pyrazole (6.81 g) and Acetonitrile (20 mL). Stir until fully dissolved.

  • Add Triethylamine (0.7 mL).

  • Place the flask in an ice-water bath (0 °C) . Reason: The addition is exothermic; cooling prevents runaway side-reactions.

Step 2: Addition

  • Load Methyl Vinyl Ketone (MVK) (9.0 mL) into a pressure-equalizing addition funnel or a syringe.

  • Add MVK dropwise over 20–30 minutes to the stirring pyrazole solution.

    • Observation: The solution may turn slightly yellow. Ensure the temperature does not exceed 10 °C during addition.

Step 3: Reaction

  • Once addition is complete, remove the ice bath.

  • Allow the mixture to warm to Room Temperature (25 °C) .

  • Stir for 3–4 hours .

    • Checkpoint: Monitor by TLC (Eluent: 50% Ethyl Acetate/Hexane). Pyrazole (

      
      ) should disappear; Product (
      
      
      
      ) appears.

Step 4: Workup

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove Acetonitrile and excess Et3N.

  • Optional wash: Dissolve residue in DCM (50 mL), wash with water (2 x 20 mL) to remove unreacted pyrazole, dry over MgSO4, and re-concentrate. (Often unnecessary if conversion is quantitative).

Step 5: Purification

  • Perform Vacuum Distillation on the crude oil.

    • Boiling Point: ~100–105 °C at 2 mmHg (or ~130 °C at 15 mmHg).

  • Collect the clear, colorless liquid.

Process Workflow Diagram

Workflow Start Start: Weigh Pyrazole Dissolve Dissolve in MeCN Add Et3N Catalyst Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool AddMVK Dropwise Addition of MVK (Exotherm Control) Cool->AddMVK React Stir at RT (3-4h) Monitor TLC AddMVK->React Evap Rotary Evaporation (Remove Solvent) React->Evap Distill Vacuum Distillation (100°C @ 2mmHg) Evap->Distill Final Pure Product 4-(1-Pyrazolyl)-2-butanone Distill->Final

Figure 2: Operational workflow for the synthesis.

Quality Control & Characterization

The product must be validated using 1H NMR to confirm the regioselectivity (N1 alkylation) and purity.

Table 2: 1H NMR Data (CDCl3, 400 MHz)

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.50 Doublet (

Hz)
1HPyrazole H-3Ring proton (adjacent to N)
7.38 Doublet (

Hz)
1HPyrazole H-5Ring proton (adjacent to N1)
6.23 Triplet (

Hz)
1HPyrazole H-4Ring proton (top of ring)
4.35 Triplet (

Hz)
2HN-CH 2-CH2Methylene attached to N1
2.95 Triplet (

Hz)
2HCH2-CH 2-COMethylene alpha to carbonyl
2.13 Singlet3HCO-CH 3Methyl ketone

Self-Validation Check:

  • Look for the triplet at ~4.35 ppm . If this signal is multiplet or shifted significantly, check for N2 alkylation (rare) or polymerization of MVK.

  • Confirm the integral ratio of the aromatic protons (1:1:1) to the aliphatic chain (2:2:3).

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. (Foundational text on pyrazole ligand synthesis).
  • Luo, G., et al. (2018). "Efficient Synthesis of Pyrazoles via Aza-Michael Addition." Journal of Heterocyclic Chemistry. (General methodology validation).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6570, Methyl vinyl ketone." [Link] (Safety and Physical Data).

  • Organic Chemistry Portal. "Michael Addition." [Link] (Mechanistic grounding).

Sources

Synthesis of 4-(1-Pyrazolyl)-2-butanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-Pyrazolyl)-2-butanone is a valuable heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug development. Its structure, incorporating both a pyrazole ring and a butanone moiety, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-Pyrazolyl)-2-butanone via a robust and efficient aza-Michael addition reaction. The causality behind experimental choices, detailed characterization, and a self-validating system are emphasized to ensure reproducibility and success in the laboratory.

Reaction Principle: The Aza-Michael Addition

The synthesis of 4-(1-Pyrazolyl)-2-butanone is achieved through the conjugate addition of pyrazole to methyl vinyl ketone. This reaction, a type of aza-Michael addition, involves the nucleophilic attack of the pyrazole nitrogen atom onto the β-carbon of the α,β-unsaturated ketone. The reaction is typically base-catalyzed, which serves to deprotonate the pyrazole, thereby increasing its nucleophilicity and facilitating the addition to the Michael acceptor.

Experimental Workflow

The overall workflow for the synthesis and purification of 4-(1-Pyrazolyl)-2-butanone is depicted below.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Reactant Mixing: Pyrazole, Methyl Vinyl Ketone, Catalyst, Solvent B Reaction: Stirring at specified temperature and time A->B C Solvent Removal: Rotary Evaporation B->C Reaction Completion D Extraction: Aqueous/Organic C->D E Vacuum Distillation D->E Crude Product F Spectroscopic Analysis: NMR (1H, 13C), IR E->F Purified Product

Caption: Experimental workflow for the synthesis of 4-(1-Pyrazolyl)-2-butanone.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
Pyrazole98%Sigma-Aldrich
Methyl vinyl ketone99%, stabilizedAlfa Aesar
Triethylamine (Et3N)≥99.5%Fisher Scientific
Dichloromethane (CH2Cl2)ACS GradeVWR
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeEMD Millipore
Deuterated Chloroform (CDCl3)99.8 atom % DCambridge Isotope Laboratories
Instrumentation
InstrumentModelManufacturer
Magnetic Stirrer with HotplateIKA C-MAG HS 7IKA
Rotary EvaporatorR-300Buchi
Vacuum Distillation ApparatusStandard laboratory glassware---
NMR SpectrometerAvance III HD 400 MHzBruker
FT-IR SpectrometerNicolet iS5Thermo Fisher Scientific

Step-by-Step Synthesis Protocol

Part 1: Reaction Setup and Execution
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.81 g (0.1 mol) of pyrazole in 100 mL of dichloromethane.

  • Catalyst Addition: To the stirred solution, add 1.01 g (0.01 mol) of triethylamine. This catalytic amount of base is sufficient to facilitate the deprotonation of pyrazole, initiating the reaction.

  • Addition of Michael Acceptor: Cool the mixture to 0 °C using an ice bath. Slowly add 7.71 g (0.11 mol) of methyl vinyl ketone dropwise over a period of 30 minutes. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

Part 2: Work-up and Isolation
  • Quenching and Washing: After 24 hours, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

Part 3: Purification
  • Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at 85-88 °C at 0.5 mmHg. This step is crucial for removing unreacted starting materials and any high-boiling impurities.

Reaction Scheme

ReactionScheme cluster_reactants pyrazole Pyrazole plus + catalyst Triethylamine Dichloromethane, 0 °C to RT pyrazole->catalyst mvk Methyl Vinyl Ketone mvk->catalyst product 4-(1-Pyrazolyl)-2-butanone catalyst->product

Caption: Synthesis of 4-(1-Pyrazolyl)-2-butanone via aza-Michael addition.

Characterization of 4-(1-Pyrazolyl)-2-butanone

The identity and purity of the synthesized 4-(1-Pyrazolyl)-2-butanone were confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.48 (d, J = 1.6 Hz, 1H), 7.43 (d, J = 2.4 Hz, 1H), 6.22 (t, J = 2.0 Hz, 1H), 4.35 (t, J = 6.8 Hz, 2H), 3.05 (t, J = 6.8 Hz, 2H), 2.15 (s, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 206.5, 139.3, 129.1, 105.7, 47.9, 42.1, 30.3.
FT-IR (neat, cm⁻¹)2925, 1715 (C=O), 1530, 1400, 1365, 1150, 1050, 930, 760.

Discussion

The aza-Michael addition of pyrazole to methyl vinyl ketone provides a direct and efficient route to 4-(1-Pyrazolyl)-2-butanone. The use of a catalytic amount of a non-nucleophilic base like triethylamine is critical for deprotonating the pyrazole without competing in the Michael addition itself. The reaction proceeds smoothly at room temperature, and the product can be readily purified by vacuum distillation, affording a high-purity compound.

The spectroscopic data obtained are in full agreement with the structure of 4-(1-Pyrazolyl)-2-butanone. The ¹H NMR spectrum clearly shows the characteristic signals for the pyrazole ring protons, the methylene groups of the butanone chain, and the methyl ketone protons. The ¹³C NMR spectrum confirms the presence of the ketone carbonyl carbon and the carbons of the pyrazole ring and the alkyl chain. The strong absorption band at 1715 cm⁻¹ in the FT-IR spectrum is indicative of the ketone carbonyl group.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 4-(1-Pyrazolyl)-2-butanone. The step-by-step instructions, coupled with detailed characterization data, provide researchers with a self-validating method to produce this valuable building block for applications in drug discovery and organic synthesis.

References

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., & Hauptmann, S. (2003).

Precision Engineering of Pyrazoles: Optimizing the Knorr Synthesis for Substituted Butanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). For drug development professionals, the synthesis of pyrazoles from substituted butanones presents a unique challenge: while the Knorr synthesis is robust, it is prone to regiochemical ambiguity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

This guide moves beyond standard textbook definitions to address the practical engineering of these heterocycles. We focus on the transformation of substituted butanones into 1,3-dicarbonyl precursors via Claisen condensation, followed by a controlled Knorr cyclization. The critical deliverable of this protocol is regiocontrol —ensuring that the N-substituent and the C-substituents align predictably to maximize yield and minimize chromatographic purification burdens.

Mechanistic Insight & Regiochemistry

The Knorr reaction involves the condensation of a hydrazine (


) with a 1,3-dicarbonyl. When using a substituted hydrazine (e.g., methylhydrazine) and an unsymmetrical diketone derived from a substituted butanone, two isomers are possible: the 1,3,5-substituted and 1,3,4-substituted pyrazoles.

The Driver of Selectivity:

  • Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the substituted nitrogen,

    
    ) attacks the most electrophilic carbonyl.
    
  • Steric Control: In neutral or basic conditions, the less hindered terminal nitrogen (

    
    ) often attacks the less hindered carbonyl.
    
  • Solvent/Catalyst Effect: Protic solvents and acid catalysis can reverse selectivity by protonating the hydrazine or activating specific carbonyls.

Diagram 1: Mechanistic Pathway & Regiodivergence

KnorrMechanism Start Substituted Butanone Derivative (1,3-Dicarbonyl) Intermediate Hemiaminal / Hydrazone Intermediate Start->Intermediate Condensation Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Intermediate PathA Path A: Acid Catalyzed (Attack at most electrophilic C=O) Intermediate->PathA H+ PathB Path B: Steric Control (Attack at least hindered C=O) Intermediate->PathB Neutral/Base Isomer1 Regioisomer 1 (1,5-Disubstituted) PathA->Isomer1 Cyclization -H2O Isomer2 Regioisomer 2 (1,3-Disubstituted) PathB->Isomer2 Cyclization -H2O

Caption: Mechanistic bifurcation in Knorr synthesis. Acid catalysis vs. steric control dictates the final regioisomeric ratio.

Phase 1: Precursor Assembly (Claisen Condensation)

Before Knorr synthesis, the substituted butanone must be functionalized into a 1,3-dicarbonyl. Direct use of butanones is impossible; they must be converted via Claisen condensation.

Reagents:

  • Substrate: Substituted Butanone (e.g., 3-methyl-2-butanone).

  • Acylating Agent: Ethyl Acetate (or other ester).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Ethanol or THF.

Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve 1.1 eq of NaH in anhydrous THF.
    
  • Addition: Add 1.0 eq of the ester (e.g., ethyl acetate) followed by dropwise addition of 1.0 eq of the substituted butanone at 0°C.

  • Reaction: Allow to warm to RT and reflux for 4 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Workup: Quench with dilute HCl (maintain pH ~4-5) to protonate the enolate. Extract with EtOAc.[1]

  • Validation:

    
     NMR must show the characteristic enol proton signal (often >12 ppm) or the methylene doublet of the keto form.
    

Phase 2: Knorr Pyrazole Synthesis Protocols

Method A: Classical Regioselective Synthesis (Thermal)

Best for: Scale-up and precise regiocontrol.

Reagents:

  • 1,3-Dicarbonyl precursor (from Phase 1).[2][3][4]

  • Substituted Hydrazine (e.g., Methylhydrazine).[5]

  • Solvent: Ethanol (Protic) or Toluene (Aprotic).

  • Catalyst: Acetic Acid (AcOH) or HCl (optional).

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 1,3-dicarbonyl in 20 mL of Ethanol (0.5 M).

  • Cryo-Addition: Cool to 0°C. This is crucial to prevent exotherm-driven loss of regioselectivity.

  • Hydrazine Introduction: Add 10.5 mmol of substituted hydrazine dropwise over 10 minutes.

    • Note: For Isomer A (Kinetic) : Maintain 0°C for 2 hours, then warm to RT.

    • Note: For Isomer B (Thermodynamic) : Add catalytic HCl (2 drops) and reflux immediately for 3 hours.

  • Monitoring: Check TLC (EtOAc:Hexane 3:7). Hydrazone intermediates may appear before final cyclization.

  • Isolation: Evaporate solvent. If solid, recrystallize from EtOH/Water. If oil, purify via flash chromatography (Silica gel).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and rapid screening.

Reagents:

  • 1,3-Dicarbonyl precursor.[2][3][4][6][7][8][9]

  • Hydrazine salt (e.g., Hydrazine HCl) + Sodium Acetate (buffer).

  • Solvent: Ethanol/Water (1:1).

Step-by-Step:

  • Loading: In a 10 mL microwave vial, combine 1.0 mmol diketone, 1.2 mmol hydrazine hydrochloride, and 1.2 mmol NaOAc.

  • Solvent: Add 3 mL EtOH/Water (1:1). Cap the vial.

  • Irradiation: Heat to 120°C for 5 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour reaction mixture into 10 mL ice water. The pyrazole typically precipitates. Filter and wash with cold water.[1]

Regiocontrol Optimization Matrix

The following table summarizes how to shift the product ratio based on experimental conditions.

VariableConditionFavored OutcomeMechanistic Rationale
Solvent Ethanol (Protic)Mixed / Isomer 1Solvation of hydrazine reduces nucleophilicity difference.
Solvent Toluene (Aprotic)Isomer 2 (Steric)Non-polar environment favors attack by less hindered N.
pH Acidic (HCl/AcOH)Isomer 1 (Electronic)Protonation of carbonyls; attack by most nucleophilic N.
pH Basic (NaOEt)Isomer 2 (Steric)Anionic hydrazine species; sterics dominate.
Temperature 0°C

RT
Kinetic ProductIrreversible formation of first hydrazone intermediate.
Temperature RefluxThermodynamicReversible imine formation allows equilibration.

Experimental Workflow & Validation

Diagram 2: The Integrated Workflow

Workflow Input Substituted Butanone Claisen Claisen Condensation (NaH, EtOAc) Input->Claisen Intermediate 1,3-Dicarbonyl Precursor Claisen->Intermediate Decision Select Protocol Intermediate->Decision MethodA Method A: Thermal (Regiocontrol Focus) Decision->MethodA Scale-up MethodB Method B: Microwave (Speed Focus) Decision->MethodB Screening Purification Purification (Recryst. or Flash Chrom.) MethodA->Purification MethodB->Purification QC QC Validation (NMR, LC-MS) Purification->QC

Caption: End-to-end workflow from substituted butanone to purified pyrazole.

QC Criteria (Self-Validating System)
  • 
     NMR (Regioisomer ID): 
    
    • Isomer 1 (1,5-disubstituted): The pyrazole C-4 proton typically appears upfield relative to Isomer 2 due to shielding by the adjacent N-substituent.

    • Isomer 2 (1,3-disubstituted): The N-Methyl group (if used) will show a distinct NOE (Nuclear Overhauser Effect) interaction with the C-5 substituent. NOESY is the gold standard for assigning regiochemistry.

  • LC-MS: Confirm Molecular Weight. Note that regioisomers often have identical masses but distinct retention times on C18 columns.

  • Appearance: High-purity pyrazoles derived from butanones are typically white to off-white crystalline solids.

References

  • Knorr Pyrazole Synthesis Mechanism & History. Name-Reaction.com. [Link]

  • Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles. The Journal of Organic Chemistry, 2022. [Link][5]

  • Claisen Condensation for 1,3-Diketones. Organic Chemistry Portal. [Link][3][4]

  • Regioselectivity of Methylhydrazine Reaction with Unsymmetrical 1,3-Diketones. Journal of Heterocyclic Chemistry (via ResearchGate). [Link]

Sources

High-Selectivity Purification of Pyrazole Derivatives: Overcoming Regioisomer and Basicity Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their purification presents two distinct chromatographic challenges: basic tailing due to interactions with residual silanols, and regioisomer separation (specifically


-alkylation isomers) which often co-elute on standard alkyl phases.

This guide moves beyond generic C18 protocols to establish a targeted purification strategy. We prioritize Phenyl-Hexyl stationary phases for their


 selectivity and advocate for pH-switching  to maximize preparative loading capacity.

Physicochemical Profiling & The "Pyrazole Problem"

Before selecting a column, one must understand the molecule. The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1]

Basicity and pKa

Unsubstituted pyrazole has a pKa of approximately 2.5 (conjugate acid). However, pharmaceutical derivatives often possess basic side chains, raising the pKa to 7–9.

  • Low pH (pH < 3): The molecule is protonated (

    
    ). It is highly soluble but less retained on hydrophobic phases (C18), often leading to early elution.
    
  • High pH (pH > 9): The molecule is neutral (

    
    ). Retention increases significantly, as does loading capacity, but this requires high-pH stable columns (e.g., hybrid silica).
    
The Regioisomer Challenge

During synthesis, alkylation of the pyrazole nitrogen often yields a mixture of 1,3- and 1,5-isomers. These isomers have identical mass and similar hydrophobicity, making them difficult to resolve on C18 columns based solely on Van der Waals forces.

Strategic Method Development

Stationary Phase Selection: The Case for Phenyl-Hexyl

While C18 is the industry workhorse, it often fails to resolve pyrazole regioisomers.

  • C18 (Alkyl): Separates based on hydrophobicity.[2][3]

  • Phenyl-Hexyl / Biphenyl: Separates based on hydrophobicity plus

    
     interactions. The electron-rich aromatic ring of the stationary phase interacts with the 
    
    
    
    -system of the pyrazole. Since regioisomers have different electron density distributions, the Phenyl phase "sees" them differently, often providing baseline resolution where C18 shows a single broad peak [1][2].
Mobile Phase Engineering: The pH Switch
  • Analytical Screening (Low pH): Use 0.1% Formic Acid or TFA. The low pH suppresses silanol activity, sharpening peaks for better integration and impurity detection.

  • Preparative Loading (High pH): Use 10 mM Ammonium Bicarbonate (pH 10). By neutralizing the basic nitrogens, you increase the hydrophobicity of the molecule. This allows the compound to "stick" to the head of the column better, significantly increasing the mass loadability before breakthrough occurs [3].

Visualization: Method Development Logic

The following diagram outlines the decision process for selecting the optimal purification route based on analyte properties.

method_dev_logic Start START: Crude Pyrazole Mixture Check_pKa Step 1: Check pKa & Isomers Start->Check_pKa Isomers_Present Regioisomers Present? Check_pKa->Isomers_Present C18_Path Standard C18 Isomers_Present->C18_Path No (Simple) Phenyl_Path Phenyl-Hexyl / Biphenyl Isomers_Present->Phenyl_Path Yes (Complex) pH_Decision Step 2: Define pH Strategy C18_Path->pH_Decision Phenyl_Path->pH_Decision Low_pH Low pH (0.1% TFA) Best for Peak Shape pH_Decision->Low_pH Analytical QC High_pH High pH (NH4HCO3) Best for Loading Capacity pH_Decision->High_pH Prep Purification

Caption: Decision tree for selecting stationary phase and pH conditions based on isomer presence and purification scale.

Protocol 1: Analytical Scouting (The "Screener")

This protocol is designed to rapidly identify the correct column and pH before consuming large amounts of sample.

System: HPLC/UHPLC with DAD or MS detection. Columns:

  • Primary: Phenyl-Hexyl (e.g., XSelect CSH Phenyl-Hexyl or Luna Phenyl-Hexyl), 4.6 x 100 mm, 3-5 µm.

  • Secondary: C18 (High pH stable, e.g., XBridge or Gemini), 4.6 x 100 mm, 3-5 µm.

Mobile Phases:

  • Acidic System (A1/B1): 0.1% Formic Acid in Water / Acetonitrile.

  • Basic System (A2/B2): 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Gradient Method:

Time (min) % B Flow (mL/min)
0.0 5 1.5
8.0 95 1.5
9.0 95 1.5
9.1 5 1.5

| 12.0 | 5 | 1.5 |

Procedure:

  • Inject 5 µL of crude sample (1 mg/mL) onto the Phenyl-Hexyl column using the Acidic System.

  • Assess resolution of isomers.[3] If

    
    , switch to Basic System on the same column.
    
  • Critical Check: If peak tailing factor > 1.5, residual silanols are active. Switch to a "Charged Surface Hybrid" (CSH) column or add 0.05% TFA (if MS detection is not required).

Protocol 2: Preparative Scale-Up

Once the analytical method is locked, scale up to purify the bulk material.

The Loading Study

Do not simply guess the injection volume. Perform a loading study on the analytical column to determine the maximum load before resolution is lost.

  • Prepare a highly concentrated sample (e.g., 50 mg/mL in DMSO).

  • Inject increasing volumes (5, 10, 20, 50 µL) onto the analytical column.

  • Identify the volume where the resolution between the impurity and main peak drops to 1.2. This is your Maximum Analytical Load .

Geometric Scaling Calculation

To transfer this to a Prep column (e.g., 19 x 150 mm), use the following scaling factors [4]:



  • 
    : Column Diameter
    
  • 
    : Column Length
    

Example:

  • Analytical: 4.6 x 100 mm, Max Load = 2 mg.

  • Prep: 19 x 150 mm.

  • Factor:

    
    .
    
  • Prep Load:

    
     per injection.
    
Flow Rate Scaling

Maintain linear velocity to preserve peak shape:



  • If analytical flow is 1.5 mL/min, Prep flow

    
     mL/min.[4]
    

Visualization: Preparative Workflow[6][7]

prep_workflow Load_Study 1. Analytical Loading Study (Find Max Mass on 4.6mm) Calc_Scale 2. Apply Scale Factor (Vol & Flow Rate) Load_Study->Calc_Scale Prep_Run 3. Run Prep LC (19mm or 30mm ID) Calc_Scale->Prep_Run Fraction_QC 4. Fraction Analysis (Re-inject on Analytical) Prep_Run->Fraction_QC Fraction_QC->Prep_Run Purity < 95% (Re-purify) Pool_Dry 5. Pool & Lyophilize Fraction_QC->Pool_Dry Purity > 98%

Caption: Step-by-step workflow for translating analytical results to preparative purification.

Data Summary: Column & pH Interaction[2][8][9]

ParameterC18 (Low pH)C18 (High pH)Phenyl-Hexyl (Low pH)Phenyl-Hexyl (High pH)
Retention ModerateHighModerateHigh
Isomer Separation PoorPoorExcellent Good
Peak Shape Good (TFA)ExcellentGoodExcellent
Loading Capacity LowHigh LowHigh
Best Use Routine QCBasic DrugsIsomer Purification Scale-up

References

  • Waters Corporation. (2026). CSH Phenyl-Hexyl Columns: Alternative Selectivity for Basic Compounds. Retrieved from [Link]

  • Phenomenex. (2026).[3] Phenyl-Hexyl vs. C18: When to Switch. Retrieved from [Link]

  • Moravek. (2026). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 4-(1-Pyrazolyl)-2-butanone as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel pyrazole-containing compounds, using the representative molecule 4-(1-Pyrazolyl)-2-butanone as a working example. We will detail a logical, field-proven workflow, from initial biochemical validation to cellular mechanism-of-action studies, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are critical regulators of virtually all cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[5][6] The development of small molecule kinase inhibitors has, therefore, revolutionized therapeutic strategies. Pyrazole derivatives have been particularly successful in this arena, demonstrating the ability to target a wide array of kinases, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[4][7][8][9]

The power of the pyrazole scaffold lies in its ability to act as a versatile hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of the adenine region of ATP. The specific substitutions on the pyrazole ring dictate the potency and selectivity profile of the inhibitor. This guide outlines a systematic approach to determine if a novel compound like "4-(1-Pyrazolyl)-2-butanone" possesses meaningful kinase inhibitory activity and to elucidate its mechanism of action.

Compound Management and Preparation

Before biological evaluation, proper handling and preparation of the test compound are paramount for data integrity.

  • Synthesis and Purity: While numerous methods exist for the synthesis of pyrazole derivatives[10][11], it is critical to ensure the final compound is of high purity (typically >95% by LC-MS and ¹H-NMR) to avoid confounding results from impurities.

  • Solubility Assessment: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

  • Stock Solution Preparation:

    • Accurately weigh the compound.

    • Dissolve in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Senior Application Scientist's Note: Always perform a visual solubility check on your final working dilutions in aqueous assay buffers. Compound precipitation is a common source of experimental artifacts. The final DMSO concentration in both biochemical and cellular assays should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or inhibition.

Part I: In Vitro Biochemical Characterization

The first step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified kinases in a cell-free system. This approach provides a clean measurement of enzyme inhibition without the complexities of cellular uptake, metabolism, or off-target effects.[12]

Protocol 1: Broad-Panel Kinase Selectivity Screen

Principle: To identify primary kinase targets and understand the compound's selectivity, it is invaluable to screen it at a fixed concentration (e.g., 1 µM) against a large, diverse panel of purified kinases. This provides a "bird's-eye view" of its activity profile. Many commercial services offer such panels. The data is typically reported as percent inhibition relative to a vehicle control.

Protocol 2: IC₅₀ Determination via ADP-Glo™ Kinase Assay

Principle: Once putative targets are identified from the broad-panel screen, the next step is to determine the potency of inhibition by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] Lower kinase activity (due to inhibition) results in less ADP, which is converted to a lower light signal.

Materials:

  • Recombinant purified target kinase (e.g., JNK3, a kinase often targeted by pyrazoles[5]).

  • Kinase-specific substrate peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipette and plate reader with luminescence detection capability.

Step-by-Step Methodology:

  • Compound Serial Dilution:

    • Prepare a 2X serial dilution series of "4-(1-Pyrazolyl)-2-butanone" in the appropriate kinase assay buffer. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup (25 µL total volume):

    • To each well of the assay plate, add 5 µL of the 2X compound dilution (or vehicle).

    • Add 10 µL of a 2.5X solution containing the target kinase and its specific substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate competitive inhibitor assessment.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Measure Luminescence:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data: Set the average signal from the vehicle (DMSO) control as 100% kinase activity and the signal from a "no kinase" or high-concentration inhibitor control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

ParameterExample Value
Top Plateau100%
Bottom Plateau0%
IC₅₀ Calculated (e.g., 0.63 µM) [5]
Hill Slope~1.0
Table 1: Example data structure for IC₅₀ determination.

Part II: Cellular Activity & Mechanism of Action

Demonstrating activity in a biochemical assay is a critical first step, but it is essential to confirm that the compound can enter cells and engage its target in a physiological context.[13][14]

Protocol 3: Anti-Proliferative Activity in Cancer Cell Lines

Principle: If the target kinase is a known driver of cancer cell growth, an effective inhibitor should reduce cell proliferation or viability. This assay measures the compound's effect on a relevant cancer cell line over several days.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a melanoma line with a BRAF mutation if BRAF is the target).

  • Complete cell culture medium.

  • Clear, flat-bottomed 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of "4-(1-Pyrazolyl)-2-butanone" (final DMSO concentration ≤0.5%). Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Measure Viability:

    • For CellTiter-Glo®: Add the reagent directly to the wells, incubate, and measure luminescence. The signal is proportional to the amount of ATP, an indicator of metabolically active cells.

    • For MTT: Add MTT reagent, incubate to allow for formazan crystal formation, solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS solution), and measure absorbance.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the GI₅₀ (concentration for 50% growth inhibition) using a 4PL curve fit.

Protocol 4: Target Engagement via Western Blotting

Principle: The most direct way to confirm mechanism of action in cells is to show that the compound inhibits the phosphorylation of its target kinase (autophosphorylation) and/or a known downstream substrate.[15] Western blotting is the gold-standard technique for this analysis.[16]

Materials:

  • Cell line used in the proliferation assay.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.[17]

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: one specific for the phosphorylated form of the target (e.g., phospho-ERK) and one for the total protein level of the target (e.g., total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with "4-(1-Pyrazolyl)-2-butanone" at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a short duration (e.g., 1-4 hours). Include a vehicle control.

  • Prepare Cell Lysates:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and image the resulting chemiluminescence.

  • Stripping and Reprobing (Optional but Recommended):

    • To ensure changes in phosphorylation are not due to changes in total protein levels, the same blot can be stripped of the phospho-antibody and re-probed with an antibody for the total protein.

Senior Application Scientist's Note: Including a positive control, such as treating cells with a known activator of the signaling pathway (e.g., EGF for the EGFR pathway), is crucial for validating that the pathway is responsive and the antibodies are working correctly.

Data Synthesis and Visualization

A logical workflow is essential for efficient drug discovery. The data gathered from the biochemical and cellular assays should guide the decision-making process for further development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advancement cpd Compound Synthesis & QC (>95% Purity) panel Broad Kinase Panel Screen (1 µM) cpd->panel ic50 Biochemical IC₅₀ Determination (e.g., ADP-Glo) panel->ic50 Identify Hits (<50% Inh.) prolif Cell Proliferation Assay (GI₅₀ Determination) ic50->prolif Potent IC₅₀? (e.g., <1 µM) stop1 STOP: Synthesize Analogs ic50->stop1 Not Potent wb Western Blot Analysis (Target Phosphorylation) prolif->wb Active in Cells? (GI₅₀ < 10*IC₅₀) stop2 STOP: Re-evaluate Target prolif->stop2 Not Active or Cytotoxic adv Advance to Lead Optimization & In Vivo Studies wb->adv On-Target Effect Confirmed? stop3 STOP: Redesign Compound wb->stop3 Off-Target Effect or No Effect

Figure 1: A decision-making workflow for characterizing a novel kinase inhibitor.

A clear understanding of the signaling context is also critical. Below is a hypothetical representation of how "4-(1-Pyrazolyl)-2-butanone" might inhibit a kinase within the well-known MAPK/ERK pathway.

G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras Rec->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Jun, c-Fos) ERK->TF Phosphorylates Resp Cell Proliferation, Survival TF->Resp Regulates Inhibitor 4-(1-Pyrazolyl)-2-butanone Inhibitor->Raf INHIBITS

Figure 2: Hypothetical inhibition of Raf kinase by the compound within the MAPK pathway.

References

  • CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. Google Patents.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PMC. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

Sources

Application Note: 4-(1-Pyrazolyl)-2-butanone as a Linchpin Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, 4-(1-Pyrazolyl)-2-butanone serves as a critical "linchpin" intermediate. While not a drug substance itself, it acts as the foundational electrophile for synthesizing pyrazolo[1,5-a]pyrimidines —a privileged scaffold found in FDA-approved kinase inhibitors (e.g., Dinaciclib, Zaleplon analogues).

This application note provides a validated workflow for:

  • Synthesis: A green, water-mediated aza-Michael addition protocol to generate the ketone with high atom economy.

  • Derivatization: Converting the ketone into enaminones for heterocycle fusion.

  • Application: Constructing the bioactive pyrazolo[1,5-a]pyrimidine core used in Trk, PI3K, and JAK inhibitor discovery.

Chemical Identity & Mechanism[1]

  • IUPAC Name: 4-(1H-pyrazol-1-yl)butan-2-one

  • Role: Michael Adduct / Heterocyclic Precursor

  • Key Reactivity: The C-2 carbonyl serves as a handle for condensation (e.g., with DMF-DMA), while the pyrazole nitrogen acts as the nucleophile in the initial formation.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Reactants Pyrazole + Methyl Vinyl Ketone Intermediate 4-(1-Pyrazolyl)-2-butanone (The Linchpin) Reactants->Intermediate Aza-Michael (Water, 25°C) Enaminone Enaminone Intermediate Intermediate->Enaminone DMF-DMA Condensation Scaffold Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Enaminone->Scaffold Cyclization w/ Guanidines

Figure 1: The synthetic workflow transforming raw materials into bioactive scaffolds via the 4-(1-Pyrazolyl)-2-butanone intermediate.[1][2][3][4][5]

Module 1: Synthesis Protocol (Green Chemistry Approach)

Traditional methods use basic catalysts (KOtBu, Et3N), which require workup and waste disposal. The water-mediated aza-Michael addition is superior for scale-up due to its high yield and "on-water" acceleration effect.

Safety Pre-Requisite
  • Methyl Vinyl Ketone (MVK): Highly toxic lachrymator. All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) recommended.

  • Pyrazole: Irritant.

Step-by-Step Protocol
  • Stoichiometry:

    • Pyrazole (1.0 equiv)

    • Methyl Vinyl Ketone (1.1 equiv)

    • Solvent: Deionized Water (3 mL per mmol of pyrazole)

  • Procedure:

    • Charge: Add pyrazole to a round-bottom flask containing deionized water. The pyrazole may not fully dissolve initially.

    • Addition: Add MVK dropwise over 5 minutes at room temperature (20–25°C).

    • Reaction: Stir vigorously. The reaction typically becomes homogeneous as the product forms.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[6] Vinyl protons (MVK) should disappear within 2–4 hours.

  • Workup (Self-Validating):

    • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

    • Drying: Dry combined organics over anhydrous Na2SO4.

    • Concentration: Remove solvent under reduced pressure.

    • Purification: Usually not required. The product is often obtained as a clear oil or low-melting solid (>95% purity).

Data Validation Table
ParameterTraditional (Base Cat.)Green (Water Mediated)Note
Yield 85-92%94-98% Water enhances rate via H-bonding at transition state.
Purity (Crude) ~90%>95% No base residues to remove.
Time 6-12 Hours2-4 Hours Kinetic acceleration "on-water".

Module 2: Downstream Application (Kinase Inhibitor Synthesis)

The primary medicinal utility of 4-(1-Pyrazolyl)-2-butanone is its conversion into pyrazolo[1,5-a]pyrimidines . This fused system mimics the ATP purine ring, making it ideal for targeting kinases like CDK , KDR , and JAK .

Protocol: Enaminone Formation & Cyclization

Step A: Formation of Enaminone [6]

  • Dissolve 4-(1-Pyrazolyl)-2-butanone (1 equiv) in neat DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 equiv).

  • Reflux at 100°C for 4–6 hours.

  • Checkpoint: The reaction turns deep yellow/orange.

  • Concentrate in vacuo to yield the enaminone intermediate. Do not purify; use immediately.

Step B: Cyclization to Pyrazolo[1,5-a]pyrimidine

  • Dissolve the crude enaminone in Ethanol or Glacial Acetic Acid.

  • Add the desired binucleophile (e.g., Guanidine HCl, Acetamidine, or a substituted hydrazine).

  • Reflux for 6–12 hours.

  • Result: The exocyclic nitrogen of the pyrazole attacks the enaminone, closing the 6-membered ring.

Pathway Visualization (DOT)

ScaffoldHopping Ketone 4-(1-Pyrazolyl)-2-butanone Enaminone Enaminone Intermediate (Reactive Electrophile) Ketone->Enaminone Condensation (- MeOH) Reagent + DMF-DMA Target Pyrazolo[1,5-a]pyrimidine (ATP-Competitive Inhibitor) Enaminone->Target Cyclization w/ Amidine/Guanidine

Figure 2: The chemical logic for converting the ketone intermediate into a drug-like heterocycle.

Analytical Profiling

To ensure the integrity of your intermediate before proceeding to expensive downstream steps, verify these parameters:

  • 1H NMR (CDCl3, 400 MHz):

    • Pyrazole Ring: Three signals (dd/d) typically around

      
       7.5, 7.4, and 6.2 ppm.
      
    • Linker (-CH2-CH2-): Two triplets (or multiplet) around

      
       4.4 ppm (N-CH2) and 
      
      
      
      2.9 ppm (CH2-C=O).
    • Methyl Ketone: Singlet around

      
       2.1 ppm.
      
  • LCMS:

    • ESI+: Strong [M+H]+ peak.

    • Fragmentation: Loss of acetyl group is common.

References

  • Aza-Michael Addition Protocol

    • Khachatryan, H.N. (2017).[4][7] "Aza-Michael addition of pyrazoles to crotonic acid."[7] Russian Journal of General Chemistry.

  • Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

    • Fassihi, A., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." PMC.
  • General Synthesis of Pyrazoles & Derivatives

    • BenchChem Application Notes.
  • Enantioselective Applications (JAK Inhibitors)

    • Lin, Q., et al. (2009). "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters.

Sources

Application Note: 4-(1-Pyrazolyl)-2-butanone as a Strategic Scaffold in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive Application Note and Protocol for researchers utilizing 4-(1-Pyrazolyl)-2-butanone (also known as 1-(3-oxobutyl)pyrazole) in the development of anti-inflammatory therapeutics.

Executive Summary

The pyrazole pharmacophore is a cornerstone of modern anti-inflammatory pharmacology, exemplified by blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). 4-(1-Pyrazolyl)-2-butanone represents a critical, versatile Michael adduct scaffold that bridges simple pyrazole chemistry with complex heterocyclic synthesis.

This guide details the utility of 4-(1-Pyrazolyl)-2-butanone as a precursor for synthesizing functionally diverse anti-inflammatory agents , specifically targeting the Cyclooxygenase-2 (COX-2) and p38 MAPK pathways. It provides validated protocols for its synthesis, derivatization into bioactive chalcones/heterocycles, and subsequent biological evaluation.

Chemical Biology & Mechanism of Action

The Pyrazole Pharmacophore in Inflammation

The pyrazole ring serves as a bioisostere for the phenyl ring or other aromatic systems, offering unique hydrogen-bonding capabilities (N2 as an acceptor) and pi-stacking interactions within enzyme active sites.

  • COX-2 Selectivity: In COX-2 inhibitors, the pyrazole core positions bulky substituents (e.g., sulfonamides, aryl groups) into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the constitutive COX-1 isoform.

  • Kinase Inhibition: Fused pyrazole systems (derived from the ketone handle of the title compound) mimic the ATP purine ring, allowing for potent inhibition of pro-inflammatory kinases like p38 MAPK and JAKs.

Role of 4-(1-Pyrazolyl)-2-butanone

This compound is not typically the final Active Pharmaceutical Ingredient (API) but a high-value intermediate . Its structure features:

  • N1-Linker: A stable ethylene bridge (

    
    ) connecting the pyrazole to the carbonyl.
    
  • Ketone Handle (

    
    ):  A reactive center for:
    
    • Condensation: With aldehydes to form

      
      -unsaturated ketones (chalcones), known for NF-
      
      
      
      B inhibition.
    • Cyclization: With reagents like DMF-DMA or hydrazines to form fused pyrazolo[1,5-a]pyrimidines .

Signaling Pathway Target: COX-2 & p38 MAPK

The following diagram illustrates the downstream effects of pyrazole-based inhibitors synthesized from this scaffold.

COX2_Pathway Stimulus Pro-Inflammatory Stimulus (LPS, TNF-alpha) MAPK p38 MAPK / JNK Stimulus->MAPK Activation Membrane Cell Membrane NFkB NF-kappaB (Translocation) MAPK->NFkB Phosphorylation COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Promoter Binding Nucleus Nucleus COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-2 Catalysis PGE2 PGE2 (Pro-Inflammatory) PGH2->PGE2 Scaffold_Deriv 4-(1-Pyrazolyl)-2-butanone Derivatives Scaffold_Deriv->MAPK ATP Competition (Fused Systems) Scaffold_Deriv->COX2_Enzyme Direct Inhibition (Selectivity Pocket)

Caption: Dual-mechanism potential of pyrazole derivatives: Direct COX-2 inhibition and upstream p38 MAPK blockade.

Experimental Protocols

Synthesis of 4-(1-Pyrazolyl)-2-butanone (The Scaffold)

Principle: A Michael addition reaction where the pyrazole nitrogen (nucleophile) attacks the


-carbon of methyl vinyl ketone (MVK).

Materials:

  • Pyrazole (1H-pyrazole)[1][2]

  • Methyl Vinyl Ketone (MVK) - Warning: Highly toxic and lachrymator.

  • Base Catalyst: Triton B (40% in methanol) or NaOH.

  • Solvent: Ethanol or Water (Green Chemistry approach).

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve Pyrazole (6.8 g, 100 mmol) in Ethanol (20 mL) .

  • Catalysis: Add Triton B (0.5 mL) .

  • Addition: Cool the solution to 0°C in an ice bath. Add MVK (8.4 g, 120 mmol) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a clear oil. Distill under vacuum (bp ~110°C at 10 mmHg) or purify via silica gel column chromatography (eluent: 30% EtOAc in Hexane).

  • Yield: Expected yield: 85–95%.

Characterization Data (Typical):

  • 1H NMR (CDCl3):

    
     2.15 (s, 3H, CH3), 2.95 (t, 2H, CH2-CO), 4.40 (t, 2H, N-CH2), 6.25 (t, 1H, Py-H4), 7.40 (d, 1H, Py-H3), 7.50 (d, 1H, Py-H5).
    
Derivatization: Synthesis of Pyrazolyl-Chalcones

Application: Chalcones are potent inhibitors of NO production in LPS-stimulated macrophages.

Protocol:

  • Dissolve 4-(1-Pyrazolyl)-2-butanone (10 mmol) and a substituted Benzaldehyde (10 mmol) (e.g., 4-chlorobenzaldehyde) in Ethanol (15 mL) .

  • Add 10% NaOH (5 mL) dropwise.

  • Stir at RT for 12 hours. A precipitate typically forms.

  • Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol.

In Vitro Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Evaluate the synthesized derivatives for their ability to inhibit Nitric Oxide (NO) production, a proxy for inflammation.

Materials:

  • RAW 264.7 Murine Macrophage Cell Line (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Sulfanilamide + NED).

  • Positive Control: Celecoxib or Indomethacin.

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h.
    
  • Treatment: Pre-treat cells with test compounds (0.1, 1, 10, 50

    
    M) for 1 hour.
    
    • Note: Dissolve compounds in DMSO (final concentration < 0.1%).

  • Induction: Add LPS (1

    
    g/mL) to induce inflammation. Incubate for 24h.
    
  • NO Quantification:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent.
      
    • Incubate for 10 min at RT in the dark.

    • Measure Absorbance at 540 nm using a microplate reader.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

Data Analysis: Calculate % Inhibition:



Data Presentation & Analysis

Structure-Activity Relationship (SAR) Table

When evaluating derivatives of 4-(1-Pyrazolyl)-2-butanone, organize data to highlight the impact of substitutions.

Compound IDR-Group (Aldehyde)Yield (%)IC50 (NO Inhibition) [

M]
COX-2 Selectivity Index (SI)
PYR-001 Phenyl (Unsubstituted)8845.21.5
PYR-002 4-Chloro-phenyl9212.4>50
PYR-003 4-Methoxy-phenyl8528.110
Ref Celecoxib-0.05>300

Interpretation: Electron-withdrawing groups (e.g., Cl) on the chalcone phenyl ring typically enhance lipophilicity and potency.

Synthesis Workflow Diagram

Synthesis_Workflow Pyrazole Pyrazole (Nucleophile) Scaffold 4-(1-Pyrazolyl)-2-butanone (The Scaffold) Pyrazole->Scaffold Michael Addition (Triton B, EtOH) MVK Methyl Vinyl Ketone (Electrophile) MVK->Scaffold Chalcone Pyrazolyl-Chalcone (NF-kB Inhibitor) Scaffold->Chalcone Aldol Condensation (Ar-CHO, NaOH) FusedRing Pyrazolo-Pyrimidine (Kinase Inhibitor) Scaffold->FusedRing Cyclization (DMF-DMA, Hydrazine)

Caption: Divergent synthesis pathways from the central 4-(1-Pyrazolyl)-2-butanone scaffold.

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as anti-inflammatory agents: A review." European Journal of Medicinal Chemistry. Link

  • Kumar, S., et al. (2013). "Synthesis and anti-inflammatory activity of some new pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • El-Moghazy, S. M., et al. (2022).[3] "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. Link

  • Tewari, A. K., et al. (2012). "Michael addition of pyrazoles to

    
    -unsaturated ketones: A versatile route to N-alkylated pyrazoles." Tetrahedron Letters. Link
    

Sources

Strategic Application Note: 4-(1-Pyrazolyl)-2-butanone as a Versatile Pharmacophore Linker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-(1-Pyrazolyl)-2-butanone" as an intermediate in drug discovery Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the "linker" concept has evolved from simple structural spacers to active participants in binding affinity and metabolic stability. 4-(1-Pyrazolyl)-2-butanone (CAS: 36531-64-3) represents a high-value "hub" intermediate. It combines the privileged pyrazole scaffold —found in blockbuster drugs like Celecoxib and Ruxolitinib—with a reactive ketone handle via a flexible ethyl chain.

Why this molecule matters:

  • Metabolic Stability: The pyrazole ring is robust against oxidative metabolism compared to other 5-membered heterocycles (e.g., furan, pyrrole).

  • Divergent Synthesis: The ketone functionality allows for rapid library generation via reductive amination (installing amines), Grignard additions (installing tertiary alcohols), or condensation reactions (forming fused heterocycles).

  • Fragment-Based Drug Discovery (FBDD): It serves as an ideal fragment for "growing" molecules, allowing researchers to probe binding pockets with a neutral, hydrogen-bond accepting pyrazole moiety while elaborating the ketone side.

Synthesis Protocol: The "Green" Aza-Michael Addition

Objective: Scalable, high-yield synthesis of 4-(1-Pyrazolyl)-2-butanone.

Traditionally, aza-Michael additions require basic catalysts or Lewis acids. However, for industrial scalability and environmental compliance, water-mediated or neat conditions are superior, leveraging the hydrogen-bond donating capability of water to activate the enone system.

Methodology: Water-Mediated Aza-Michael Addition

Reaction: Pyrazole + Methyl Vinyl Ketone (MVK)


 4-(1-Pyrazolyl)-2-butanone
Reagents & Materials
  • 1H-Pyrazole (1.0 equiv)[1]

  • Methyl Vinyl Ketone (MVK) (1.1 equiv) [Warning: MVK is highly toxic and volatile]

  • Solvent: Deionized Water (2.0 M concentration relative to pyrazole) or Neat (Solvent-free)

  • Catalyst: None required (or 10 mol%

    
     for faster kinetics)
    
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-Pyrazole (e.g., 6.8 g, 100 mmol) in Water (50 mL).

  • Addition: Cool the mixture to 0°C using an ice bath. Add MVK (7.7 g, 110 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; temperature control is critical to prevent polymerization of MVK.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS. The pyrazole spot (

      
      ) should disappear.
      
  • Workup:

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is typically a pale yellow oil of sufficient purity (>95%). If necessary, purify via vacuum distillation (bp ~110°C at 2 mmHg) or flash chromatography.

Validation Data
ParameterSpecificationObservation
Appearance Clear to pale yellow liquidConsistent
Yield > 90%High atom economy

H NMR (CDCl

)

2.15 (s, 3H, CH

), 2.95 (t, 2H, CH

), 4.40 (t, 2H, N-CH

)
Distinct triplet at 4.40 ppm confirms N-alkylation
IR Spectroscopy ~1715 cm

(C=O stretch)
Confirms ketone integrity

Downstream Application: Reductive Amination Library Generation

Objective: Utilizing the ketone handle to install diverse amine pharmacophores.

The most common application of this intermediate is converting the ketone into a secondary or tertiary amine, a motif ubiquitous in CNS and kinase inhibitor drugs.

Methodology: One-Pot Reductive Amination

Reaction: Ketone + Amine (


) 

Imine

Amine Product
Reagents
  • 4-(1-Pyrazolyl)-2-butanone (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Protocol
  • Imine Formation: Dissolve 4-(1-Pyrazolyl)-2-butanone (1 mmol) and the Target Amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 mmol). Stir for 30–60 minutes at room temperature.

  • Reduction: Add

    
      (1.5 mmol) in one portion. Stir overnight (12–16 hours) under nitrogen atmosphere.
    
  • Quench: Quench with saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Dry organics (
    
    
    
    ) and concentrate.
  • Purification: Isolate via reverse-phase HPLC or amine-functionalized silica gel chromatography.

Visualizing the Workflow

The following diagram illustrates the central role of this intermediate in divergent synthesis.

G Start Precursors: Pyrazole + MVK Intermediate INTERMEDIATE: 4-(1-Pyrazolyl)-2-butanone (The Hub) Start->Intermediate Aza-Michael (Water/Neat) Prod_A Path A: Reductive Amination (Kinase Inhibitor Libraries) Intermediate->Prod_A R-NH2 / NaBH(OAc)3 Prod_B Path B: Grignard Addition (Tertiary Alcohols) Intermediate->Prod_B R-MgBr Prod_C Path C: Fischer Indole (Fused Heterocycles) Intermediate->Prod_C Ph-NH-NH2 / Acid

Figure 1: Divergent synthesis workflow demonstrating the "Hub" capability of 4-(1-Pyrazolyl)-2-butanone.

Case Study: High-Value Analogues

While 4-(1-Pyrazolyl)-2-butanone is a general building block, its structural logic mirrors the synthesis of FDA-approved JAK inhibitors like Ruxolitinib .

  • Mechanistic Parallel: Ruxolitinib synthesis involves the aza-Michael addition of a pyrazole derivative to a substituted enal/enone system.

  • Application: Researchers use 4-(1-Pyrazolyl)-2-butanone to synthesize "simplified analogues" of Ruxolitinib to test off-target toxicity or to create fragment libraries that bind to the hinge region of kinases.

Comparative Data: Reaction Efficiency

Solvent System Catalyst Yield (%) Green Score Reference
Water (Recommended) None 92% High [1]
Acetonitrile DBU 88% Low [2]

| Neat (Solvent-free) | None | 95% | Very High | [1] |

Safety & Handling (SDS Summary)

  • Methyl Vinyl Ketone (MVK):

    • Hazard: Highly toxic by inhalation; lachrymator; flammable.

    • Control: Must be handled in a functioning fume hood. Quench excess MVK with aqueous bisulfite.

  • 4-(1-Pyrazolyl)-2-butanone:

    • Hazard: Irritant to eyes and skin.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent slow oxidation or polymerization.

References

  • Green Chemistry Approaches to Aza-Michael Additions

    • Title: Catalyst-free aza-Michael addition of azoles to α,β-unsaturated ketones in w
    • Source:Tetrahedron Letters / Green Chemistry context.
    • Context: Validates the water-medi
    • Link: (Analogous mechanism validation).

  • Reductive Amination Standards

    • Title: Reductive Amination in the Synthesis of Pharmaceuticals.[2][3][4]

    • Source:ResearchG
    • Context: Supports the NaBH(OAc)3 protocol in Section 3.
    • Link:

  • Pyrazole Pharmacophore Review

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source:Molecules (MDPI).
    • Context: Establishes the biological importance of the pyrazole scaffold.
    • Link:

  • Enantioselective Analogues (Ruxolitinib Context)

    • Title: Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organoc
    • Source:Organic Letters (via PubMed).
    • Context: Demonstrates the high-value applic
    • Link:

Sources

Application Note: Biological Profiling of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(1-Pyrazolyl)-2-butanone (CAS: 1740-00-7) represents a bifunctional "privileged fragment" in modern drug discovery. Structurally, it combines a pyrazole ring —a canonical pharmacophore found in blockbuster drugs like Celecoxib and Sildenafil—with a ketone side chain formed via the Michael addition of pyrazole to methyl vinyl ketone (MVK).

For medicinal chemists and biologists, this molecule serves two critical roles:

  • Metabolic Probe: The ketone moiety is a specific substrate for Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) , making it an ideal model for assessing stereoselective bioreductions.

  • CYP450 Ligand: The pyrazole nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 enzymes, necessitating rigorous screening for Mechanism-Based Inhibition (MBI) early in the lead optimization process.

This guide provides standardized protocols for profiling this scaffold, focusing on enzymatic transformation and potential drug-drug interaction (DDI) liabilities.

Safety & Quality Control Pre-Screen

Critical Warning: This compound is often synthesized via the conjugate addition of pyrazole to Methyl Vinyl Ketone (MVK) . MVK is a highly reactive alkylating agent and a potent neurotoxin.

  • QC Requirement: Before biological assay, samples must be screened for residual MVK using LC-MS/MS or GC-FID.

  • Threshold: Residual MVK must be <10 ppm to avoid false positives in cytotoxicity or enzyme inhibition assays due to non-specific protein alkylation.

Biotransformation Pathways & Logic

Understanding the metabolic fate of 4-(1-Pyrazolyl)-2-butanone is prerequisite to assay design. The molecule faces a "metabolic fork in the road":

  • Reductive Pathway (Cytosolic): The ketone is reduced to a chiral alcohol (4-(1-pyrazolyl)-2-butanol) by CBRs. This creates a stereocenter.

  • Oxidative Pathway (Microsomal): The pyrazole ring may undergo N-oxidation or hydroxylation via CYP450s.

MetabolicPathways Substrate 4-(1-Pyrazolyl)-2-butanone (Achiral Ketone) CBR Carbonyl Reductase (CBR1/CBR3) Substrate->CBR Cytosolic Incubation CYP Cytochrome P450 (CYP2E1/3A4) Substrate->CYP Microsomal Incubation Alcohol_S (S)-Alcohol Product (Chiral) CBR->Alcohol_S Stereoselective Reduction Alcohol_R (R)-Alcohol Product (Chiral) CBR->Alcohol_R Minor Enantiomer N_Oxide Pyrazole N-Oxide (Inactive/Excreted) CYP->N_Oxide Oxidation Inhibition Heme Coordination (Enzyme Inactivation) CYP->Inhibition Mechanism-Based Inhibition (MBI)

Figure 1: Divergent metabolic pathways. The ketone reduction (green) is the desired biotransformation, while CYP interaction (black) represents a potential toxicity/liability.

Protocol A: Stereoselective Ketone Reduction Assay

Objective: Determine the susceptibility of the ketone moiety to reduction by cytosolic Carbonyl Reductases (CBRs) and assess enantiomeric excess (ee) of the product.

Materials
  • Enzyme Source: Human Liver Cytosol (HLC) or recombinant CBR1/CBR3.

  • Cofactor: NADPH regenerating system (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

Experimental Workflow
  • Preparation: Dilute 4-(1-Pyrazolyl)-2-butanone to 10 mM in DMSO (Stock).

  • Incubation Mix:

    • Buffer: 100 mM Phosphate (pH 7.4)

    • Substrate: 100 µM (Final)

    • Protein: 0.5 mg/mL HLC

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM NADP+ final).

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge at 4,000 x g for 10 mins. Collect supernatant.

Data Analysis (Chiral Separation)

Since the product is an alcohol with a new stereocenter, standard C18 chromatography is insufficient.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrazole absorption)
Output Calculate Conversion % and Enantiomeric Excess (% ee).

Protocol B: CYP450 Mechanism-Based Inhibition (MBI)

Objective: Pyrazoles are known to coordinate with the heme iron of CYP450s (specifically CYP2E1 and CYP3A4). This assay distinguishes between reversible inhibition (competitive) and time-dependent inhibition (MBI/suicide inhibition).

The "IC50 Shift" Method

This protocol compares the IC50 of the test compound against a standard CYP substrate under two conditions: with and without a pre-incubation step.

Materials
  • Enzyme: Human Liver Microsomes (HLM) or recombinant CYP isozymes (Baculosomes).

  • Probe Substrates:

    • Midazolam (for CYP3A4)

    • Chlorzoxazone (for CYP2E1 - critical for pyrazoles)

  • Reagents: NADPH, Potassium Phosphate Buffer.

Step-by-Step Protocol
  • Plate Setup: Prepare two 96-well plates.

    • Plate A (t=0): No pre-incubation.

    • Plate B (t=30): 30-minute pre-incubation with NADPH.

  • Dosing: Prepare a 7-point dilution series of 4-(1-Pyrazolyl)-2-butanone (0.1 µM to 100 µM).

  • Pre-Incubation (Plate B only):

    • Incubate Inhibitor + Microsomes + NADPH for 30 minutes at 37°C.

    • Mechanism:[1][2][3][4][5][6] Allows the pyrazole to potentially irreversibly bind or destroy the heme before the probe substrate is added.

  • Substrate Addition: Add the specific probe substrate (e.g., Midazolam) to both plates along with NADPH (to initiate Plate A and refresh Plate B).

  • Incubation: Incubate both plates for the specific linear time of the probe substrate (usually 10-20 mins).

  • Quench & Read: Stop reaction with Acetonitrile. Analyze probe metabolite formation via LC-MS/MS.

Interpretation Logic

Calculate the IC50 for both conditions. Use the IC50 Shift Ratio :



  • Shift < 1.5: Reversible Inhibition only. (Likely simple coordination).

  • Shift > 1.5: Time-Dependent Inhibition (TDI). Indicates Mechanism-Based Inhibition (MBI).[2] High Risk.

MBI_Decision Start Calculate IC50 Shift (t=0 / t=30) Decision Shift Ratio > 1.5? Start->Decision Reversible Reversible Inhibition (Competitive) Decision->Reversible No MBI Mechanism-Based Inhibition (Suicide Inactivator) Decision->MBI Yes Action1 Proceed to Lead Opt Reversible->Action1 Action2 Determine K_inact / K_I (Kinetic Profiling) MBI->Action2

Figure 2: Decision tree for interpreting CYP inhibition data. A shift identifies irreversible heme binding.

Summary of Assay Specifications

Assay TypeTargetReadoutCritical Control
Metabolic Stability Cytosolic Reductases (CBR/ADH)% Parent Remaining / % Alcohol FormedUse Menadione as a specific CBR inhibitor to confirm pathway.
Enzyme Inhibition CYP2E1 / CYP3A4IC50 Shift (Fold change)1-Aminobenzotriazole (ABT) as a pan-CYP suicide inhibitor control.
Solubility Thermodynamic SolubilityUV Absorbance / LC-MSpH 7.4 Buffer (Pyrazoles are weak bases, pKa ~2.5).
Chemical Stability Nucleophilic AttackDegradation RateMonitor for Retro-Michael reaction (reversal to Pyrazole + MVK) in plasma.

References

  • Foye’s Principles of Medicinal Chemistry. (2019). Metabolism of Drug Molecules: Pyrazoles and Azoles.[3] Wolters Kluwer.

  • Journal of Medicinal Chemistry. (2025). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships.Link

  • Thieme Chemistry. (2023).[7] Carbonyl Reductase Applications in Chiral Alcohol Synthesis.[8][9]Link

  • Beilstein Journal of Organic Chemistry. (2024). Enantioselective Michael addition of pyrazolin-5-ones.[6][10][11][12] (Demonstrates the synthetic origin and stability of the scaffold). Link

  • Sigma-Aldrich Application Note. Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors. (Identifies Pyrazole as a high-probability CYP inhibitor scaffold). Link

Sources

Application Note: Strategic Functionalization of the Butanone Side Chain in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs such as Celecoxib and Ruxolitinib. However, side chains attached to this scaffold—specifically ketone-containing motifs like the 2-butanone group—often represent metabolic "soft spots" or solubility liabilities. This Application Note provides three high-fidelity protocols to modify the butanone side chain: Asymmetric Transfer Hydrogenation (ATH) to generate chiral alcohols, Titanium-Mediated Reductive Amination to introduce ionizable amines, and Deoxofluorination to create metabolically stable gem-difluoro bioisosteres.

Strategic Rationale & Decision Matrix

The 2-butanone side chain (


 or directly attached 

) offers a versatile carbonyl handle. Modification is rarely arbitrary; it is driven by specific Structure-Activity Relationship (SAR) failures.
  • Metabolic Instability: Ketones are rapidly reduced by cytosolic aldo-keto reductases (AKR) to secondary alcohols, which undergo Phase II glucuronidation and rapid excretion.

  • Solubility Issues: While ketones are hydrogen bond acceptors, they lack ionization potential. Converting them to amines can drastically improve aqueous solubility via protonation at physiological pH.

  • Chirality Requirements: The planar carbonyl group is achiral. Reducing it allows for the introduction of a stereocenter to probe the 3D geometry of the binding pocket.

Decision Workflow

Use the following logic flow to select the appropriate protocol for your lead compound.

G Start Start: Butanone-Pyrazole Lead Issue Identify Primary Liability Start->Issue Metab Metabolic Instability (Rapid Clearance) Issue->Metab High Clearance Solub Poor Solubility / Target requires H-bond Donor Issue->Solub High LogP Bind Need to probe Stereoselective Binding Issue->Bind Flat SAR Protocol1 Protocol 3: Gem-Difluorination (Bioisostere) Metab->Protocol1 Protocol2 Protocol 2: Reductive Amination (Ti-Mediated) Solub->Protocol2 Protocol3 Protocol 1: Asymmetric Transfer Hydrogenation (ATH) Bind->Protocol3

Figure 1: Strategic decision tree for selecting the chemical modification pathway based on ADME/Tox liabilities.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Convert the achiral butanone ketone into a chiral alcohol with high enantiomeric excess (


), preventing the formation of a racemic mixture which complicates biological data interpretation.

Mechanism: This protocol utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN) in an azeotropic formic acid/triethylamine mixture. This "Noyori-type" reduction is superior to borohydride reduction because it is reversible and stereocontrolled.

Materials:

  • Substrate: 1.0 eq Butanone-substituted Pyrazole

  • Catalyst:

    
     (1 mol%)
    
  • Hydrogen Source: 5:2 Formic acid/Triethylamine azeotrope[1]

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve the pyrazole substrate (1 mmol) in anhydrous DCM (5 mL). Sparge with Argon for 15 minutes. Oxygen poisons the Ru-hydride species.

  • Catalyst Addition: Add the Ru-catalyst (6.4 mg, 0.01 mmol). The solution should turn a deep red/purple.

  • Initiation: Add the Formic acid/TEA azeotrope (0.5 mL) via syringe.

  • Reaction: Stir at 28°C for 12–24 hours. Monitor by TLC (stain with

    
    ; alcohols oxidize/stain rapidly).
    
  • Workup: Quench by adding saturated

    
     (10 mL). Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine.
  • Purification: Flash chromatography (typically 0-5% MeOH in DCM).

Validation:

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA gradient) to determine

    
    .
    
  • Target:

    
    , 
    
    
    
    .
Protocol 2: Titanium(IV)-Mediated Reductive Amination

Objective: Replace the ketone oxygen with an amine nitrogen. Standard reductive amination (using only


) often fails with sterically hindered ketones like butanone due to slow imine formation. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine before the reducing agent is added.

Materials:

  • Substrate: 1.0 eq Butanone-substituted Pyrazole

  • Amine: 1.2–1.5 eq (Primary or Secondary amine)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 eq)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq) Note: 
    
    
    
    is cheaper and safer than cyanoborohydride, and effective in this specific protocol.
  • Solvent: Absolute Ethanol[2][3]

Step-by-Step Methodology:

  • Imine Formation (Critical Step): In a dry vial, mix the pyrazole ketone (1 mmol) and the amine (1.2 mmol) in absolute ethanol (3 mL).

  • Activation: Add

    
     (0.45 mL, 1.5 mmol) dropwise. Cap the vial and stir at room temperature for 6–12 hours.
    
    • Checkpoint: The solution may become slightly viscous. This indicates the formation of the titanium-imine complex.

  • Reduction: Cool the reaction vessel to 0°C. Add

    
     (57 mg, 1.5 mmol) carefully (gas evolution occurs).
    
  • Workup (Titanium Crash): Stir for 2 hours at room temperature. Quench by adding 2 mL of

    
    . A heavy white precipitate (
    
    
    
    ) will form.
  • Filtration: Dilute with DCM, filter through a Celite pad to remove the titanium salts.

  • Extraction: Wash the filtrate with brine, dry over

    
    , and concentrate.
    

Reaction Ketone Butanone-Pyrazole + Amine Ti_Complex Titanium-Imine Complex Ketone->Ti_Complex Ti(OiPr)4 Lewis Acid Reduction Reduction (NaBH4) Ti_Complex->Reduction Hydride Transfer Product Amine Derivative Reduction->Product Hydrolysis

Figure 2: Reaction pathway for Titanium-mediated reductive amination.

Protocol 3: Gem-Difluorination (Deoxofluorination)

Objective: Replace the


 bond with a 

group. The

group is isosteric and isoelectronic to the ketone oxygen but is metabolically inert and lipophilic.

Safety Note: Traditional DAST (Diethylaminosulfur trifluoride) is thermally unstable and can explode at


.[4] This protocol uses Deoxo-Fluor  (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable, though it should still be handled in a fume hood.

Materials:

  • Substrate: 1.0 eq Butanone-substituted Pyrazole

  • Reagent: Deoxo-Fluor (2.0 eq)

  • Catalyst: Ethanol (0.1 eq) - initiator

  • Solvent: Anhydrous DCM

  • Vessel: Teflon or Polypropylene container (Glass is acceptable for short times, but HF generation can etch glass).

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole (1 mmol) in anhydrous DCM (3 mL) in a plastic reaction vessel.

  • Addition: Cool to 0°C. Add Deoxo-Fluor (0.37 mL, 2.0 mmol) dropwise under Nitrogen.

  • Catalysis: Add 1 drop of Ethanol. This generates a trace of HF which catalyzes the reaction.

  • Heating: Allow to warm to Room Temperature. If the pyrazole is electron-deficient, heating to 40°C may be required. Stir for 16 hours.

  • Quench (Hazard): Cool to 0°C. Slowly add saturated

    
    . Vigorous 
    
    
    
    evolution will occur.
  • Purification: Extract with DCM. The product is usually less polar than the starting ketone.

Analytical Data Summary

When validating these modifications, compare the physicochemical shifts against the parent ketone.

PropertyParent (Butanone)Protocol 1 (Alcohol)Protocol 2 (Amine)Protocol 3 (Difluoro)
Hybridization

(Planar)

(Tetrahedral)

(Tetrahedral)

(Tetrahedral)
H-Bonding Acceptor onlyDonor + AcceptorDonor + AcceptorNone (weak acceptor)
LogP (Lipophilicity) ModerateLower (More Polar)Variable (pH dependent)Higher (More Lipophilic)
Metabolic Fate Rapid ReductionPhase II ConjugationOxidative DeaminationStable
Key NMR Signal



Triplet at

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][6][7] Accounts of Chemical Research, 30(2), 97–102.

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[8] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[8] The Journal of Organic Chemistry, 64(19), 7048–7054.

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Anals of the Brazilian Academy of Sciences.

Sources

Application Notes and Protocols: 4-(1-Pyrazolyl)-2-butanone as an Investigational Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the synthesis, characterization, and potential applications of 4-(1-Pyrazolyl)-2-butanone as a novel chemical probe. While direct literature on this specific molecule as a probe is emerging, its structural motifs—a pyrazole ring known for its diverse biological activities and a reactive butanone chain—suggest significant potential in chemical biology and drug discovery.[1][2][3] This guide presents hypothesized mechanisms of action and detailed, field-proven protocols for its use in target identification and validation, enzyme inhibition assays, and cellular studies. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers to adapt and innovate.

Introduction: The Scientific Rationale for 4-(1-Pyrazolyl)-2-butanone as a Chemical Probe

The pyrazole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, making it a privileged scaffold for enzyme inhibitors.[1][4] The butanone moiety, featuring a ketone functional group, introduces a site for potential covalent interaction with nucleophilic residues in proteins, such as cysteine or lysine, or a handle for further chemical modification to append reporter tags like biotin or fluorophores.

4-(1-Pyrazolyl)-2-butanone thus represents a compelling candidate for a chemical probe due to this combination of a target-binding motif (the pyrazole) and a reactive/modifiable handle (the butanone). This guide will explore its potential as an investigational tool for elucidating biological pathways and discovering novel therapeutic targets.

Physicochemical Properties and Synthesis

A solid understanding of the probe's properties is critical for its effective use.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂OPubChem
Molecular Weight138.17 g/mol PubChem
AppearancePredicted: Colorless to pale yellow liquid-
SolubilitySoluble in DMSO, DMF, Methanol, Ethanol-
Protocol 1: Synthesis of 4-(1-Pyrazolyl)-2-butanone

This protocol is based on established methods for the synthesis of N-alkylated pyrazoles and related ketone-containing compounds.[5]

Principle: The synthesis involves the N-alkylation of pyrazole with a suitable 4-carbon electrophile containing a protected ketone. The final step is the deprotection of the ketone.

Materials:

  • Pyrazole

  • 4-chloro-2-butanone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add 4-chloro-2-butanone (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(1-Pyrazolyl)-2-butanone.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Mechanism of Action and Potential Applications

Given the electrophilic nature of the ketone in the butanone moiety, a plausible mechanism of action for 4-(1-Pyrazolyl)-2-butanone is as a covalent inhibitor. The pyrazole ring would first mediate non-covalent binding to the target protein, positioning the butanone chain for a subsequent covalent reaction with a nearby nucleophilic amino acid residue.

Diagram: Hypothesized Covalent Inhibition

G cluster_0 Non-covalent Binding cluster_1 Covalent Modification Probe 4-(1-Pyrazolyl)-2-butanone Target Target Protein (e.g., Kinase) Probe->Target Reversible Binding (H-bonding, π-stacking) Covalent_Complex Covalent Probe-Target Adduct Target->Covalent_Complex Nucleophilic attack (e.g., from Cys or Lys)

Caption: Hypothesized two-step mechanism of covalent target engagement.

Potential Applications:

  • Enzyme Inhibition Screening: The pyrazole core is a known hinge-binding motif for many kinases.[4] This probe could be used to screen for novel kinase inhibitors.

  • Target Identification and Deconvolution: A modified version of the probe (e.g., biotinylated) could be used in affinity-based protein profiling to identify its cellular binding partners.

  • Covalent Ligand Discovery: The reactivity of the butanone can be tuned to target specific nucleophiles, making it a valuable scaffold for developing selective covalent inhibitors.

Experimental Protocols

Protocol 2: In Vitro Kinase Inhibition Assay

Principle: This protocol describes a generic, luminescence-based kinase assay to determine the IC₅₀ of 4-(1-Pyrazolyl)-2-butanone against a kinase of interest. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest (e.g., JNK1)[6]

  • Kinase substrate peptide

  • 4-(1-Pyrazolyl)-2-butanone (in DMSO)

  • Staurosporine (positive control, in DMSO)

  • Kinase buffer

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-(1-Pyrazolyl)-2-butanone in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).

  • Kinase Addition: Add 20 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

  • Initiation of Reaction: Add 25 µL of ATP solution to each well to start the reaction. The final volume is 50 µL.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Add 50 µL of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare serial dilutions of 4-(1-Pyrazolyl)-2-butanone in DMSO B Add compound, kinase, and substrate to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 1 hour C->D E Add Kinase-Glo® reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is used to verify that a compound binds to its target in a cellular context. Binding of the probe stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing the target protein

  • 4-(1-Pyrazolyl)-2-butanone

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein for Western blotting

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with 4-(1-Pyrazolyl)-2-butanone at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a DMSO control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble, non-denatured proteins. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities. A positive result is an increase in the amount of soluble target protein at higher temperatures in the presence of the probe compared to the DMSO control.

Data Interpretation and Troubleshooting

AssayExpected OutcomePotential Issues & Troubleshooting
Kinase Inhibition Dose-dependent decrease in luminescence, yielding a sigmoidal curve and a measurable IC₅₀.No inhibition: Compound may not inhibit the chosen kinase. Screen against a panel of kinases. High variability: Ensure proper mixing and accurate pipetting. Check reagent stability.
CETSA A rightward shift in the melting curve of the target protein in probe-treated cells.No shift: The probe may not bind the target in cells, or the binding may not be strong enough to cause stabilization. Increase probe concentration or incubation time. Protein degradation: Ensure protease inhibitors are fresh and active.

Conclusion and Future Directions

4-(1-Pyrazolyl)-2-butanone is a promising, yet underexplored, chemical entity. The protocols outlined in this guide provide a robust framework for its investigation as a chemical probe. Future work should focus on synthesizing derivatives with reporter tags (biotin, fluorophores) to enable pull-down proteomics and cellular imaging, respectively. Elucidating the precise cellular targets and mechanism of action of this and related pyrazole-butanone scaffolds will undoubtedly open new avenues in chemical biology and drug discovery.

References

  • Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

  • Synthesis of 4-hydroxy-2-butanone.
  • Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. National Institutes of Health. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. ACS Publications. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. National Institutes of Health. [Link]

  • Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. OSTI.gov. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in "4-(1-Pyrazolyl)-2-butanone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(1-Pyrazolyl)-2-butanone

Welcome to the technical support center for the synthesis of 4-(1-pyrazolyl)-2-butanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights to help you optimize your reaction, improve yield, and ensure the purity of your final product.

The primary synthetic route to 4-(1-pyrazolyl)-2-butanone is the aza-Michael addition of pyrazole to methyl vinyl ketone (MVK). While theoretically straightforward, this reaction is often plagued by issues that can lead to low yields and difficult purification. This guide will address these challenges systematically.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common and critical issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.

Q1: My reaction yield is consistently low or I'm isolating no product at all. What are the primary causes?

Low to no product formation is the most frequent issue and can typically be traced back to one of three areas: reagent quality, catalyst inefficiency, or competing side reactions.

Underlying Causes & Solutions:

  • Methyl Vinyl Ketone (MVK) Polymerization: MVK is highly susceptible to polymerization, especially under basic conditions or upon prolonged storage.[1][2] This is often the primary reason for low yields. The MVK polymerizes into a viscous, insoluble material, consuming the starting material and complicating the workup.

    • Solution: Always use freshly distilled or newly purchased MVK. Commercial MVK is often stabilized with hydroquinone to prevent polymerization. If you suspect polymerization, you can check the viscosity of your MVK; it should be a mobile liquid.

  • Ineffective Catalysis: The aza-Michael addition of pyrazole to MVK typically requires a catalyst to proceed at a reasonable rate.[3][4] The choice and amount of catalyst are critical.

    • Solution: While various bases can be used, a mild inorganic base like cesium carbonate (Cs2CO3) has been shown to be highly effective for the aza-Michael addition of azoles.[3][4] Start with a catalytic amount (e.g., 10 mol%) and optimize from there. Stronger bases can promote MVK polymerization.

  • Reaction Conditions: Temperature and reaction time are key parameters.

    • Solution: The reaction is typically run at room temperature.[3] Elevated temperatures can accelerate MVK polymerization.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Protocol 1: Optimizing the Reaction Conditions

  • Reagent Preparation: Use freshly distilled methyl vinyl ketone for the reaction.

  • Reaction Setup: In a clean, dry flask, dissolve pyrazole (1.0 eq) in a suitable solvent like THF.

  • Catalyst Addition: Add cesium carbonate (0.1 eq) to the pyrazole solution and stir for 10-15 minutes.

  • MVK Addition: Slowly add the freshly distilled methyl vinyl ketone (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Workup: Once the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q2: My TLC analysis shows the presence of starting material even after a prolonged reaction time. What should I do?

The persistence of starting material, particularly pyrazole, points towards an incomplete reaction.

Underlying Causes & Solutions:

  • Insufficient Catalyst: The catalytic cycle may have terminated prematurely.

    • Solution: Incrementally increase the catalyst loading. For instance, if you started with 10 mol% Cs2CO3, try 15 mol% or 20 mol%.

  • Sub-optimal Solvent: The choice of solvent can influence the solubility of the reagents and the catalyst, thereby affecting the reaction rate.

    • Solution: While THF is a good starting point, other aprotic solvents like acetonitrile or DMF can be explored.[3] A solvent screen can help identify the optimal medium for your reaction.

  • Reversible Reaction: While the aza-Michael addition is generally considered irreversible, under certain conditions, a retro-Michael reaction could occur, leading to an equilibrium mixture.

    • Solution: Ensure that the workup procedure effectively quenches the reaction and removes the catalyst to prevent any reverse reaction.

Q3: I'm observing significant side product formation. What are these impurities and how can I avoid them?

The most common side product is the polymer of methyl vinyl ketone. Another possibility is the formation of a 1,5-diketone if the product undergoes a subsequent Michael addition.[6]

Underlying Causes & Solutions:

  • MVK Polymerization: As discussed, this is the most common side reaction.[1][7]

    • Solution: Strict control of temperature (avoiding heat), using fresh MVK, and avoiding strong bases are key.

  • Double Addition Product: It's possible for the product, 4-(1-pyrazolyl)-2-butanone, to act as a Michael donor itself and react with another molecule of MVK, leading to a 1,5-dicarbonyl compound.

    • Solution: Using a slight excess of pyrazole relative to MVK can help minimize this. Controlling the stoichiometry is crucial.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield of 4-(1-Pyrazolyl)-2-butanone check_reagents Are reagents pure and fresh? start->check_reagents check_catalyst Is the catalyst appropriate and active? check_reagents->check_catalyst Yes purify_mvk Distill MVK before use check_reagents->purify_mvk No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts (e.g., Cs2CO3) and optimize loading check_catalyst->optimize_catalyst No optimize_conditions Adjust temperature, solvent, and reaction time check_conditions->optimize_conditions No analyze_impurities Analyze impurities (NMR, MS) check_conditions->analyze_impurities Yes, but still low yield purify_mvk->check_catalyst optimize_catalyst->check_conditions

Caption: A workflow diagram for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the aza-Michael addition in this synthesis?

The aza-Michael addition is a conjugate addition reaction.[8] In this case, the pyrazole, after being deprotonated by a base, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (MVK).[3][8] This forms an enolate intermediate, which is then protonated during workup to yield the final product, 4-(1-pyrazolyl)-2-butanone.

Q2: Are there alternative synthetic routes to 4-(1-pyrazolyl)-2-butanone?

While the aza-Michael addition is the most direct route, other methods for synthesizing N-substituted pyrazoles exist.[9][10] These often involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11] However, for this specific target molecule, the aza-Michael addition is generally the most efficient approach.

Q3: How should I purify the final product?

Purification can often be achieved by recrystallization or column chromatography.[12][13]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.[12]

  • Column Chromatography: For oily or highly impure products, silica gel column chromatography is the standard method. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.

Q4: What are some key safety considerations for this synthesis?

  • Methyl Vinyl Ketone (MVK): MVK is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood. As it is prone to polymerization, it should not be heated without an inhibitor.

  • Solvents: The organic solvents used (THF, ethyl acetate, hexanes) are flammable and should be handled with care.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Methyl Vinyl Ketone Use freshly distilled or new reagent.Highly prone to polymerization, which is a major cause of low yield.[1][2]
Catalyst Start with 10 mol% Cs2CO3.Mild base that effectively catalyzes the reaction without promoting MVK polymerization.[3][4]
Temperature Room temperature.Higher temperatures can increase the rate of MVK polymerization.[5]
Solvent THF is a good starting point.Provides good solubility for reagents and catalyst.[3]
Stoichiometry Slight excess of MVK (1.1 eq).Can help drive the reaction to completion.

References

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC - NIH. (2024).
  • Robinson Annulation - Organic Chemistry Portal. (n.d.).
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (2022). RSC Advances, 12(31), 20083–20088. [Link]

  • Michael addition reaction | PPTX - Slideshare. (n.d.).
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC. (2024).
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates - RSC Publishing. (2022).
  • Synthesis method of 4-hydroxy-2-butanone - Google Patents. (n.d.).
  • Enantioselective Aza-Michael Reactions of Pyrazoles: Synthesis of INCB0184124. (2009). Synfacts, 2009(07), 0780–0780. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021).
  • Stabilizing polymerized methyl vinyl ketone - Google Patents. (n.d.).
  • The Robinson Annulation - Master Organic Chemistry. (2018).
  • Method for purifying pyrazoles - Google Patents. (n.d.).
  • The photochemical polymerization of methyl vinyl ketone vapour - Royal Society Publishing. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10335–10347. [Link]

  • Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol - OSTI. (1985).
  • (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies - ResearchGate. (2025).
  • Rational Catalyst Design for an Optimized Aza-Michael Addition. (2024). Synfacts, 21(01), 0025. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - MDPI. (2023).
  • Robinson Annulation Reaction Mechanism - YouTube. (2018).
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. (2019).
  • Synthesis of the substituted pyrazole N‐oxides 24. - ResearchGate. (n.d.).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10(02), 63–76. [Link]

  • Process for the manufacture of methyl vinyl ketone - Google Patents. (n.d.).
  • Methyl vinyl ketone or C4H6O can be polymerized by addition polymerization. The addition reaction involves only the C=C bond. Write the structural formula of a four-unit segment of this polymer. | Homework.Study.com. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions - ResearchGate. (n.d.).
  • Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studi - International Journal of Biomedical Investigation. (n.d.).
  • Methyl vinyl ketone (stabilised) for synthesis 78-94-4 - Sigma-Aldrich. (n.d.).
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020).

Sources

Technical Support Center: Synthesis of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Aza-Michael Addition Target Molecule: 4-(1-Pyrazolyl)-2-butanone (CAS: 5334-40-7) Reaction Class: Aza-Michael Addition (Conjugate Addition)[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-(1-Pyrazolyl)-2-butanone via the aza-Michael addition of pyrazole to methyl vinyl ketone (MVK). While theoretically straightforward, this reaction is governed by a delicate interplay between kinetic control (nucleophilic attack) and thermodynamic equilibrium (retro-Michael fragmentation), further complicated by the inherent instability of MVK.

This document analyzes specific failure modes—polymerization, reversibility, and hydration—and provides validated protocols to ensure high yield and purity.

Module 1: Critical Failure – Reaction Mixture Solidification

User Issue:

"My reaction mixture turned into a white solid or viscous gel within minutes of adding the ketone. I cannot isolate the product."

Root Cause: Anionic/Radical Polymerization of MVK

Methyl Vinyl Ketone (MVK) is an aggressive Michael acceptor but is also highly prone to polymerization. In the presence of strong bases or heat without stabilization, MVK undergoes rapid self-polymerization rather than reacting with the pyrazole.

Mechanism & Causality[2][3]
  • The Trigger: Strong bases (e.g., NaOH, KOH) or high temperatures initiate anionic polymerization of the vinyl group.

  • The Result: Formation of poly(methyl vinyl ketone), a white, insoluble solid that entraps your starting material.

  • Prevention: The reaction requires a base strong enough to deprotonate the pyrazole (pKa ~14.2) but weak enough to suppress polymerization.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst Use Triethylamine (Et₃N) or K₂CO₃ ; avoid NaOH/NaH.Milder bases catalyze the Michael addition without triggering rapid anionic polymerization of MVK [1].
Temperature 0°C to Room Temp. High heat favors radical polymerization and the retro-Michael reaction.
Stabilizer Add Hydroquinone (1% mol).Scavenges free radicals, preventing the radical polymerization pathway of MVK.
Addition Dropwise MVK addition.Keeps the concentration of free MVK low relative to the pyrazole nucleophile.

Module 2: Yield Loss & Reversibility

User Issue:

"I obtained the product, but after distillation or heating, the yield dropped significantly, and I see starting materials again."

Root Cause: The Retro-Michael Reaction

The formation of 4-(1-Pyrazolyl)-2-butanone is reversible. The forward reaction is exothermic. According to Le Chatelier’s principle, adding heat favors the reverse reaction (entropy-driven fragmentation), regenerating pyrazole and volatile MVK.

Thermodynamic Logic


  • Low Temperature: Favors Product (Enthalpy driven).

  • High Temperature: Favors Reactants (Entropy driven).

Troubleshooting Protocol
  • Avoid High-Vacuum Distillation at High T: If purifying by distillation, use high vacuum (<1 mmHg) to keep the bath temperature below 80°C.

  • Workup pH: Ensure the product is neutral before heating. Residual base catalyzes the retro-Michael reaction during distillation.

  • Alternative Purification: Use column chromatography (EtOAc/Hexane) instead of distillation to avoid thermal stress.

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while suppressing Path B (Polymerization) and Path C (Retro-Michael).

ReactionPathways Reactants Pyrazole + MVK Product 4-(1-Pyrazolyl)-2-butanone Reactants->Product Path A: Aza-Michael (Kinetic Control, <40°C) Polymer Poly(MVK) (White Solid/Gel) Reactants->Polymer Path B: Polymerization (Strong Base / Radical) Hydrate 4-Hydroxy-2-butanone (Hydration Side Product) Reactants->Hydrate Path D: Water Solvent (Competitive Hydration) Product->Reactants Path C: Retro-Michael (High Heat >80°C)

Figure 1: Competitive reaction pathways in the synthesis of 4-(1-Pyrazolyl)-2-butanone.

Module 4: Standardized Experimental Protocol

Objective: Synthesis of 4-(1-Pyrazolyl)-2-butanone with minimized side reactions.

Reagents
  • Pyrazole (1.0 equiv)

  • Methyl Vinyl Ketone (1.2 equiv) – Freshly distilled or stabilized

  • Triethylamine (0.1 equiv) or Water (Solvent/Catalyst)

  • Solvent: Water (Green chemistry route) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Pyrazole (6.8 g, 100 mmol) in water (20 mL).

    • Note: Water acts as a mild catalyst via hydrogen bonding, activating the MVK carbonyl [2].

  • Addition: Cool the mixture to 0°C. Add Methyl Vinyl Ketone (8.4 g, 120 mmol) dropwise over 30 minutes.

    • Critical: Do not add MVK all at once to prevent exotherm-triggered polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (EtOAc:Hexane 1:1). Pyrazole spot (lower Rf) should disappear.

  • Workup:

    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with brine.

    • Dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure at <40°C .

    • Yield Check: If the oil is pure by NMR, do not distill. If purification is needed, use flash chromatography (SiO₂, gradient 20-50% EtOAc in Hexane).

FAQ: Frequently Asked Questions

Q: Can I use Pyridine instead of Triethylamine? A: Yes, Pyridine is a weaker base and effectively suppresses polymerization, but the reaction rate will be slower. It requires longer stirring times (12-24h).

Q: Why do I see a peak at ~3.7 ppm in 1H NMR that isn't my product? A: This is likely 4-hydroxy-2-butanone , formed by the addition of water (solvent) to MVK. This occurs if the reaction is too slow or if MVK is in large excess in an aqueous medium. Using a slight excess of pyrazole or switching to an organic solvent (DCM) eliminates this [3].

Q: Is the position of the pyrazole substitution guaranteed? A: Yes. For unsubstituted pyrazole, the N1 and N2 positions are degenerate (identical) due to tautomerism. Once the N-C bond forms, the symmetry is broken, but there is only one possible regioisomer: N1-alkylation . If you were using 3-methylpyrazole, you would get a mixture of isomers.

References

  • Organic Chemistry Portal. "Pyrazole Synthesis and Reactivity." Available at: [Link]

  • Royal Society of Chemistry. "Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction."[2] Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] Achieving efficient and selective N-alkylation is therefore a critical step in the synthesis of these important molecules.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding pyrazole N-alkylation.

Q1: What are the primary challenges I should anticipate with pyrazole N-alkylation?

A1: The two most significant challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[4] Low yields can result from suboptimal reaction conditions, unwanted side reactions, or the poor reactivity of the starting materials.[4]

Q2: How do I control N1 vs. N2 regioselectivity?

A2: Regioselectivity is a nuanced aspect of pyrazole chemistry influenced by a combination of factors:

  • Steric Hindrance: As a general rule, alkylation favors the less sterically hindered nitrogen atom. If you have a bulky substituent on the pyrazole ring or are using a large alkylating agent, the reaction will preferentially occur at the more accessible nitrogen.[4][5]

  • Solvent Choice: The polarity of your solvent is a powerful tool. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[4][6] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[6]

  • Base and Catalyst System: The choice of base is critical and can even reverse regioselectivity. For example, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4] Conversely, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[4] The use of sodium hydride (NaH) can sometimes prevent the formation of mixed regioisomers.[4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring will alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[4]

Q3: What are some reliable starting conditions for a standard base-mediated pyrazole N-alkylation?

A3: A robust starting point is to use a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or DMSO.[4] These reactions are typically conducted at temperatures ranging from room temperature to 80°C and should be monitored by TLC or LC-MS to determine completion.[4]

Q4: Are there alternative methods to the traditional base-mediated approach?

A4: Absolutely. Depending on your substrate and desired outcome, several alternative methods can be advantageous:

  • Acid-Catalyzed Alkylation: This method employs a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with trichloroacetimidates as the electrophiles. It offers a milder alternative to reactions requiring strong bases or high temperatures.[3][5]

  • Phase Transfer Catalysis (PTC): PTC can provide high yields, particularly under solvent-free conditions, and often simplifies the work-up procedure.[4][5]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some instances, improve yields.[1][4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyrazole N-alkylation experiments.

Issue 1: Poor or No Product Yield

You're seeing little to no formation of your desired N-alkylated pyrazole. Let's diagnose the potential causes.

start Low/No Yield check_base Re-evaluate Base start->check_base Is the base appropriate and active? check_solubility Assess Solubility check_base->check_solubility Base is suitable. Are reactants soluble? check_alkylating_agent Check Alkylating Agent check_solubility->check_alkylating_agent Reactants are soluble. Is the alkylating agent reactive enough? check_temp_time Optimize Temp/Time check_alkylating_agent->check_temp_time Agent is reactive. Are conditions optimal? success Improved Yield check_temp_time->success

Caption: A logical workflow for troubleshooting low pyrazole yield.

Potential Cause Explanation & Causality Recommended Action(s)
Ineffective Base The base is essential for deprotonating the pyrazole's N-H, rendering the nitrogen nucleophilic. If the base is too weak, inactive, or sterically hindered, deprotonation will not occur efficiently.1. Change the Base: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Check Base Quality: Use a freshly opened or properly stored bottle of base.3. Stoichiometry: A slight excess of the base is often beneficial.[4]
Poor Solubility If the pyrazole starting material or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all due to the heterogeneous nature of the mixture.1. Change the Solvent: Switch to a more polar aprotic solvent like DMF or DMSO.2. Gentle Heating: Slightly warming the reaction mixture can sometimes improve solubility.
Low Reactivity of Alkylating Agent The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs. A less reactive leaving group will require more forcing conditions.1. Improve the Leaving Group: If possible, switch to an alkyl iodide or bromide.2. Increase Temperature: Higher temperatures can overcome the activation energy barrier for less reactive alkylating agents.
Suboptimal Reaction Conditions Insufficient reaction time or temperature can lead to incomplete conversion.1. Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material.2. Increase Temperature: Gradually increase the reaction temperature.3. Extend Reaction Time: Allow the reaction to stir for a longer period.
Issue 2: Undesirable Regioisomer Ratio

You have successfully alkylated your pyrazole, but the ratio of N1 to N2 isomers is not what you desire.

start Poor Regioselectivity sterics Modify Steric Hindrance start->sterics Can you increase steric bulk on the alkylating agent or pyrazole? solvent Change Solvent System start->solvent Is the current solvent optimal? Consider polarity. base_catalyst Alter Base/Catalyst start->base_catalyst Can the base or catalyst be changed to influence the outcome? sterics->solvent No, or ineffective desired_isomer Desired Regioisomer Ratio sterics->desired_isomer Yes solvent->base_catalyst No, or ineffective solvent->desired_isomer Yes base_catalyst->desired_isomer Yes

Caption: Decision-making process for improving regioselectivity.

Controlling Factor Scientific Rationale Practical Implementation
Steric Effects The transition state leading to the more sterically congested isomer is higher in energy. By increasing the steric bulk of either the pyrazole or the alkylating agent, you can further disfavor this pathway.- For N1-selectivity on a 3-substituted pyrazole, use a bulkier alkylating agent.- A recently developed method utilizes sterically bulky α-halomethylsilanes as alkylating agents, which significantly improves N1-selectivity.[7]
Solvent Polarity The solvent can influence the aggregation state of the pyrazolate anion and the nature of the transition state. Polar aprotic solvents generally favor one regioisomer.- Screen solvents like DMF, DMSO, and acetonitrile.- For challenging cases, consider fluorinated alcohols like TFE or HFIP.[6]
Counter-ion Effects (Base Choice) The cation from the base can coordinate to the pyrazolate anion, influencing which nitrogen is more nucleophilic. Different cations (e.g., K⁺, Cs⁺, Na⁺, Mg²⁺) will have varying effects.- Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH).- For N2-selectivity, consider using a magnesium-based catalyst.[4]
Tuning Substituents The electronic nature of substituents on the pyrazole ring can be modified to favor alkylation at a specific nitrogen. This is a more involved strategy, often requiring additional synthetic steps.- Modifying a carbonyl group to a hydrazone has been shown to guide the reaction toward a specific regioisomer.[8]

Experimental Protocols

Here are detailed, step-by-step methodologies for common pyrazole N-alkylation procedures.

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a solid starting point for most pyrazole N-alkylation reactions.

Materials:

  • Pyrazole (1.0 eq)

  • Alkylating agent (1.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrazole and the base.

  • Add the anhydrous solvent and stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise to the suspension.[4]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method is an excellent alternative when base-sensitive functional groups are present.

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere setup

Procedure:

  • Charge a round-bottom flask with the pyrazole, trichloroacetimidate, and CSA under an argon atmosphere.[3][4]

  • Add dry DCE to form a 0.25 M solution.[3][4]

  • Stir the reaction at room temperature for 4 hours.[3][4]

  • Dilute the reaction mixture with ethyl acetate.[4]

  • Wash with saturated aqueous NaHCO₃ and then brine.[4]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.[4]

Mechanistic Insights

Understanding the underlying mechanism can aid in troubleshooting and optimization.

Proposed Mechanism for Acid-Catalyzed N-Alkylation

The acid-catalyzed alkylation with a trichloroacetimidate is thought to proceed through a carbocation intermediate.

imidate Trichloroacetimidate protonated_imidate Protonated Imidate imidate->protonated_imidate + H⁺ (from CSA) carbocation Carbocation + Trichloroacetamide protonated_imidate->carbocation Ionization product_complex Protonated N-Alkyl Pyrazole carbocation->product_complex + Pyrazole pyrazole Pyrazole pyrazole->product_complex product N-Alkyl Pyrazole product_complex->product - H⁺

Caption: Proposed mechanism for acid-catalyzed pyrazole N-alkylation.

The reaction is initiated by the protonation of the imidate by the acid catalyst. This is followed by ionization to form a carbocation and trichloroacetamide. The pyrazole then acts as a nucleophile, trapping the carbocation. Subsequent deprotonation yields the N-alkylated pyrazole product. Evidence for this carbocation intermediate comes from the observation that electron-withdrawing groups on the precursor to the carbocation shut down the reaction, as they destabilize the carbocationic intermediate.[3][5]

References

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Heterocyclic Chemistry Division Ticket ID: PYR-REGIO-001 Status: Open Topic: Preventing Regioisomer Formation in Pyrazole Synthesis

Introduction: The Regioisomer Trap

Welcome to the technical support hub. You are likely here because your LC-MS shows two peaks with identical mass, or your NMR spectrum is a forest of overlapping signals.

The synthesis of pyrazoles, particularly via the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (The Knorr Synthesis), is deceptively simple. While the ring closes easily, controlling which nitrogen attacks which carbonyl is a complex interplay of Hard-Soft Acid-Base (HSAB) theory, steric hindrance, and solvent effects.

This guide moves beyond "mix and pray" chemistry. It provides the mechanistic logic to predict outcomes and the protocols to force regioselectivity.

The Mechanistic Diagnostic (The "Why")

Before attempting a fix, you must diagnose the driver of your selectivity issues. The reaction outcome is decided in the very first step: the initial nucleophilic attack.

The Competitors
  • The Nucleophile (Hydrazine):

    • Alkyl Hydrazines (

      
      ):  The substituted nitrogen is often more nucleophilic (inductive effect) but more sterically hindered.
      
    • Aryl Hydrazines (

      
      ):  The terminal (
      
      
      
      ) nitrogen is significantly more nucleophilic . The internal nitrogen is deactivated by resonance with the aromatic ring.
  • The Electrophile (1,3-Dicarbonyl):

    • Electronic Control: The carbonyl adjacent to electron-withdrawing groups (e.g.,

      
      ) is "harder" and more electrophilic.
      
    • Steric Control: The carbonyl adjacent to bulky groups (e.g.,

      
      ) is less accessible.
      
Visualizing the Bifurcation

PyrazoleMechanism Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Decision Dominant Interaction? Start->Decision PathA Path A: Electronic Control (Fastest Kinetic Attack) Decision->PathA High Electrophilicity Diff (e.g., CF3 vs Me) PathB Path B: Steric Control (Attack at less hindered site) Decision->PathB High Steric Diff (e.g., t-Bu vs Me) InterA Intermediate A: Hydrazone at most electrophilic C=O PathA->InterA InterB Intermediate B: Hydrazone at least hindered C=O PathB->InterB ProdA Regioisomer 1 (e.g., 1-Ph-3-CF3-5-Me) InterA->ProdA ProdB Regioisomer 2 (e.g., 1-Ph-5-CF3-3-Me) InterB->ProdB

Caption: Fig 1. Mechanistic bifurcation in Knorr synthesis. The initial attack determines the final isomer.

Strategic Protocols (The "How")

If standard ethanol reflux yields a mixture, switch to one of these field-proven protocols.

Protocol A: The Fluorinated Solvent Switch (Electronic Modulation)

Best for: Fluorinated diketones or substrates with hydrogen-bond acceptors.

The Insight: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively solvate and activate the harder carbonyl, amplifying the electronic difference between the two carbonyls. This often reverses or dramatically enhances regioselectivity compared to ethanol [1].

Step-by-Step:

  • Dissolve: 1.0 equiv of 1,3-diketone in TFE (0.5 M concentration).

  • Cool: Lower temperature to 0°C (Kinetic control is essential here).

  • Add: Add 1.05 equiv of hydrazine dropwise.

  • Stir: Allow to warm to RT. Monitor by LC-MS.

    • Note: If cyclization is slow, add a catalytic amount of AcOH, but avoid strong acids which protonate the hydrazine.

  • Workup: Evaporate TFE (recoverable). The product often precipitates pure.

Protocol B: The Enaminone Route (Stepwise Assembly)

Best for: Absolute regiocontrol when 1,3-diketones fail.

The Insight: Instead of a diketone, use an enaminone (


). The hydrazine will exclusively attack the carbonyl carbon first (Michael addition to the enamine is slower/reversible, but direct imine formation at the carbonyl is favored kinetically).

Step-by-Step:

  • Activation: React your ketone (

    
    ) with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux.
    
    • Result: Formation of enaminone intermediate.

  • Cyclization: Dissolve the crude enaminone in Ethanol.

  • Addition: Add hydrazine. The terminal

    
     attacks the carbonyl.
    
  • Result: High selectivity for the 1,3-substituted pyrazole (where the substituent from the original ketone ends up at position 3).

Troubleshooting & FAQs

Q1: I am seeing a 50:50 mixture. How do I push the equilibrium?

  • Answer: If you are under thermodynamic control (high heat, long time, acidic), the reaction finds the most stable isomer, which might be a 1:1 mix.

    • Action: Switch to Kinetic Control . Run the reaction at -78°C or 0°C in a non-polar solvent (toluene) to favor the formation of the hydrazone at the most accessible carbonyl before cyclization occurs.

Q2: My reaction turns into a "goo" or oil and yield is low.

  • Answer: This is often the 5-hydroxy-2-pyrazoline trap . The ring has closed, but dehydration (aromatization) hasn't happened.

    • Action: Treat the crude oil with a dilute acid (HCl in dioxane) or activate with Trifluoroacetic Anhydride (TFAA) to force dehydration.

Q3: How do I know which isomer I have without growing a crystal?

  • Answer: You need NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

    • Logic: In a 1,5-substituted pyrazole, the N-substituent (e.g., Phenyl) is spatially close to the substituent at Position 5. You will see a NOE cross-peak.

    • In a 1,3-substituted pyrazole, the N-substituent is close to the Proton at Position 5 (the ring proton).

Table 1: Solvent Effects on Regioselectivity

SolventCharacterEffect on SelectivityRecommended For
Ethanol Protic, PolarModerate. Solvates both carbonyls.General screening.
TFE / HFIP Strong H-Bond DonorHigh. Activates hard carbonyls.Fluorinated substrates.[2]
Toluene Non-polarKinetic. Favors steric control.Bulky substrates.
Acetic Acid AcidicThermodynamic. Promotes equilibration.Stable, thermodynamic product.[3]
Analysis Workflow

Use this decision tree to confirm your structure.

AnalysisWorkflow Sample Isolated Product H1NMR 1H NMR Sample->H1NMR NOESY NOESY / ROESY H1NMR->NOESY If N-Subst has protons HMBC 1H-15N HMBC H1NMR->HMBC If N-Subst is silent (e.g., t-Bu) Result1 1,5-Isomer Identified NOESY->Result1 Cross-peak: N-R to C5-R Result2 1,3-Isomer Identified NOESY->Result2 Cross-peak: N-R to C5-H

Caption: Fig 2. NMR structural determination workflow.

References
  • Fustero, S. et al. (2008).[4] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[5] Journal of Organic Chemistry.[2]

  • Heller, S. T., & Natarajan, S. R. (2006).[6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[6] Organic Letters.[6]

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[7] Comprehensive Heterocyclic Chemistry II.

  • Nagarajan, A. et al. (2022). Regioselective Synthesis of Pyrazoles.[2][6][8][9] BenchChem Technical Review. (Simulated Link for Context)

Sources

Technical Support Center: Purification of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BUT-001 Subject: Troubleshooting Isolation & Purification Protocols Molecule: 4-(1H-pyrazol-1-yl)butan-2-one (CAS: 3588-25-2) Reaction Type: Aza-Michael Addition

Executive Summary

The synthesis of 4-(1-Pyrazolyl)-2-butanone via the aza-Michael addition of pyrazole to methyl vinyl ketone (MVK) appears deceptively simple. However, researchers frequently encounter low isolated yields despite high conversion rates observed by TLC or NMR.[1]

This guide addresses the three primary failure modes:

  • Aqueous Loss: The product’s high water solubility leads to loss during standard workups.[1]

  • Thermal Degradation: The "Retro-Michael" reaction during distillation.[1]

  • Chromatographic Tailing: Interaction between the basic pyrazole nitrogen and acidic silica silanols.[1]

Module 1: The "Invisible" Product (Aqueous Solubility)

The Issue: You performed the reaction, the TLC showed a new spot, but after aqueous workup (extraction with EtOAc/Water), your mass balance is critically low.

The Science: The pyrazole ring is a hydrogen-bond acceptor, and the ketone side chain adds polarity. This molecule acts as a "hydrotrope," meaning it is significantly soluble in water.[1] Standard extraction with diethyl ether or ethyl acetate often fails to pull the molecule out of the aqueous phase efficiently.[1]

Troubleshooting Protocol:

  • Salting Out (Mandatory): You must saturate the aqueous phase with NaCl (brine) until undissolved salt crystals remain.[1] This increases the ionic strength, forcing the organic molecule out (the "Salting-out effect").[1]

  • Solvent Switch: Switch from Diethyl Ether/EtOAc to Dichloromethane (DCM) or Chloroform .[1] These chlorinated solvents have a higher affinity for nitrogen-containing heterocycles.[1]

  • Continuous Extraction: For scales >10g, if a simple separatory funnel extraction fails, utilize a liquid-liquid continuous extractor for 12-24 hours.[1]

Module 2: The Retro-Michael Trap (Thermal Instability)

The Issue: During vacuum distillation, the product boils, but the receiver flask contains a mixture of the product, starting material (pyrazole), and polymerized MVK.

The Science: Michael additions are reversible.[1] Under high heat, 4-(1-Pyrazolyl)-2-butanone undergoes a Retro-Michael reaction , decomposing back into Pyrazole and Methyl Vinyl Ketone.[1]

  • Thermodynamic Control: High temperature favors the entropy-driven reverse reaction (1 molecule

    
     2 molecules).[1]
    

Troubleshooting Protocol:

  • Vacuum is King: Do not attempt distillation at pressures >10 mmHg. You need a high vacuum (<1 mmHg preferred) to lower the boiling point below 100°C.[1]

  • Strip MVK First: Before distilling the product, remove excess MVK on a rotary evaporator at room temperature (MVK bp: 81°C at atm). Residual MVK can polymerize in the pot, creating a "gummy" heat trap that causes local overheating.[1]

  • Stabilization: If distilling, ensure the pot is neutral. Traces of base (catalyst) accelerate the retro-Michael reaction.[1] Neutralize with a stoichiometric amount of weak acid (e.g., acetic acid) prior to workup.[1]

Module 3: Chromatographic Nightmares (Tailing)

The Issue: On a silica column, the product streaks (tails) badly, co-eluting with impurities and resulting in poor separation.

The Science: The N2 nitrogen of the pyrazole ring is a Lewis base.[1] It coordinates with the acidic silanol (Si-OH) groups on the silica gel surface.[1] This non-specific adsorption causes peak broadening and tailing.[1]

Troubleshooting Protocol:

  • The "Base Wash": Pre-treat your silica gel slurry with the mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Mobile Phase Modifier: Run the column with 1-2% TEA in your Hexane/EtOAc gradient.[1] The TEA blocks the acidic silanol sites, allowing the pyrazole to elute as a sharp band.[1]

  • Alternative Phase: If silica fails, use Neutral Alumina (Aluminum Oxide), which is less acidic and prevents the interaction.[1]

Master Workflow Diagram

The following flowchart outlines the decision-making process for purification based on scale and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture (Pyrazole + MVK) Quench Neutralization (If Base Catalyst Used) Start->Quench Strip Remove Excess MVK (Rotovap @ 25°C, <50 mbar) Quench->Strip Decision Purity Requirement? Strip->Decision Distill High Vacuum Distillation (<1 mmHg, <100°C) Decision->Distill >95% (Scalable) Extract Aqueous Workup (Saturate w/ NaCl + DCM) Decision->Extract >99% (High Purity) RetroCheck Check for Retro-Michael (NMR: Pyrazole peaks?) Distill->RetroCheck Column Flash Chromatography (Silica + 1% Et3N) RetroCheck->Column Decomposition Detected Extract->Column

Figure 1: Decision tree for the isolation of 4-(1-Pyrazolyl)-2-butanone, highlighting critical control points for thermal stability and basicity management.

Standardized Protocol: Synthesis & Purification

Objective: Synthesis of 50 mmol scale 4-(1-Pyrazolyl)-2-butanone.

Reaction Setup
  • Charge: In a round-bottom flask, dissolve Pyrazole (3.4 g, 50 mmol) in water (10 mL) or use neat if liquid catalyst is used.

  • Catalyst: Add TEA (0.1 eq) or NaOH (0.05 eq). Note: Base catalysis is faster but requires neutralization.

  • Addition: Add Methyl Vinyl Ketone (MVK) (4.2 g, 60 mmol, 1.2 eq) dropwise at 0°C.

    • Caution: MVK is toxic and a lachrymator.[1] Work in a fume hood.

  • Stir: Allow to warm to Room Temp (25°C). Stir for 4-12 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

Workup (The Critical Step)
  • Quench: If NaOH was used, neutralize carefully with 1M HCl to pH 7. Do not acidify further (protonation of pyrazole makes it water-soluble).[1]

  • Concentration: Remove excess MVK on a rotary evaporator (bath temp < 30°C).

  • Extraction:

    • Add 50 mL Saturated Brine (NaCl).

    • Extract 3x with 50 mL Dichloromethane (DCM) .

    • Tip: Do not use Ether.[1]

  • Drying: Dry combined organic layers over anhydrous

    
    . Filter.
    
Purification

Option A: Flash Chromatography (Recommended for <5g) [1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: Hexane:EtOAc (Gradient 80:20

    
     40:[1]60) + 1% Triethylamine .[1]
    
  • Detection: UV (254 nm) or Iodine stain.[1]

Option B: Vacuum Distillation (Recommended for >10g) [1]

  • Setup: Short-path distillation head.

  • Pressure: < 1 mmHg (Oil pump).[1]

  • Temperature: Expect product boiling point ~90-110°C at 0.5 mmHg.

  • Warning: If pot temperature exceeds 130°C, stop immediately to prevent decomposition.[1]

Data & Physical Properties[1][2][3][4][5][6][7][8][9]

PropertyValueRelevance to Purification
Molecular Weight 138.17 g/mol Low MW suggests volatility; amenable to distillation.[1]
Boiling Point ~110°C @ 1 mmHg*Requires high vacuum.[1] Atmospheric distillation will degrade product.[1]
pKa (Conj. Acid) ~2.5 (Pyrazole N)Weakly basic.[1] Will interact with acidic silica (tailing).[1]
LogP ~0.5 (Estimated)Low lipophilicity.[1] Explains high water solubility and need for salting out.[1]
Solubility Water, EtOH, DCM"Like dissolves like."[1] Use chlorinated solvents for extraction.[1]

*Estimated based on similar pyrazole derivatives.

Frequently Asked Questions (FAQ)

Q: My product turned into a brown gum during distillation. What happened? A: This is likely polymerized MVK.[1] If you didn't remove the excess MVK at low temperature before heating the pot, it polymerized.[1] Alternatively, if the pot was basic (un-neutralized catalyst), it accelerated the polymerization.[1]

Q: Can I use acidic water to wash away unreacted pyrazole? A: No. While pyrazole is basic, the product also contains the pyrazole ring.[1] Acidifying the aqueous layer will protonate your product (


), making it 100% water-soluble, and you will lose it all in the aqueous waste.[1]

Q: The NMR shows a doublet at


 6.0-6.5 ppm that wasn't there before distillation. 
A:  That is the vinyl proton of MVK.[1] You have triggered the Retro-Michael reaction. You heated the pot too high. Re-purify by column chromatography; do not distill again.

References

  • Reaction Mechanism & Catalysis

    • W. L. F. Armarego, Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017.[1] (General techniques for pyrazole purification).

    • Aza-Michael Addition Overview: "The aza-Michael reaction: from basics to recent advances."[1][2] Arkivoc, 2014.[1]

  • Specific Synthesis Context

    • Example of Pyrazole-MVK addition: Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1] (Confirming the reversibility of pyrazole Michael adducts).

  • Physical Properties Data

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for Pyrazole derivatives. [1]

(Note: While specific boiling points for this exact derivative are often empirical in lab notebooks, the protocols above are derived from standard behavior of N-alkylated pyrazoles and Michael adducts.)

Sources

Technical Support Center: Purification of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-(1-Pyrazolyl)-2-butanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic ketone intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategy effectively.

The most common route to 4-(1-Pyrazolyl)-2-butanone is the aza-Michael addition of pyrazole to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[1][2] While straightforward, this reaction can generate a profile of impurities that require a systematic approach to remove. This guide addresses the most common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: How should I perform an initial purity assessment of my crude reaction mixture?

Answer: The most rapid and cost-effective method for initial purity assessment is Thin Layer Chromatography (TLC) . It provides a quick snapshot of the number of components in your crude mixture.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.[3]

    • Mobile Phase (Eluent): Start with a 7:3 mixture of Hexane:Ethyl Acetate. This solvent system is a common choice for separating pyrazole derivatives.[4][5]

    • Visualization: Use a UV lamp (254 nm) to visualize UV-active compounds like your pyrazole-containing product. An iodine chamber can also be used as a secondary, more general visualization technique.[3]

  • Interpreting the TLC Plate:

    • The desired product, 4-(1-Pyrazolyl)-2-butanone, is moderately polar. It should have an Rf value between 0.3 and 0.5 in the recommended system.

    • Unreacted pyrazole is more polar and will typically appear as a lower Rf spot, sometimes with streaking.

    • Less polar impurities, such as byproducts from MVK, will have a higher Rf and run closer to the solvent front.

Q2: What is the most common and versatile method for purifying 4-(1-Pyrazolyl)-2-butanone on a lab scale?

Answer: For multi-gram scale purification in a research setting, Flash Column Chromatography over silica gel is the most robust and widely applicable method.[4][6] It excels at separating the target compound from both more polar and less polar impurities. A detailed protocol is provided in the Troubleshooting Guide below.

Q3: My final product appears as a pale yellow oil. Is this normal, and how should I store it?

Answer: Yes, it is common for N-heterocyclic ketones to be oils or low-melting solids, often with a slight yellow tint even after purification. The key is to confirm purity by analytical methods like NMR and Mass Spectrometry.[7]

  • Storage Recommendations: Ketones can be susceptible to slow air oxidation or degradation over time.[8] For long-term storage and to maintain high purity, store the compound in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4 °C).

Purification Troubleshooting Guide

This section is designed to address specific issues you may encounter during the workup and purification of 4-(1-Pyrazolyl)-2-butanone.

Problem: My initial TLC shows multiple spots, including a baseline spot and non-polar impurities.

This is the most common scenario post-synthesis, indicating the presence of unreacted starting materials and side products. The recommended solution is a systematic, multi-step purification workflow.

Workflow: From Crude Mixture to Pure Product

This workflow is designed to systematically remove different classes of impurities.

G cluster_0 Step 1: Initial Work-up cluster_1 Step 2: Bulk Purification cluster_2 Step 3: Final Polishing (If Needed) crude Crude Reaction Mixture extract Liquid-Liquid Extraction (e.g., EtOAc/Water) crude->extract Dissolve dry Dry & Concentrate (Na2SO4, Rotovap) extract->dry Separate Organic Layer crude_solid Crude Product (Oil/Solid) dry->crude_solid Yields column Flash Column Chromatography (Silica Gel) crude_solid->column Load onto Column fractions Collect & Analyze Fractions (TLC) column->fractions Elute with Hex/EtOAc Gradient pure_product Product (>95% Pure) fractions->pure_product Combine Pure Fractions & Concentrate recrystallize Recrystallization or Vacuum Distillation pure_product->recrystallize For >99% Purity final_product Highly Pure Product recrystallize->final_product Yields

Caption: General purification workflow for 4-(1-Pyrazolyl)-2-butanone.

Detailed Protocol: Step 2 - Flash Column Chromatography

This is the most critical step for achieving good purity.

  • Column Preparation: Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in 100% hexane.[4] The amount of silica should be about 50-100 times the weight of your crude material.

  • Sample Loading:

    • Causality: To ensure a sharp separation, the sample must be loaded onto the column in a concentrated band. Loading in a large volume of strong solvent will lead to broad bands and poor separation.

    • Method: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading" and is superior to liquid loading for this purpose.[4] Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent mixture, such as 95:5 Hexane:Ethyl Acetate . This will wash out very non-polar impurities (e.g., MVK polymers).

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 90:10 Hexane:EtOAc

      • 80:20 Hexane:EtOAc

      • 70:30 Hexane:EtOAc

    • The desired product will typically elute in the 80:20 or 70:30 fractions. Unreacted pyrazole will remain on the column until much higher polarity is reached.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product spot and remove the solvent under reduced pressure.[3][5]

Problem: My product is pure by TLC, but my final yield is low after chromatography.

Cause: This often happens if the product co-elutes with a closely related impurity or if the compound is sensitive to the acidic nature of silica gel.

Solution:

  • Check Aqueous Layer: If you performed an extraction, your product may have some water solubility. Re-extract the aqueous layer with a different organic solvent (like DCM) to recover any lost product.[6]

  • Use Deactivated Silica: Consider treating your silica gel with a small amount of a base like triethylamine (typically 1% in the eluent) to neutralize the acidic sites. This can prevent degradation of sensitive compounds on the column.

Problem: After chromatography, my product is >95% pure, but I need >99% purity for my application (e.g., drug development).

Cause: Trace impurities that have very similar polarity and co-elute with the product.

Solution: A secondary, "polishing" purification step is required. The choice depends on whether your product is a solid or a liquid.

TechniqueBest ForPrincipleKey Advantage
Recrystallization Crystalline SolidsDifferential solubility in a solvent at hot vs. cold temperatures.Excellent for removing trace impurities, yielding very high purity.[9]
Vacuum Distillation Thermally Stable LiquidsSeparation based on differences in boiling points under reduced pressure.[8]Effective for removing non-volatile or much higher-boiling impurities.
Troubleshooting Your Recrystallization

If your product is a solid but fails to crystallize properly ("oils out" or remains in solution), use the following decision tree.

G start Dissolved Product in Hot Solvent cool Allow to Cool Slowly start->cool check Crystals Form? cool->check success Success! Collect Crystals check->success Yes oiling_out Product 'Oils Out'? check->oiling_out No no_crystals Solution Remains Clear oiling_out->no_crystals No add_solvent Re-heat to Dissolve. Add More Solvent (10-20%). Cool Slowly Again. oiling_out->add_solvent Yes scratch scratch no_crystals->scratch Try to Induce Crystallization check_again Crystals Form? scratch->check_again Scratch Flask with Glass Rod seed Add a Seed Crystal scratch->seed check_again->success Yes reduce_vol Too Much Solvent! Boil off 25% of Solvent. Cool Again. check_again->reduce_vol No seed->check_again reduce_vol->check

Caption: Troubleshooting decision tree for crystallization.[10]

  • Expert Tip on Solvent Choice: A good starting point for recrystallizing ketones is a binary solvent system.[11] Dissolve the compound in a minimal amount of a "good" solvent in which it is very soluble (like ethanol or ethyl acetate) at boiling. Then, slowly add a "poor" solvent in which it is insoluble (like water or hexane) dropwise until the solution just turns cloudy. Re-heat to clarify and then allow to cool slowly.

References

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for purification of ketones. (1958). Google Patents (US2826537A).
  • The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(11), 2779. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (n.d.). Infinome. Retrieved from [Link]

  • Purification of ketones. (1943). Google Patents (US2337489A).
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. Retrieved from [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). Molecules, 27(4), 1433. Retrieved from [Link]

Sources

"4-(1-Pyrazolyl)-2-butanone" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-Pyrazolyl)-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Understanding the Stability of 4-(1-Pyrazolyl)-2-butanone

4-(1-Pyrazolyl)-2-butanone is a versatile heterocyclic compound with applications in various research fields. However, its chemical structure, featuring a pyrazole ring linked to a butanone chain, presents specific stability considerations that researchers must be aware of to obtain reliable and reproducible results. The ketone functional group and the N-alkylated pyrazole ring are susceptible to degradation under certain experimental conditions.

This guide will walk you through the potential degradation pathways, influencing factors, and analytical methods to monitor the stability of 4-(1-Pyrazolyl)-2-butanone in your solutions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses common problems researchers may face, providing explanations for the underlying causes and actionable solutions.

FAQ 1: I'm observing a decrease in the concentration of my 4-(1-Pyrazolyl)-2-butanone stock solution over time. What could be the cause?

A gradual loss of your compound in solution can be attributed to several factors, primarily hydrolysis, photodegradation, or thermal decomposition.

Possible Causes and Solutions:

  • Hydrolysis: The butanone moiety and the N-C bond between the pyrazole and the butanone chain can be susceptible to hydrolysis, especially under non-neutral pH conditions. The pyrazole ring itself is generally stable to hydrolysis, but the substituents can influence its reactivity.

    • Acid-Catalyzed Hydrolysis: In acidic solutions, the ketone carbonyl can be protonated, making it more susceptible to nucleophilic attack by water. This can potentially lead to cleavage of the butanone side chain.

    • Base-Catalyzed Hydrolysis: Basic conditions can promote enolate formation from the butanone moiety, which could lead to subsequent reactions. The N-C bond might also be susceptible to cleavage under strong basic conditions.

    • Troubleshooting:

      • pH Control: Maintain the pH of your stock solution as close to neutral (pH 7) as possible. Use buffered systems if your experimental conditions allow.

      • Solvent Choice: If possible, prepare stock solutions in aprotic solvents like DMSO or acetonitrile and make fresh dilutions in aqueous buffers immediately before use.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in pyrazole derivatives, potentially leading to ring-opening or other structural changes.[1]

    • Troubleshooting:

      • Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping them in aluminum foil.

      • Minimize Exposure: Prepare solutions fresh and minimize their exposure to ambient light during experimental setup.

  • Thermal Decomposition: Elevated temperatures can accelerate degradation. While N-alkylpyrazoles are generally thermally stable, the butanone side chain may be more prone to decomposition.[2] A potential pathway is a retro-aldol reaction of the butanone moiety, especially if impurities from the synthesis are present.

    • Troubleshooting:

      • Storage Temperature: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

FAQ 2: I'm seeing unexpected peaks in my analytical chromatogram (HPLC, LC-MS). Could these be degradation products?

The appearance of new peaks is a strong indicator of compound degradation. The nature of these degradation products will depend on the stressor (pH, light, heat).

Potential Degradation Pathways and Products:

  • Hydrolysis Products:

    • Cleavage of the N-C bond would yield pyrazole and 4-hydroxy-2-butanone.

    • Reactions involving the ketone group could lead to various smaller molecules.

  • Photodegradation Products:

    • Complex mixtures can be formed, potentially involving rearrangements or cleavage of the pyrazole ring.[1]

  • Thermal Degradation Products:

    • A retro-aldol reaction of the butanone side chain could yield smaller carbonyl compounds.

Workflow for Identifying Degradation Products:

Caption: Workflow for the identification of unknown peaks in analytical chromatograms.

Troubleshooting:

  • Forced Degradation Studies: To confirm if the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, light, heat) to accelerate degradation and then analyzing the resulting mixture. This will help you to create a "fingerprint" of potential degradation products.

FAQ 3: My experimental results are inconsistent, even when I use the same batch of 4-(1-Pyrazolyl)-2-butanone. What could be the issue?

Inconsistent results can often be traced back to the handling and preparation of your solutions.

Key Considerations for Consistency:

  • Solvent Quality: Use high-purity, HPLC-grade solvents to minimize the introduction of reactive impurities.

  • Freshness of Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid using old solutions, even if they have been stored properly.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing dilute solutions.

  • Container Material: Use high-quality, inert containers (e.g., glass or polypropylene) to prevent adsorption of the compound onto the container walls.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of 4-(1-Pyrazolyl)-2-butanone and for its quantification.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • 4-(1-Pyrazolyl)-2-butanone

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(1-Pyrazolyl)-2-butanone in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable HPLC-UV or LC-MS method.

Protocol 2: HPLC-UV Method for Quantification

This is a general-purpose HPLC-UV method that can be optimized for your specific instrument and requirements.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm

Method Validation:

This method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for quantifying 4-(1-Pyrazolyl)-2-butanone and resolving it from its degradation products.

IV. Synthesis and Potential Impurities

Understanding the synthesis of 4-(1-Pyrazolyl)-2-butanone is crucial for anticipating potential impurities that might affect its stability and experimental outcomes. A common synthetic route involves the Michael addition of pyrazole to methyl vinyl ketone.

Caption: A general synthetic route for 4-(1-Pyrazolyl)-2-butanone and potential impurities.

Potential Impurities:

  • Unreacted Starting Materials: Residual pyrazole or methyl vinyl ketone.

  • By-products: Polymers of methyl vinyl ketone or products from side reactions.

  • Solvents: Residual solvents from the synthesis and purification steps.

The presence of these impurities can potentially catalyze degradation or interfere with analytical measurements. It is crucial to use a highly purified batch of 4-(1-Pyrazolyl)-2-butanone for your experiments.

V. Best Practices for Handling and Storage

To ensure the long-term stability of 4-(1-Pyrazolyl)-2-butanone, follow these best practices:

  • Solid Compound: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity aprotic solvent like DMSO or DMF. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions in your desired experimental buffer immediately before use. Do not store aqueous solutions for extended periods.

By understanding the potential stability issues and implementing the troubleshooting strategies and best practices outlined in this guide, you can ensure the quality and reliability of your research involving 4-(1-Pyrazolyl)-2-butanone.

References

  • Pizarro, N., Prado, G., Saldías, M., Sandoval-Altamirano, C., & Vega, A. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and photobiology, 94(5), 845–852. [Link]

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides, and their conversion to pyrazoles. Organic letters, 8(13), 2675–2678. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • Pyrazoles are stable compounds with relatively high boiling points. (2025). ResearchGate. [Link]

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

Sources

Technical Support Center: Stability and Degradation of Pyrazole Ketones

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole ketone derivatives. This guide is designed to provide you with practical, in-depth insights into the stability of these crucial compounds. Pyrazole ketones are a cornerstone of many research programs due to their wide-ranging biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] However, their chemical stability under various experimental conditions can be a significant challenge, potentially impacting experimental reproducibility and the viability of drug candidates.

This document moves beyond a simple checklist of procedures. It aims to provide a causal understanding of why pyrazole ketones might degrade and how to design robust, self-validating experiments to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of pyrazole ketones.

Q1: What are the primary factors that cause pyrazole ketone degradation?

A1: The degradation of pyrazole ketones is typically driven by three main environmental factors:

  • Hydrolysis: The pyrazole ring system can be susceptible to cleavage under strongly acidic or basic conditions, especially when heated. The ketone functional group can also undergo reactions in these conditions.

  • Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, substituents on the ring or the ketone moiety can be susceptible to oxidative degradation, often initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[1]

  • Photolysis: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate photochemical reactions, leading to isomerization, ring cleavage, or other structural changes.[2][3] This is a critical consideration outlined in international regulatory guidelines for drug stability.[4][5][6]

Q2: How can I visually or qualitatively detect if my pyrazole ketone sample is degrading?

A2: While analytical instrumentation is required for confirmation, initial signs of degradation can often be observed qualitatively:

  • Color Change: The appearance of a yellow, brown, or other color in a previously colorless or white solid/solution is a strong indicator of degradation product formation.

  • Precipitation/Cloudiness: A previously clear solution becoming cloudy or forming a precipitate can suggest the formation of less soluble degradation products or polymers.

  • Inconsistent Biological Data: A sudden drop-off in potency or inconsistent results in biological assays can be a key indicator that the active compound is degrading in your experimental matrix (e.g., cell culture media, buffer).

Q3: What are the general best practices for storing pyrazole ketone compounds to ensure long-term stability?

A3: To maximize the shelf-life of your compounds, adhere to the following storage principles:

  • Solid Form is Preferred: Store compounds as dry solids whenever possible, as stability is generally much higher than in solution.

  • Protect from Light: Always store compounds in amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For particularly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Control Temperature: Store compounds at recommended temperatures, typically -20°C or -80°C, to slow the rate of all potential degradation reactions. Avoid frequent freeze-thaw cycles by aliquoting solutions.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer format to address specific problems you may encounter during your experiments.

Q4: I'm seeing new, unexpected peaks in my HPLC/LC-MS chromatogram after preparing my sample in an aqueous buffer. What might be happening?

A4: The appearance of new peaks, particularly those eluting earlier than the parent compound (indicating increased polarity), is a classic sign of hydrolytic degradation.

  • Causality: Under acidic or basic conditions, water can act as a nucleophile, potentially attacking the ketone or leading to the opening of the pyrazole ring. This process can be accelerated by elevated temperatures used during sample preparation or incubation.

  • Troubleshooting Steps:

    • pH Analysis: Immediately check the pH of your buffer. The stability of pyrazole ketones can be highly pH-dependent.

    • Control Experiment: Prepare a fresh sample and analyze it immediately (t=0). Then, analyze the same sample after several hours at your experimental temperature. A growth in the impurity peaks over time confirms instability in that specific medium.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unexpected peaks. A mass increase of 18 amu (the mass of water) is a strong indicator of a hydrolysis event. Other mass changes can suggest more complex rearrangements or cleavage products. The fragmentation patterns of pyrazoles in mass spectrometry are well-studied and can provide structural clues.[7]

    • Solution: Determine the optimal pH range for your compound's stability by performing a short-term stability study across a range of pH values (e.g., pH 3, 5, 7.4, 9).

Q5: The biological activity of my compound has significantly decreased, but the purity by HPLC-UV looks fine. Is degradation still a possibility?

A5: Yes, this is a critical and often overlooked issue. The loss of biological activity can occur even when standard HPLC-UV analysis shows high purity.

  • Causality:

    • Formation of Diastereomers/Epimers: Certain stress conditions (pH, light) can cause chiral centers in your molecule to epimerize. The resulting diastereomer may have a very similar UV spectrum and chromatographic behavior but be biologically inactive.

    • Subtle Structural Changes: Minor structural modifications that do not significantly alter the compound's chromophore (the part that absorbs UV light) can completely abolish its ability to bind to its biological target.

  • Troubleshooting Steps:

    • Use a Mass-Sensitive Detector: A simple UV detector cannot distinguish between isomers. An LC-MS system is essential as it confirms that the peak you are observing has the correct mass for your parent compound.

    • Chiral Chromatography: If your molecule has chiral centers, a loss of activity could be due to racemization or epimerization. Re-analysis on a suitable chiral HPLC column is necessary to separate and quantify the different stereoisomers.

    • Re-confirm Structure: If degradation is suspected, re-isolate the compound from the experimental matrix and perform full structural characterization (e.g., NMR) to confirm its integrity.

Q6: My stock solution in DMSO has turned yellow, but the compound is still potent. Should I be concerned?

A6: A color change is always a cause for concern, even if immediate biological activity appears unaffected.

  • Causality: The formation of a colored species indicates that a chemical transformation has occurred. This is often due to the formation of a highly conjugated system, which could arise from oxidation or a light-induced reaction. While the parent compound may still be present in high concentration, the newly formed impurity could have unintended consequences.

  • Troubleshooting Steps & Rationale:

    • Quantify the Impurity: Use a sensitive analytical method like HPLC with a photodiode array (PDA) detector to quantify the percentage of the colored impurity. Even a small percentage (<1%) can be intensely colored.

    • Assess Potential Toxicity: The new impurity is an uncharacterized compound. It could be toxic to your cells, interfere with your assay readout (e.g., by quenching fluorescence), or have its own off-target biological activity, confounding your results.

    • Improve Storage Practices: This is a clear sign that your storage or handling conditions are not optimal. Prepare fresh, smaller-volume stock solutions in high-purity, anhydrous DMSO. Overlay the vial with an inert gas like argon before sealing and store protected from light at -80°C.

Part 3: Experimental Protocols & Methodologies

To ensure the integrity of your research, it is crucial to proactively assess the stability of your pyrazole ketones. A forced degradation study is an essential tool for this purpose.[8][9] This protocol is designed to be a self-validating system by including necessary controls and system suitability checks.

Protocol 1: Forced Degradation Study for Pyrazole Ketones

This study exposes the drug substance to stress conditions more severe than accelerated stability testing to understand its degradation pathways, as recommended by ICH guidelines.[9][10][11]

Objective: To identify the potential degradation products of a pyrazole ketone under hydrolytic, oxidative, and photolytic stress conditions.

1. Materials & Reagents:

  • Pyrazole Ketone (API - Active Pharmaceutical Ingredient)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and MS detectors

2. System Suitability (Self-Validation):

  • Before starting, inject a standard solution of your pyrazole ketone five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2.0%. This ensures the analytical system is performing consistently.

3. Sample Preparation:

  • Prepare a stock solution of the pyrazole ketone at 1 mg/mL in a suitable solvent (e.g., ACN or DMSO).[10]

  • For each stress condition, dilute this stock solution into the respective stressor solution to a final concentration of ~100 µg/mL.

4. Stress Conditions:

The goal is to achieve 5-20% degradation. Adjust exposure times or temperatures as needed.

Stress ConditionReagent/ProcedureTypical ConditionsQuenching Step
Acid Hydrolysis 0.1 M HCl60°C for 2-8 hoursNeutralize with equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 1-4 hoursNeutralize with equal volume of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 2-8 hoursDilute with mobile phase
Photostability Expose solid & solution to lightOverall illumination of ≥ 1.2 million lux hours and ≥ 200 W h/m² UV lightNone (analyze directly)
Control Sample Dilute in pure water/ACNStore at 5°C, protected from lightN/A

Rationale: The conditions are chosen based on standard pharmaceutical stress testing guidelines.[10][12] The control sample is crucial to differentiate stress-induced degradation from inherent instability in the analytical solvent. Photostability testing conditions are based on ICH Q1B guidelines.[4][5][6]

5. Analytical Method (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a relevant wavelength (e.g., 254 nm) and full scan MS.

6. Data Analysis & Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation for the parent peak.

  • Determine the mass of the new peaks using the MS data to propose potential structures for the degradation products.

  • This information is critical for developing a stability-indicating analytical method—a method that can separate and quantify the parent compound from all its potential impurities and degradants.[8]

Part 4: Visualized Workflows and Pathways

Diagram 1: Potential Degradation Pathways of Pyrazole Ketones

This diagram illustrates the primary chemical transformations a pyrazole ketone might undergo under different stress conditions.

G PK Pyrazole Ketone (Parent Compound) Acid Acid Hydrolysis (H+, H₂O, Δ) PK->Acid Stress Base Base Hydrolysis (OH-, H₂O) PK->Base Stress Ox Oxidation (e.g., H₂O₂) PK->Ox Stress Photo Photolysis (UV/Vis Light) PK->Photo Stress DP1 Ring-Opened Products (e.g., Hydrazones, Dicarbonyls) Acid->DP1 Leads to Base->DP1 Leads to DP2 N-Oxides / Hydroxylated Derivatives Ox->DP2 Leads to DP4 Side-chain Cleavage Products Ox->DP4 Leads to Photo->DP1 Can also lead to DP3 Isomers / Rearrangement Products Photo->DP3 Leads to G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation prep_stock Prepare 1 mg/mL Stock Solution sys_suit Perform System Suitability Test prep_stock->sys_suit control Control Sample (No Stress) sys_suit->control acid Acid Stress sys_suit->acid base Base Stress sys_suit->base ox Oxidative Stress sys_suit->ox photo Photolytic Stress sys_suit->photo quench Quench Reactions (if applicable) control->quench acid->quench base->quench ox->quench photo->quench analyze Analyze all samples by LC-MS/UV quench->analyze compare Compare stressed samples to control analyze->compare identify Identify Degradants (Mass & UV Spectra) compare->identify report Generate Stability Report & Identify Pathways identify->report

Caption: Workflow for a comprehensive forced degradation study.

References

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. Source: IJCRT.org URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: ICH Q1B: Complete Guide to Photostability Testing Source: YouTube (PharmaGrowthHub) URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity Source: PubMed URL: [Link]

  • Title: Forced Degradation – A Review Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning Source: RSC Publishing URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: PMC - NIH URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL: [Link]

  • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: MDPI URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: Health Canada URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles Source: PMC URL: [Link]

  • Title: Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning Source: ChemRxiv URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: FDA URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:

Sources

Technical Support Center: Optimizing the Synthesis of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-Pyrazolyl)-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important chemical transformation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of 4-(1-Pyrazolyl)-2-butanone is most commonly achieved through an aza-Michael addition reaction. This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of pyrazole to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). The reaction is valued for its atom economy and generally high regioselectivity for N1-alkylation. However, optimizing this synthesis to achieve high yields and purity requires careful consideration of the catalyst, reaction conditions, and potential side reactions.

This guide will walk you through the critical aspects of this synthesis, from catalyst selection to product purification, providing you with the necessary knowledge to overcome common challenges and achieve your desired results.

Reaction Mechanism: The Aza-Michael Addition

The core of this synthesis is the aza-Michael addition of pyrazole to methyl vinyl ketone. The generally accepted mechanism proceeds as follows:

  • Deprotonation of Pyrazole: In base-catalyzed variants, a base abstracts the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolide anion. In acid-catalyzed or catalyst-free systems, the pyrazole acts as a neutral nucleophile.

  • Nucleophilic Attack: The nucleophilic nitrogen of the pyrazole (or pyrazolide anion) attacks the β-carbon of the methyl vinyl ketone, which is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group.

  • Protonation: The resulting enolate intermediate is then protonated, either by the conjugate acid of the base or by a proton source in the reaction mixture, to yield the final product, 4-(1-Pyrazolyl)-2-butanone.

aza_michael_addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product pyrazole Pyrazole intermediate Enolate Intermediate pyrazole->intermediate Nucleophilic Attack mvk Methyl Vinyl Ketone (MVK) mvk->intermediate catalyst Base (e.g., KOt-Bu, Cs2CO3) or Acid (e.g., CSA) or None catalyst->pyrazole Deprotonation (if base) product 4-(1-Pyrazolyl)-2-butanone intermediate->product Protonation

Caption: Aza-Michael addition of pyrazole to MVK.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the aza-Michael addition of pyrazole to MVK?

A1: A range of catalysts can be employed, and the optimal choice often depends on the specific reaction conditions and desired outcome. Common options include:

  • Bases: Strong bases like potassium tert-butoxide (KOt-Bu) and weaker inorganic bases such as cesium carbonate (Cs2CO3) are effective.[1][2] Basic catalysts deprotonate the pyrazole, increasing its nucleophilicity.

  • Acids: Brønsted acids like camphorsulfonic acid (CSA) can catalyze the reaction, particularly when using less reactive electrophiles.[2][3]

  • Metal Catalysts: Silver carbonate (Ag2CO3) has been reported to catalyze the aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds.[4]

  • Catalyst-Free: Under certain conditions, particularly with elevated temperatures, the reaction can proceed without a catalyst.[4][5]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical for reaction success. Polar aprotic solvents are generally preferred as they can help to stabilize charged intermediates and dissolve the reactants. Commonly used solvents include:

  • Tetrahydrofuran (THF)[2]

  • Dichloroethane (DCE)[2][4]

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

In some cases, solvent-free conditions can be employed, which offers a greener and more atom-economical approach.[6]

Q3: What is the typical reaction temperature and time?

A3: The reaction temperature can vary significantly depending on the reactivity of the substrates and the catalyst used.

  • With strong bases like KOt-Bu, the reaction can often proceed at room temperature.[1]

  • With weaker bases or in catalyst-free systems, heating may be required, with temperatures ranging from 60°C to 120°C.[4] Reaction times can range from a few hours to 24 hours. It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[7]

Q4: Can I use substituted pyrazoles in this reaction?

A4: Yes, substituted pyrazoles can be used. However, the nature and position of the substituent can affect the reaction's regioselectivity and rate.

  • Steric Hindrance: Bulky substituents near a nitrogen atom will sterically hinder the attack at that position, favoring alkylation at the less hindered nitrogen.[8]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can increase the acidity of the N-H proton, potentially facilitating deprotonation, but may also decrease the nucleophilicity of the pyrazolide anion. Conversely, electron-donating groups can increase nucleophilicity.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently reactive Michael acceptor (MVK). 3. Low reaction temperature. 4. Poor solubility of reactants.1. Use fresh or purified catalyst. For base catalysts, ensure anhydrous conditions. 2. Check the purity of MVK; it can polymerize on storage. Use freshly distilled MVK if necessary. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to ensure all reactants are fully dissolved.
Formation of Multiple Products (Isomers) 1. For unsymmetrical pyrazoles, alkylation can occur at both N1 and N2 positions. 2. Side reactions of MVK.1. Adjust the catalyst and solvent system. Sterically bulky catalysts may favor the less hindered nitrogen.[8] 2. Add MVK slowly to the reaction mixture to maintain a low concentration and minimize polymerization or other side reactions.
Product Degradation 1. High reaction temperatures for extended periods. 2. Harsh work-up conditions.1. Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating. 2. Use a mild aqueous work-up, for example, with saturated ammonium chloride solution, and avoid strong acids or bases.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Polymerization of MVK.1. Use a slight excess of one reactant to drive the reaction to completion, followed by a suitable work-up to remove the excess. 2. A silica gel column chromatography is typically effective for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. 3. Filter the crude reaction mixture to remove any polymeric material before work-up and purification.

Experimental Protocols

General Protocol for Base-Catalyzed Aza-Michael Addition

This protocol provides a general starting point for the synthesis of 4-(1-Pyrazolyl)-2-butanone using a base catalyst.

Materials:

  • Pyrazole

  • Methyl vinyl ketone (MVK)

  • Potassium tert-butoxide (KOt-Bu) or Cesium Carbonate (Cs2CO3)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a stirred solution of pyrazole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the base (KOt-Bu, 1.1 eq. or Cs2CO3, 1.5 eq.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl vinyl ketone (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Pyrazole in THF B Add Base (KOt-Bu or Cs2CO3) at 0°C A->B C Add MVK dropwise at 0°C B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with NH4Cl (aq) E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for synthesis.

Catalyst Optimization

Optimizing the catalyst loading is crucial for maximizing yield and minimizing cost and byproducts.

CatalystTypical Loading (mol%)TemperatureNotes
KOt-Bu 3 - 10Room TemperatureA strong base, often leading to faster reactions. Requires anhydrous conditions.[1]
Cs2CO3 10 - 15025 - 40 °CA milder base, may require slightly elevated temperatures. Good for sensitive substrates.[2]
Ag2CO3 1060 - 120 °CCan offer high regioselectivity.[4]
None 080 - 90 °CA green chemistry approach, but may result in longer reaction times and require higher temperatures.[5]

References

  • Khachatryan, H. N. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572–574.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Li, Q., et al. (2022). Synthesis of N-substituted quaternary carbon centers through KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones. Organic & Biomolecular Chemistry, 20(42), 8313-8322.
  • Jiang, Z.-Y., et al. (2022).
  • Bunev, A. S., et al. (2022).
  • Bunev, A. S., et al. (2022).
  • Wang, X., et al. (2021). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives.
  • Li, Y., et al. (2024).
  • Google Patents. (2011). Method for purifying pyrazoles.
  • Izquierdo, S., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Green Chemistry, 26(6), 3467-3475.
  • Xu, D., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(7), 889.
  • Jiang, Z.-Y., et al. (2022). Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. The Journal of Organic Chemistry, 87(2), 1115-1123.
  • Imamura, K., et al. (2018).
  • Tertychna, M. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(23), 8213.

Sources

Technical Support Center: Accelerated Synthesis of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-MVK-KIN01 Status: Open for Optimization Subject: Reducing Reaction Time & Suppressing Polymerization in Aza-Michael Addition

Critical Kinetic Drivers (The "Why")

The synthesis of 4-(1-Pyrazolyl)-2-butanone proceeds via an aza-Michael addition (conjugate addition) between Pyrazole (nucleophile) and Methyl Vinyl Ketone (MVK, electrophile).

While thermodynamically favorable, this reaction often suffers from a "kinetic trap" in standard laboratory conditions:

  • Electronic Mismatch: Pyrazole is a relatively poor nucleophile (

    
     for the conjugate acid) compared to aliphatic amines, leading to sluggish kinetics at neutral pH.
    
  • Competitive Polymerization: MVK is highly prone to radical or anionic polymerization. Extended reaction times or excessive heating increases the likelihood of MVK turning into a polymer gum rather than the desired product.

  • Reversibility: The reaction is reversible (retro-Michael). High temperatures without kinetic trapping can shift equilibrium back to the starting materials.

To reduce reaction time from hours (12–24h) to minutes (10–30 min) , we must lower the activation energy (


) while stabilizing the transition state.
Reaction Mechanism & Transition State

The following diagram illustrates the reaction pathway and the specific points where catalysts and solvent effects accelerate the process.

ReactionMechanism cluster_catalysis Acceleration Vectors Reactants Pyrazole + MVK TS Transition State (Zwitterionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting Step) Polymer Poly-MVK (Unwanted Side Product) Reactants->Polymer Uncontrolled Heating/Base Enolate Enolate Intermediate TS->Enolate Product 4-(1-Pyrazolyl)-2-butanone Enolate->Product Proton Transfer LewisAcid Lewis Acid (Ag+, Ce3+) Activates MVK Carbonyl LewisAcid->Reactants Base Base (CO3 2-) Deprotonates Pyrazole Base->Reactants OnWater 'On-Water' Effect H-Bonding at Interface OnWater->TS Stabilizes TS

Figure 1: Mechanistic pathway of the aza-Michael addition showing catalytic intervention points to prevent polymerization.

Troubleshooting Guides & FAQs

Q1: My reaction takes 24+ hours in refluxing ethanol. How can I speed this up?

Diagnosis: Ethanol solvates the nucleophile (pyrazole), stabilizing it and reducing its reactivity (ground-state stabilization). Solution: Switch to "On-Water" conditions or Solvent-Free synthesis.

  • The Science: Water, paradoxically, accelerates this reaction because the hydrophobic reactants (MVK and Pyrazole) cluster at the phase interface. The water molecules at this interface have "dangling" OH groups that hydrogen-bond to the MVK carbonyl oxygen, activating it like a Lewis acid.

  • Result: Reaction time often drops to <1 hour at room temperature.

Q2: I see a gummy solid forming, and my yield is low. What is happening?

Diagnosis: MVK polymerization. This is caused by using a strong base (like NaOH or KOH) or excessive heat, which initiates anionic polymerization of the MVK. Solution:

  • Change Catalyst: Switch to a milder base like

    
      or a surface-active catalyst like Basic Alumina .
    
  • Control MVK Addition: Do not add all MVK at once if the reaction is exothermic. Add it dropwise to the pyrazole/catalyst mixture.[1]

  • Add Polymerization Inhibitor: Ensure your MVK contains a stabilizer (e.g., Hydroquinone) if you are running heated reactions.

Q3: Can I use Microwave Irradiation?

Answer: Yes, this is the most effective method for drastic time reduction.

  • Protocol: Reactants (neat or in minimal ethanol) + 10 mol% basic alumina support.

  • Settings: 100°C, 50 Watts, 10–15 minutes.

  • Warning: MVK is volatile (bp 81°C). Use a sealed vessel rated for pressure, but ensure the vessel is not filled >50% to prevent over-pressurization from MVK vapor.

Optimized Protocols

Select the protocol that fits your available equipment.

Comparative Efficiency Table
MethodCatalyst/SolventReaction TimeYieldComplexity
Standard Ethanol / Reflux12–24 Hours65–75%Low
Method A (Green) Water / RT (On-Water)45–90 Mins85–92%Very Low
Method B (Fast) Microwave / Neat5–10 Mins90–95%Medium
Method C (Robust)

/ DCE
30–60 Mins88–94%Medium
Protocol A: "On-Water" Accelerated Synthesis (Recommended)

Best for: High purity, simple workup, green chemistry.

  • Setup: In a round-bottom flask, add Pyrazole (1.0 equiv) and Water (3.0 mL per mmol) . The pyrazole may not fully dissolve; this is expected.

  • Addition: Add Methyl Vinyl Ketone (1.2 equiv) in one portion.

  • Reaction: Stir vigorously at Room Temperature .

    • Note: Vigorous stirring is critical to maximize the surface area of the organic-water interface.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot for Pyrazole (

    
    ) should disappear within 45–90 minutes.
    
  • Workup:

    • The product usually separates as an oil or precipitate.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Often not required. If needed, recrystallize from cold ether/hexane.

Protocol B: Microwave-Assisted Synthesis

Best for: High throughput screening, stubborn substrates.

  • Mixture: In a microwave vial (G10 or similar), mix Pyrazole (1.0 equiv) and MVK (1.5 equiv) .

  • Catalyst: Add

    
     (5 mol%)  or Basic Alumina (100 mg/mmol) .
    
  • Irradiation: Seal the vial. Heat to 80°C for 10 minutes (Dynamic power mode).

  • Safety Check: Allow the vial to cool to <40°C before opening to avoid MVK vapor release.

  • Workup: Filter off the solid catalyst. Wash with a small amount of DCM. Concentrate filtrate.

Protocol C: Silver-Catalyzed Regioselective Addition

Best for: Ensuring N1 selectivity if using substituted pyrazoles.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in 1,2-Dichloroethane (DCE) .

  • Catalyst: Add

    
     (5–10 mol%) .
    
  • Reaction: Add MVK (1.2 equiv) and stir at 60°C for 1 hour.

  • Mechanism: The Silver (

    
    ) coordinates to the MVK carbonyl and the Pyrazole nitrogen, acting as a dual-activation Lewis acid template.
    
  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.

Decision Tree for Process Optimization

Use this logic flow to determine the best corrective action for your specific constraints.

OptimizationTree Start Start Optimization CheckYield Is Yield < 80%? Start->CheckYield CheckTime Is Time > 2 Hours? CheckYield->CheckTime No Polymer Check for Polymerization (Gummy residue?) CheckYield->Polymer Yes SolventCheck Current Solvent? CheckTime->SolventCheck Yes ReduceBase Action: Use Weaker Base (Switch NaOH -> K2CO3) Polymer->ReduceBase Yes CoolDown Action: Reduce Temp (Try 0°C Addition) Polymer->CoolDown No (Clean but low conv.) SwitchWater Action: Switch to Water (Hydrophobic Effect) SolventCheck->SwitchWater Organic (EtOH/THF) SwitchMW Action: Use Microwave (100°C, 10 min) SolventCheck->SwitchMW Already Aqueous

Figure 2: Troubleshooting logic for yield and kinetic optimization.

References

  • Microwave-Assisted Synthesis: Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[2] Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669.[2]

  • Silver C

    
    ):  Li, P., et al. (2014). 
    
    
    
    catalyzed aza-Michael addition of pyrazoles to
    
    
    -unsaturated carbonyl compounds.[3] Tetrahedron Letters, 55(44), 6060-6064.
  • On-Water Chemistry: Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275–3279.

  • General Aza-Michael Review: Rulev, A. Y. (2011). Aza-Michael addition of amines to activated alkenes. Russian Chemical Reviews, 80(3), 197.

Sources

Characterization issues with "4-(1-Pyrazolyl)-2-butanone" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(1-Pyrazolyl)-2-butanone Characterization & Stability

Reference Ticket: #PYR-MVK-404 Subject: Troubleshooting Isomerism, Stability, and NMR Interpretation of Pyrazole Michael Adducts Applicable Compound: 4-(1H-pyrazol-1-yl)butan-2-one (CAS: 36676-43-8) and substituted analogs.[1]

Executive Summary

The synthesis of 4-(1-Pyrazolyl)-2-butanone via the aza-Michael addition of pyrazole to methyl vinyl ketone (MVK) appears deceptively simple.[1] However, researchers frequently encounter three distinct "isomer" challenges:

  • Regioisomerism: In substituted pyrazoles, distinguishing between 1,3- and 1,5-isomers (N1 vs. N2 attack).

  • Retro-Michael Reversion: The product can revert to starting materials, creating "ghost" peaks often mistaken for isomers.[1]

  • C-Alkylation: Rare, but possible under specific catalytic conditions, leading to structural isomers.[1]

This guide provides the diagnostic logic to distinguish these states using NMR and stability protocols.

Part 1: The "Ghost" Isomer (Retro-Michael Instability)

User Complaint: "My LC-MS shows a clean peak, but 1H NMR shows a mixture of the product and starting material. I purified it twice."

Diagnosis: You are likely observing the Retro-Michael reaction .[1] The addition of pyrazole to MVK is reversible.[1] High temperatures (during distillation) or acidic conditions (CDCl3 is often acidic) can drive the equilibrium back to the starting materials (Pyrazole + MVK).[1] The "isomer" you see is actually the decomposition product.[1]

Troubleshooting Protocol:

  • Solvent Check: Avoid CDCl3 if it has been stored for long periods (HCl formation).[1] Use DMSO-d6 or C6D6 (Benzene-d6) for characterization to stabilize the equilibrium.[1]

  • Temperature Control: Do not heat the crude oil above 60°C during solvent removal.

  • MVK Polymerization: If you see broad peaks in the aliphatic region (1.0–2.5 ppm) that do not integrate to integers, the MVK released from the retro-reaction has polymerized.[1]

Visualizing the Equilibrium (DOT Diagram):

RetroMichael Start Pyrazole + MVK Transition Transition State (Charged Intermediate) Start->Transition  Base/Heat Polymer Poly-MVK (Irreversible Side Product) Start->Polymer  Polymerization Transition->Start  Reversion Product 4-(1-Pyrazolyl)-2-butanone (Thermodynamic Product) Transition->Product  Kinetic Control Product->Transition  Acid/Heat (Retro-Michael)

Figure 1: The reversibility of the Michael addition.[1] Note that "purification" involving heat can degrade the product.[1]

Part 2: Distinguishing Regioisomers (Substituted Pyrazoles)

User Complaint: "I used 3-methylpyrazole. Do I have the 3-methyl or 5-methyl product?"

Diagnosis: Pyrazole is an ambident nucleophile.[1] If your starting material is unsymmetrical (e.g., 3-methylpyrazole), N1 and N2 are chemically distinct.[1]

  • Isomer A (1,5-isomer): Attack via the nitrogen adjacent to the substituent (Sterically hindered, often kinetic).[1]

  • Isomer B (1,3-isomer): Attack via the nitrogen distal to the substituent (Sterically free, often thermodynamic).[1]

Diagnostic Table: 1H NMR Differentiation

Feature1,3-Isomer (Distal Attack)1,5-Isomer (Proximal Attack)
Steric Environment Unhindered N-alkylationHindered N-alkylation
NOESY Correlation Strong correlation between N-CH2 (chain) and Pyrazole-H5.[1]Strong correlation between N-CH2 (chain) and Pyrazole-Substituent (e.g., CH3).[1]
13C NMR (Ring C) C3 and C5 shifts are distinct.[1][2]C3 and C5 shifts are distinct.[1]
Occurrence Major product in non-polar solvents.[1]Minor product (usually), increased by steric bulk.[1]

The "NOESY" Protocol:

  • Run a 1D 1H NMR to assign the ethylene bridge protons.[1]

    • 
       ~4.3-4.5 ppm: 
      
      
      
      (Triplet)[1]
    • 
       ~2.9-3.1 ppm: 
      
      
      
      (Triplet)[1]
  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Look for Cross-Peaks:

    • If the

      
       triplet correlates with a ring proton , you have the 1,3-isomer  (the alkyl chain is next to a proton).
      
    • If the

      
       triplet correlates with the methyl group  (or other substituent), you have the 1,5-isomer .
      

Part 3: N-Alkylation vs. C-Alkylation

User Complaint: "My product is not soluble in water/acid, but it should be basic. Did I alkylate the Carbon?"

Diagnosis: While rare under standard Michael conditions, C-alkylation (at C4) can occur, especially if the reaction is catalyzed by strong Lewis acids or if the pyrazole ring is electron-rich (e.g., aminopyrazoles).

Verification Protocol:

FeatureN-Alkylation (Desired)C-Alkylation (Isomer)
1H NMR (Linker)

signal is deshielded (

4.2 – 4.5 ppm).[1]

signal is shielded (

2.5 – 3.0 ppm).[1]
Symmetry Symmetry of the pyrazole ring is broken (H3

H5).[1]
Symmetry is retained (if unsubstituted) or specific pattern changes.[1]
13C NMR N-C bond carbon:

45-55 ppm.[1]
C-C bond carbon:

20-35 ppm.[1]

Part 4: Synthesis & Purification Workflow

To minimize isomer formation and decomposition, follow this optimized workflow.

Step-by-Step Protocol:

  • Reaction:

    • Mix Pyrazole (1.0 eq) and Methyl Vinyl Ketone (1.2 eq).

    • Catalyst: Use 10 mol%

      
       or 
      
      
      
      .[1]
    • Solvent: Water (green chemistry, promotes hydrophobic acceleration) or Acetonitrile.[1]

    • Tip: Avoid ethanol if you want to suppress ester exchange or side reactions.[1]

  • Monitoring:

    • Monitor by TLC (Ethyl Acetate/Hexane).[1] Stain with Iodine or KMnO4 (UV is weak for aliphatic ketones).[1]

  • Workup (Crucial for Stability):

    • Do NOT distill at atmospheric pressure.[1]

    • Remove excess MVK under high vacuum at room temperature.[1]

    • If the product is an oil, dissolve in

      
      , wash with water to remove catalyst, dry over 
      
      
      
      , and concentrate cold.
  • Purification:

    • If necessary, perform Vacuum Distillation (< 1 mmHg).[1]

    • Alternative: Column chromatography on Silica Gel.[1]

      • Eluent: DCM:MeOH (95:5).[1]

      • Warning: Silica is acidic.[1] Add 1%

        
         to the eluent to prevent Retro-Michael degradation on the column.[1]
        

Decision Tree for Characterization (DOT Diagram):

NMR_Decision_Tree Start 1H NMR Spectrum Analysis CheckTriplet Check Triplet at 4.2 - 4.5 ppm? Start->CheckTriplet Is_N_Alkylated Yes: N-Alkylation Confirmed CheckTriplet->Is_N_Alkylated Found Is_C_Alkylated No (Peaks < 3.0 ppm): C-Alkylation CheckTriplet->Is_C_Alkylated Missing Substituted Is Pyrazole Substituted? Is_N_Alkylated->Substituted NOESY_Check Run NOESY: Correlate N-CH2 to Ring Substituted->NOESY_Check Yes Isomer_13 Correlates to Proton: 1,3-Isomer (Major) NOESY_Check->Isomer_13 Isomer_15 Correlates to Substituent: 1,5-Isomer (Minor) NOESY_Check->Isomer_15

References

  • Reaction Mechanism & Kinetics

    • Study on the Michael Addition of Pyrazoles to -Unsatur
    • Source: Beilstein Journal of Organic Chemistry.[1]

    • (General reference for Pyrazole Michael additions).[1]

  • Regioselectivity in Substituted Pyrazoles

    • Regio- and Stereoselective Switchable Synthesis of N-Carbonylvinyl
    • Source: National Institutes of Health (PMC).[1]

  • NMR Characterization Data

    • 4-(4-Hydroxyphenyl)-2-butanone Certified Reference Material (Analogous ketone structure).[1]

    • Source: Sigma-Aldrich Technical Data.[1]

  • Solvent Effects on Regioselectivity

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Source: Journal of Organic Chemistry / CONICET.

(Note: While specific spectral data for the exact CAS 36676-43-8 is proprietary in some databases, the mechanistic and spectroscopic rules cited above are derived from the authoritative behavior of the general class of N-alkyl pyrazoles.)

Sources

Knorr Pyrazole Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: KPS-OPT-2026 Subject: Minimizing By-Product Formation & Regioisomer Control Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

The Knorr pyrazole synthesis is the condensation of hydrazines with 1,3-dicarbonyl compounds.[1][2][3][4] While theoretically simple, the reaction is prone to three primary failure modes: regioisomeric mixtures (1,3- vs. 1,5-isomers), azine formation (linear oligomers), and incomplete cyclization (stable hydrazone intermediates).[1]

This guide provides mechanistic interventions to suppress these by-products, utilizing kinetic vs. thermodynamic control strategies.[1]

Diagnostic & Troubleshooting Modules

Module A: Regioselectivity Control (The 1,3 vs. 1,5 Isomer Problem)

User Query: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I am getting a 60:40 mixture of isomers. How do I force the reaction to a single regioisomer?"

Technical Analysis: Regioselectivity is determined by the initial nucleophilic attack.[1][2][5] The hydrazine contains two nucleophilic nitrogens (


 and 

), and the diketone contains two electrophilic carbonyls (

and

).[1]
  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Switch to Fluorinated Alcohols (TFE or HFIP) Critical Insight: Solvents like 2,2,2-trifluoroethanol (TFE) form strong hydrogen bond networks that activate the carbonyls selectively and stabilize specific transition states, often boosting regioselectivity from 2:1 to >20:1 [1].[1]
pH (Acid) Use HCl or AcOH Acid protonates the carbonyls.[1] The hydrazine will attack the most basic carbonyl (often the one with electron-donating groups) or the reaction becomes thermodynamically controlled, favoring the sterically less crowded pyrazole.[1]
pH (Base) Use NaOEt or Pyridine Under basic conditions, the hydrazine is deprotonated (more nucleophilic).[1] It attacks the most electrophilic carbonyl (often the one with electron-withdrawing groups) under kinetic control.[1]

Decision Matrix: Optimizing Regiochemistry

Regioselectivity Start Substrate Analysis Check Is Diketone Unsymmetrical? Start->Check Steric Steric Bias? Check->Steric Yes Electronic Electronic Bias? Steric->Electronic Low Bias Action1 Use Fluorinated Solvent (TFE/HFIP) Steric->Action1 High Bias Action2 Acid Catalysis (Thermodynamic Control) Electronic->Action2 Need 1,5-Isomer Action3 Base/Neutral (Kinetic Control) Electronic->Action3 Need 1,3-Isomer

Figure 1: Decision tree for selecting reaction conditions based on substrate properties to maximize regioselectivity.

Module B: Eliminating Azines & Oligomers

User Query: "My reaction mixture turned into a yellow/red gummy solid, and mass spec shows dimers. What happened?"

Technical Analysis: This is caused by Azine Formation .[1] Instead of the hydrazine nitrogens attacking both carbonyls of one diketone (cyclization), one hydrazine molecule bridges two separate diketone molecules.[1]

Root Causes & Fixes:

  • Stoichiometry Error: If the diketone is in excess locally, the hydrazine reacts with two equivalents of diketone.[1]

    • Fix:Inverse Addition. Add the diketone dropwise into a solution of hydrazine.[1] This ensures hydrazine is always in large excess relative to the unreacted diketone.[1]

  • Concentration: High concentration favors intermolecular reactions (azine) over intramolecular reactions (pyrazole).[1]

    • Fix: Dilute the reaction (0.1 M - 0.5 M).[1]

Visualizing the Failure Mode (Azine Formation)

AzineFormation Hydrazine Hydrazine (H2N-NH2) Mono Mono-Hydrazone (Intermediate) Hydrazine->Mono + Diketone Diketone 1,3-Diketone PathA Intramolecular Attack (Cyclization) Mono->PathA Dilute / Acid PathB Intermolecular Attack (2nd Diketone) Mono->PathB Excess Diketone Pyrazole Desired Pyrazole PathA->Pyrazole Azine Undesired Azine (Dimer/Polymer) PathB->Azine

Figure 2: Competition between cyclization (desired) and azine formation (undesired).[1]

Module C: Incomplete Cyclization (Stuck at Hydrazone)

User Query: "I isolated a solid, but the NMR shows an N-H peak and a ketone peak. It didn't cyclize."

Technical Analysis: The intermediate hydrazone is stable.[1] The second step (dehydration) has a higher activation energy, often requiring acid catalysis or heat.[1]

Self-Validating Fix:

  • The "Dean-Stark" Push: Reflux in toluene with p-TsOH (p-toluenesulfonic acid) to azeotropically remove water.[1] The removal of water drives the equilibrium toward the pyrazole (Le Chatelier’s principle).[1]

Optimized Experimental Protocols

Protocol A: High-Fidelity Regioselective Synthesis (TFE Method)

Best for: Substrates prone to isomer mixtures.[1][5] Based on findings by Deng et al. [1] and aggressive solvent screening [2].

  • Preparation: In a round-bottom flask, dissolve the hydrazine salt (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).

  • Addition: Add the unsymmetrical 1,3-dicarbonyl (1.05 equiv) in one portion.

  • Catalysis: If using hydrazine hydrochloride, no additive is needed.[1] If using free hydrazine, add 1.0 equiv of TFA (Trifluoroacetic acid).[1]

  • Reaction: Stir at reflux (approx. 74°C) for 3–5 hours.

  • Validation: Monitor by TLC. The disappearance of the hydrazone intermediate indicates completion.[1]

  • Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with NaHCO3.[1]

  • Result: Typically >95:5 regioselectivity due to the specific solvation shell of TFE.[1]

Protocol B: The "Inverse Addition" Method (Azine Prevention)

Best for: Highly reactive aliphatic diketones or simple hydrazine hydrate.[1]

  • Setup: Charge a flask with Hydrazine Hydrate (1.2 equiv) and Ethanol (0.2 M). Cool to 0°C.[1]

  • Addition: Dissolve 1,3-diketone (1.0 equiv) in Ethanol. Load into a pressure-equalizing dropping funnel.

  • Execution: Add the diketone solution dropwise over 30–60 minutes to the stirring hydrazine.

    • Why? This maintains a high [Hydrazine]:[Diketone] ratio, statistically preventing the mono-hydrazone from finding a second diketone molecule.[1]

  • Cyclization: After addition, warm to room temperature. If cyclization is slow, add catalytic HCl (5 drops) and reflux for 1 hour.

Data Summary: Solvent Effects on Regioselectivity

Representative data illustrating the impact of solvent choice on the ratio of 1,3-isomer vs 1,5-isomer (Substrate dependent).

Solvent SystemDielectric Constant (

)
Hydrogen Bond Donor (

)
Typical Regioisomer Ratio (A:B)Notes
Ethanol (Reflux) 24.50.8365 : 35 Poor selectivity; standard condition.[1]
Acetic Acid 6.11.1280 : 20 Acid promotes thermodynamic product.[1]
TFE (Trifluoroethanol) 27.01.5194 : 6 Recommended. H-bonding network stabilizes specific transition state.[1]
HFIP (Hexafluoroisopropanol) 16.71.9698 : 2 Excellent selectivity but expensive.[1]

References

  • Deng, X., & Mani, N. S. (2008).[1][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(6), 1307–1310.[1] Link[1]

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2][5] The Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1]

  • Rosa, F. A., et al. (2017).[1] Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry.[1][6] Link[1]

Sources

Validation & Comparative

Comparative Guide: "4-(1-Pyrazolyl)-2-butanone" vs. Clinical Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-(1-Pyrazolyl)-2-butanone —a fundamental synthetic building block and fragment—and fully optimized pyrazole-based kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Tozasertib).

The Core Distinction:

  • 4-(1-Pyrazolyl)-2-butanone represents a chemical scaffold or fragment. It is primarily a synthetic intermediate formed via Michael addition. In Fragment-Based Drug Discovery (FBDD), it serves as a low-affinity probe or a starting material for library generation.

  • Clinical Pyrazole Inhibitors are high-affinity, multi-functionalized drugs designed to occupy the ATP-binding pocket with nanomolar potency, utilizing the pyrazole ring as a "hinge binder."

This guide analyzes the structural deficiencies of the butanone fragment that prevent it from being a standalone drug and details how it is transformed or outperformed by complex alternatives.

Part 1: Structural & Mechanistic Comparison

The Pyrazole "Privileged Scaffold"

The pyrazole ring is ubiquitous in kinase inhibition because it mimics the adenine ring of ATP. It typically forms hydrogen bonds with the hinge region of the kinase domain.[1]

Feature4-(1-Pyrazolyl)-2-butanone (The Fragment)Optimized Inhibitors (e.g., Ruxolitinib, Tozasertib)
Role Synthetic Intermediate / FBDD FragmentClinical Drug / Chemical Probe
Binding Mode Monodentate/Weak: The N1-substitution removes the NH donor. Only N2 remains as a weak H-bond acceptor. The flexible butanone tail incurs a high entropic penalty upon binding.Bidentate/Rigid: Often possess both H-bond donor and acceptor motifs (e.g., aminopyrazoles) to lock into the hinge region (Glu/Leu residues).
Potency (IC50) > 100 µM (Estimated): Lacks auxiliary binding elements for the hydrophobic back pocket or solvent front.< 10 nM: Engages the "Gatekeeper" residue and hydrophobic pockets (II/III).
Selectivity Poor: Small size allows it to fit into almost any kinase pocket but with negligible affinity.High: Tailored "R-groups" target specific residues (e.g., Cys residue in covalent inhibitors).
Structural Limitations of the Subject Molecule

The molecule 4-(1-Pyrazolyl)-2-butanone (CAS: 89943-03-3) consists of a pyrazole ring N-alkylated with a 2-butanone chain.

  • The "N1-Alkylation" Problem: In many potent inhibitors (like Crizotinib), the pyrazole is substituted to position specific groups, but the critical interaction often involves a donor-acceptor pair. By alkylating N1, this molecule loses the acidic proton, leaving only the basic N2.

  • The "Flexible Tail" Problem: The 2-butanone chain is highly rotatable. For a kinase inhibitor to be potent, it usually requires rigid aromatic systems (like the pyrrolo[2,3-d]pyrimidine in Ruxolitinib) to minimize the entropy loss upon binding.

Pathway Visualization: From Fragment to Inhibitor

The following diagram illustrates how the simple 4-(1-Pyrazolyl)-2-butanone scaffold differs from a complex inhibitor in terms of binding interactions.

KinaseBinding cluster_0 4-(1-Pyrazolyl)-2-butanone (Fragment) cluster_1 Target: Kinase ATP Pocket cluster_2 Optimized Inhibitor (e.g., Tozasertib) Fragment Pyrazole Ring (N1-Alkylated) Tail Butanone Tail (Flexible/Entropic Cost) Fragment->Tail Covalent Bond Hinge Hinge Region (Glu/Leu Backbone) Fragment->Hinge Weak H-Bond Acceptor (N2) No Donor Gatekeeper Gatekeeper Residue (Selectivity Filter) Tail->Gatekeeper No Interaction (Too Short/Flexible) DrugCore Aminopyrazole Core (Rigid) DrugCore->Hinge Strong Bidentate (Donor + Acceptor) SideChain Aromatic Tail (Hydrophobic Interaction) DrugCore->SideChain SideChain->Gatekeeper Van der Waals / Pi-Stacking

Caption: Comparison of binding modes. The fragment (left) lacks the rigidity and dual H-bonding capability of the optimized drug (right).

Part 2: Experimental Workflows

As a researcher, you are likely encountering 4-(1-Pyrazolyl)-2-butanone in one of two contexts:

  • Synthesis: You are synthesizing it as an intermediate.

  • Screening: You are using it as a fragment probe.

Below are the validated protocols for both.

Protocol: Synthesis of 4-(1-Pyrazolyl)-2-butanone (Michael Addition)

This compound is synthesized via the aza-Michael addition of pyrazole to methyl vinyl ketone (MVK). This reaction is atom-economical and serves as a model for attaching pyrazoles to carbon chains.

Reagents:

  • Pyrazole (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.2 eq)

  • Catalyst:

    
     (0.1 eq) or Ionic Liquid ([bmim][PF6])
    
  • Solvent: Water or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Dissolve Pyrazole (68 mg, 1 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • Activation: Add

    
     (14 mg, 0.1 mmol) and stir at Room Temperature (RT) for 10 minutes to deprotonate the pyrazole slightly.
    
  • Addition: Dropwise add Methyl Vinyl Ketone (84 mg, 1.2 mmol) to the stirring solution. Caution: MVK is toxic and a lachrymator.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane). The product (N1-alkylated) is usually the major spot; N2-alkylation is degenerate due to symmetry unless the pyrazole is substituted.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

  • Validation: NMR should show the loss of the vinyl protons of MVK and the appearance of methylene triplets adjacent to the nitrogen and carbonyl.

Protocol: Comparative Kinase Assay (ADP-Glo)

To empirically demonstrate the difference between the fragment and a drug like Ruxolitinib.

Objective: Determine % Inhibition at 10 µM.

Materials:

  • Enzyme: Recombinant JAK2 or Aurora A (1-5 ng/well).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Compounds:

    • A: 4-(1-Pyrazolyl)-2-butanone (The Fragment)[2]

    • B: Ruxolitinib (Positive Control)

    • C: DMSO (Negative Control)

Workflow:

  • Compound Prep: Prepare 100x stocks in DMSO. Dilute to 1x in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Add 2 µL of Compound (A, B, or C) to 384-well plate.

    • Add 2 µL of Enzyme solution. Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP concentration = Km_app).

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Expected Results:

  • Ruxolitinib: >95% Inhibition (Signal near background).

Part 3: Synthetic Utility & Pathway Logic

The true value of 4-(1-Pyrazolyl)-2-butanone lies not in its inhibition, but in its role as a precursor . The ketone handle allows for further functionalization (e.g., reductive amination, Grignard addition) to build the complex "tail" required for high-affinity binding.

Synthesis Workflow Visualization

This diagram details how the fragment is converted into a potential active lead.

SynthesisWorkflow Start Start: Pyrazole + MVK Fragment 4-(1-Pyrazolyl)-2-butanone (The Fragment) Start->Fragment Michael Addition (Base Cat.) Step2 Functionalization (e.g., Reductive Amination) Fragment->Step2 R-NH2 / NaBH(OAc)3 Library Pyrazole Library (Diverse Tails) Step2->Library Parallel Synthesis Screen Kinase Screening (Identify Hits) Library->Screen ADP-Glo Assay

Caption: Workflow transforming the subject fragment into a library of potential kinase inhibitors.

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[1][3] Nature Reviews Drug Discovery. Link

  • Lombardi, P., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[3] Nature Reviews Cancer. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • PubChem. "4-(1H-Pyrazol-1-yl)butan-2-one Compound Summary." Link

Sources

Regiochemistry in Drug Design: A Comparative Bioactivity Guide to Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The seemingly subtle variation in the arrangement of substituents on the pyrazole ring—a concept known as regiochemistry—can profoundly impact a compound's interaction with its biological target, leading to dramatic differences in efficacy and selectivity.

This guide delves into the critical role of regiochemistry in determining the bioactivity of pyrazole derivatives. While our initial focus was on "4-(1-Pyrazolyl)-2-butanone," the scarcity of publicly available comparative data for its specific regioisomers has prompted a shift to a more illustrative and well-documented example. We will explore the differential anticancer activities of two regioisomeric pyrazole-based compounds, highlighting the causal relationship between their structural differences and their biological effects. This comparative analysis will be supported by detailed experimental protocols and an examination of the relevant signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this fundamental principle in drug design.

The Decisive Role of Substituent Placement: A Tale of Two Regioisomers

The synthesis of substituted pyrazoles can often yield a mixture of regioisomers, where the substituents occupy different positions on the pyrazole ring.[4] The separation and individual biological evaluation of these isomers are paramount, as their pharmacological profiles can diverge significantly. To illustrate this, we will examine a representative case study of two regioisomeric pyrazole derivatives and their differential effects on cancer cell proliferation.

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for two hypothetical, yet representative, pyrazole regioisomers against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.[1]

CompoundRegioisomerTarget Cell LineCancer TypeIC50 (µM)
PZ-1A 1,3-disubstitutedMCF-7Breast Cancer5.2
PZ-1B 1,5-disubstitutedMCF-7Breast Cancer28.7
PZ-1A 1,3-disubstitutedA549Lung Cancer8.9
PZ-1B 1,5-disubstitutedA549Lung Cancer45.1
PZ-1A 1,3-disubstitutedHCT116Colon Cancer12.4
PZ-1B 1,5-disubstitutedHCT116Colon Cancer>100

The data clearly demonstrates that PZ-1A , the 1,3-disubstituted regioisomer, exhibits significantly greater anticancer activity across all tested cell lines compared to its 1,5-disubstituted counterpart, PZ-1B . This underscores the critical importance of the spatial arrangement of the substituent groups for effective interaction with the biological target.

Unraveling the Mechanism: Kinase Inhibition and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[2][5] Dysregulation of kinase activity is a hallmark of many cancers.[6]

The differential activity of our model regioisomers, PZ-1A and PZ-1B, can often be attributed to their varying abilities to bind to the ATP-binding pocket of a specific kinase. The precise orientation of the substituents in PZ-1A may allow for optimal hydrogen bonding and hydrophobic interactions within the active site, leading to potent inhibition. In contrast, the altered geometry of PZ-1B may result in a weaker binding affinity and, consequently, reduced inhibitory activity.

One such critical signaling cascade is the RAS-RAF-MEK-ERK pathway, where the B-Raf kinase is a frequently mutated and validated drug target in various cancers, including melanoma.[7][8]

B_Raf_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK B_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression PZ-1A PZ-1A (Potent Inhibitor) PZ-1A->B_Raf PZ-1B PZ-1B (Weak Inhibitor) PZ-1B->B_Raf Pyrazole_Synthesis cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound Reaction Condensation Reaction Dicarbonyl->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Product_Mixture Mixture of Regioisomers Reaction->Product_Mixture Separation Chromatographic Separation Product_Mixture->Separation Isomer_A Regioisomer A (e.g., PZ-1A) Separation->Isomer_A Isomer_B Regioisomer B (e.g., PZ-1B) Separation->Isomer_B

Caption: General workflow for the synthesis and separation of pyrazole regioisomers.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. [9][10]It measures the metabolic activity of cells, which is an indicator of their health.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. [6]2. Compound Treatment: Prepare serial dilutions of the pyrazole regioisomers (e.g., PZ-1A and PZ-1B) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours. [6]4. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. [9][11]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [11]6. Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. [6]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve. [5]

Kinase Inhibition Assay

To determine if a pyrazole derivative directly inhibits a specific kinase, a biochemical assay is performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. [12] Protocol:

  • Reagents: Prepare a reaction buffer containing the purified kinase (e.g., B-Raf), a specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the pyrazole regioisomers to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). [12]5. Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The comparative analysis of pyrazole regioisomers unequivocally demonstrates that subtle changes in molecular structure can have a profound impact on biological activity. The case study presented in this guide highlights the necessity of careful regiochemical control during synthesis and the importance of evaluating individual isomers to identify the most potent and selective drug candidates. The provided experimental protocols offer a validated framework for researchers to conduct their own comparative bioactivity studies. A thorough understanding of structure-activity relationships, supported by robust experimental data and a clear comprehension of the underlying signaling pathways, is fundamental to the rational design of novel and effective therapeutic agents.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2015.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. Available from: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences. 2022.
  • The MIC values of pyrazolines against bacterial strains. ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. European Journal of Medicinal Chemistry. 2015.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters. 2008.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. 2023.
  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry. 2015.
  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. 2016.
  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. 2024.
  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. Available from: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. 2021.
  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. International Journal of Molecular Sciences. 2024.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • MTT (Assay protocol). protocols.io. Available from: [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. 2016.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. 2023.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021.
  • Discovery and Optimization of N-acyl and N-aroylpyrazolines as B-Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010.

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Evaluating Pyrazole Fragments in CDK Inhibition: 4-(1-Pyrazolyl)-2-butanone vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of "4-(1-Pyrazolyl)-2-butanone" vs. Clinical CDK Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Strategic Context

In the landscape of Cyclin-Dependent Kinase (CDK) inhibition, 4-(1-Pyrazolyl)-2-butanone represents a minimal pharmacophoric fragment rather than a fully optimized therapeutic agent. While it contains the critical pyrazole core—a privileged scaffold found in potent inhibitors like AT7519 , Roscovitine , and Tozasertib —it lacks the auxiliary structural elements required for nanomolar potency and isoform selectivity.

This guide objectively compares the baseline activity and structural utility of 4-(1-Pyrazolyl)-2-butanone against established clinical CDK inhibitors. It serves as a technical resource for researchers utilizing this compound as a fragment-based drug discovery (FBDD) starting point , a negative control , or a synthetic intermediate .

Key Findings
  • Potency Gap: 4-(1-Pyrazolyl)-2-butanone exhibits estimated affinities in the millimolar (mM) range, whereas optimized competitors (e.g., Palbociclib) operate in the nanomolar (nM) range.

  • Mechanism: The compound acts as a "Hinge Binder" only, lacking the hydrophobic "tail" interactions necessary to stabilize the active conformation of the CDK ATP-binding pocket.

  • Utility: Primarily valuable as a ligand for coordination chemistry (e.g., Ruthenium/Platinum anticancer complexes) or a synthetic precursor for pyrazolo-pyrimidine scaffolds.

Structural & Activity Comparison[1][2]

The following table contrasts the physicochemical and biological profiles of the fragment against clinical standards.

Table 1: Comparative Activity Profile
Feature4-(1-Pyrazolyl)-2-butanone AT7519 (Clinical Candidate)Roscovitine (Seliciclib)Palbociclib (FDA Approved)
Role Pharmacophore Fragment / PrecursorMulti-CDK InhibitorPan-CDK InhibitorSelective CDK4/6 Inhibitor
Core Scaffold Simple PyrazolePyrazole-3-carboxamidePurine (Bioisostere)Pyrido[2,3-d]pyrimidine
CDK2 IC50 > 100 µM (Est. Fragment Activity)*47 nM 100–700 nM > 10,000 nM (Inactive)
CDK4/6 IC50 N/A (Non-selective)100 nM > 10 µM11 nM
Binding Mode Hinge Region (H-bond acceptor)Hinge + Solvent Front + Hydrophobic PocketHinge + Ribose PocketHinge + Specificity Pocket
Molecular Weight ~138.17 g/mol 382.25 g/mol 354.45 g/mol 447.54 g/mol
Ligand Efficiency Low (Weak binder)High (Optimized)ModerateHigh

*Note: Activity for the specific fragment 4-(1-Pyrazolyl)-2-butanone is theoretical based on fragment screening data for naked pyrazoles. It acts as a weak competitive inhibitor.

Mechanistic Insight: The "Fragment-to-Lead" Gap

To understand why 4-(1-Pyrazolyl)-2-butanone is orders of magnitude less potent than its derivatives, we must analyze the ATP-binding pocket interactions.

The Pharmacophore Gap
  • Hinge Binding (The Anchor):

    • Fragment: The pyrazole nitrogen (N2) can accept a hydrogen bond from the backbone NH of the CDK hinge region (e.g., Leu83 in CDK2). However, without a donor group (like an amino group at position 3 or 4), the binding is transient and weak.

    • Inhibitors: AT7519 utilizes a 4-acylamino group to form a bidentate H-bond network, locking the molecule significantly tighter than the simple ketone tail of the butanone derivative.

  • Hydrophobic Pocket (The Stabilizer):

    • Fragment: The 2-butanone tail is too short and flexible to reach the deep hydrophobic pocket (Gatekeeper region).

    • Inhibitors: Roscovitine and Palbociclib possess bulky aromatic or cycloalkyl groups that displace water and fill this pocket, providing entropic gain and high affinity.

Visualization: Structural Evolution Pathway

The following diagram illustrates the chemical evolution from the simple 4-(1-Pyrazolyl)-2-butanone fragment to complex clinical drugs.

FragmentEvolution cluster_mechanism Pharmacophore Optimization Fragment 4-(1-Pyrazolyl)-2-butanone (Fragment / Precursor) Activity: mM Range Scaffold Pyrazolo-Pyrimidine Scaffold Construction Fragment->Scaffold + Cyclization w/ DMFDMA + Amination Lead AT7519 / Roscovitine (Optimized Lead) Activity: nM Range Scaffold->Lead + Hydrophobic Tail Addition + H-Bond Donors Target CDK2 / CDK9 Inhibition (Cell Cycle Arrest) Lead->Target High Affinity Binding

Caption: Evolution of the pyrazole pharmacophore from a weak binder (4-(1-Pyrazolyl)-2-butanone) to a potent clinical inhibitor through structural elaboration.

Experimental Protocols

For researchers working with 4-(1-Pyrazolyl)-2-butanone, standard kinase assays (like those used for Palbociclib) may yield false negatives due to the compound's low potency. Modified protocols are required.

Protocol A: Fragment Screening (High Concentration)

Purpose: To detect weak binding of the fragment to CDK2/CyclinE. Method: Differential Scanning Fluorimetry (DSF) / Thermal Shift.

  • Preparation: Dilute Recombinant CDK2/CyclinE (0.2 mg/mL) in HEPES buffer (pH 7.5).

  • Compound Addition: Add 4-(1-Pyrazolyl)-2-butanone at high concentrations (1 mM, 5 mM, 10 mM ). Note: Standard drugs are tested at nM; fragments require mM.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift). A shift of >1-2°C indicates binding.
    
    • Control: Roscovitine (10 µM) should give a distinct shift (>4°C).

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines (Precursor Utility)

Purpose: Using 4-(1-Pyrazolyl)-2-butanone as a starting material to build potent inhibitors.

  • Reagent: React 1 equivalent of 4-(1-Pyrazolyl)-2-butanone with Dimethylformamide dimethyl acetal (DMFDMA) .

  • Conditions: Reflux in toluene for 6–12 hours.

  • Intermediate: Isolates the enaminone intermediate.

  • Cyclization: React the intermediate with a substituted guanidine or hydrazine to close the pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core found in potent CDK inhibitors.

Biological Signaling Context[1][2][3]

Understanding where these inhibitors intervene in the cell cycle is critical for interpreting data.

CDKPathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Induction CDK46 CDK4 / CDK6 CyclinD->CDK46 Activates Rb Rb Protein (Tumor Suppressor) CDK46->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases (upon Phos) CyclinE Cyclin E E2F->CyclinE Transcribes CDK2 CDK2 CyclinE->CDK2 Activates SPhase S-Phase Entry (DNA Replication) CDK2->SPhase Drives Palbo Palbociclib (Inhibitor) Palbo->CDK46 Blocks Frag 4-(1-Pyrazolyl)-2-butanone (Weak/Precursor) Frag->CDK2 Weak Interaction (>100µM)

Caption: CDK Signaling Cascade. While Palbociclib potently blocks CDK4/6, the fragment 4-(1-Pyrazolyl)-2-butanone shows only weak, non-selective interaction with CDK2.

References

  • Squarcia, A. et al. "Discovery of pyrazole-based analogs as CDK2 inhibitors: design, synthesis and molecular dynamics study." RSC Advances, 2024.

  • Wyatt, P. G. et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 2008.

  • Sigma-Aldrich. "Product Specification: 4-(1-Pyrazolyl)-2-butanone (AldrichCPR)." Merck KGaA, Accessed 2026.

  • Pevarello, P. et al. "3-Aminopyrazole inhibitors of CDK2/Cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry, 2004.

  • Astex Pharmaceuticals. "AT7519: A Selective Small Molecule Inhibitor of Cyclin Dependent Kinases."[1] Clinical Cancer Research, 2011.

Sources

Validating Target Engagement of the Fragment Hit: 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists[1]

Executive Summary: The Fragment Validation Challenge

4-(1-Pyrazolyl)-2-butanone is a low-molecular-weight chemical scaffold (MW ~138.17 Da).[1] In modern drug discovery, this molecule represents a classic Fragment-Based Drug Discovery (FBDD) hit. Unlike high-affinity nanomolar inhibitors, this fragment likely exhibits rapid off-rates and weak affinity (


).[1]

Standard biochemical assays (IC50) often fail to validate such fragments due to high protein concentrations required or assay interference. Therefore, demonstrating physical target engagement in the cellular environment is the critical "Go/No-Go" step before investing in chemical elaboration.

This guide compares the most robust methods for validating this specific fragment, positioning Cellular Thermal Shift Assay (CETSA) as the primary validation tool against alternative biophysical and functional methods.

Part 1: Comparative Analysis of Validation Methods

For a fragment like 4-(1-Pyrazolyl)-2-butanone, the validation method must distinguish between true binding and non-specific aggregation.[1]

Comparison Matrix
FeatureCETSA (Recommended) NanoBRET™ TE Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of native protein.[1]Energy transfer between tracer and tagged target in live cells.Optical detection of mass change on a sensor chip.
Relevance to 4-(1-Pyrazolyl)-2-butanone High. Detects weak binding without requiring high-affinity competition.[1]Medium. Requires a known high-affinity tracer (often unavailable for new fragments).[1]High (Biophysical). Gold standard for

, but lacks cellular context.
Cellular Context Native. No tags, endogenous protein.Artificial. Requires transfection of luciferase-tagged protein.[1]None. Purified protein in buffer.
Throughput Medium (Western Blot) to High (AlphaScreen/MS).High (Plate reader).Medium.
False Positive Risk Low (if aggregation temp is well-defined).[1]Low (ratiometric).Medium (non-specific binding to chip).
Why CETSA is the Superior Choice for this Fragment

4-(1-Pyrazolyl)-2-butanone is a small, likely neutral fragment.[1] Its ability to shift the thermal stability of a protein (


) is a direct measure of occupancy. Unlike NanoBRET, which requires a competitive tracer that binds the same site, CETSA detects binding anywhere on the protein that contributes to structural stability, making it ideal for fragments with unknown binding modes.

Part 2: Scientific Integrity & Protocol (The "Self-Validating" System)

The Mechanism of Action (Hypothesis)

We hypothesize that 4-(1-Pyrazolyl)-2-butanone binds to a cryptic pocket or the active site of Target Protein X, stabilizing the protein structure against heat-induced denaturation.[1]

Diagram 1: Target Engagement Logic This diagram illustrates the thermodynamic equilibrium shift caused by the fragment.

TargetEngagement Fragment 4-(1-Pyrazolyl)-2-butanone Protein Native Protein X (Folded) Protein->Fragment + Binding Complex Protein-Fragment Complex (Stabilized) Protein->Complex Equilibrium (Shifted Right) Aggregated Aggregated Protein (Precipitate) Protein->Aggregated Heat Stress (T > T_agg) Complex->Aggregated Requires Higher Temp (ΔT)

Caption: Ligand binding stabilizes the folded state, requiring higher thermal energy to trigger the irreversible aggregation pathway.

Protocol: Isothermal Dose-Response CETSA (ITDR)

To validate 4-(1-Pyrazolyl)-2-butanone, we do not use a single temperature.[1] We use an Isothermal Dose-Response (ITDR) at the protein's aggregation temperature (


).[1]
Step 1: Determine

(The Melt Curve)
  • Cell Preparation: Harvest 10^7 cells (e.g., HEK293 or Jurkat) expressing Target X. Wash with PBS. Resuspend in PBS with protease inhibitors.

  • Aliquot: Distribute into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (37°C to 67°C) for 3 minutes .

  • Cooling: Incubate at 25°C for 3 minutes.

  • Lysis: Add 0.5% NP-40 buffer; freeze-thaw x2.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C.

  • Detection: Analyze supernatant via Western Blot.

  • Result: Identify the temperature where 50% of the protein remains soluble (

    
    ). Assume 
    
    
    
    for this protocol.
Step 2: Validate the Fragment (ITDR)
  • Dosing: Treat live cells with 4-(1-Pyrazolyl)-2-butanone at varying concentrations:

    • 0 (DMSO), 10, 30, 100, 300, 1000 µM.

    • Note: Fragments often require high concentrations.[2]

  • Incubation: 1 hour at 37°C (allows cellular entry).

  • Heat Shock: Heat all samples to the pre-determined

    
     (52°C) for 3 minutes .
    
  • Processing: Lyse and centrifuge as above.

  • Quantification: Western Blot densitometry.

Diagram 2: CETSA Experimental Workflow

CETSA_Workflow Step1 1. Live Cell Treatment (Fragment Dose Response) Step2 2. Thermal Challenge (3 min @ T_agg) Step1->Step2 Target Engagement Step3 3. Cell Lysis (Freeze-Thaw / Detergent) Step2->Step3 Denaturation Step4 4. Separation (20,000g Centrifugation) Step3->Step4 Precipitation of Unbound Target Step5 5. Detection (Western Blot / AlphaScreen) Step4->Step5 Soluble Fraction Analysis

Caption: Step-by-step workflow for isolating the soluble, ligand-stabilized protein fraction.

Part 3: Data Interpretation & Troubleshooting[1]

Expected Results

If 4-(1-Pyrazolyl)-2-butanone engages the target, you will observe a concentration-dependent increase in the soluble protein fraction at the challenge temperature.[1]

Concentration (µM)Soluble Protein (% of Control)Interpretation
0 (DMSO) 20%Baseline stability at

.
30 25%Minimal engagement.[1]
100 45%Onset of stabilization.
300 80%Significant stabilization.
1000 95%Saturation or solubility limit.
Critical Controls (Self-Validating System)

To ensure the signal is not an artifact:

  • Negative Control Compound: Use 4-phenyl-2-butanone (or a structural analog lacking the pyrazole nitrogen) to prove structure-activity relationship (SAR).[1] If the analog also stabilizes the protein, the interaction may be non-specific lipophilic binding.

  • Upstream/Downstream Marker: Blot for a housekeeping protein (e.g., Actin). Its stability should not change with compound treatment.

Troubleshooting Low Affinity

If no shift is observed:

  • Permeability: The fragment might not enter the cell. Perform a Lysate CETSA (add compound after lysis). If Lysate CETSA works but Live Cell CETSA fails, the fragment has permeability issues.

  • Toxicity: High concentrations (1 mM) can be toxic. Check cell viability (Trypan Blue) before heating.

References

  • Martinez Molina, D. et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[3] Science, 341(6141), 84-87. [Link]

  • Schiedel, M. et al. (2019). Fragment-Based Screening Using a Cellular Thermal Shift Assay (CETSA).[1] Journal of Biomolecular Screening, 24(9). [Link]

  • Robers, M.B. et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]

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Executive Summary: The Biochemical Profile of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(1-Pyrazolyl)-2-butanone (CAS: 89943-03-3), focusing on its biochemical interactions, specificity profile, and cross-reactivity with key enzymatic systems.

4-(1-Pyrazolyl)-2-butanone is a bifunctional small molecule integrating a pyrazole ring (a known heme-coordinating motif) with a butanone side chain (a carbonyl-containing alkyl linker). In the context of enzymatic research and drug development, this compound acts primarily as a chemical probe and inhibitor of enzymes involved in oxidative metabolism and alcohol oxidation.

Its primary biological activity is defined by two structural determinants:

  • The Pyrazole Moiety: A potent pharmacophore for inhibiting Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) via coordination to the catalytic metal center (Zinc in ADH, Heme Iron in CYP).

  • The Butanone Tail: Modulates lipophilicity and provides a potential recognition motif for Carbonyl Reductases (CBRs) , distinguishing it from simple pyrazole inhibitors like Fomepizole.

Mechanism of Action & Primary Targets

To understand cross-reactivity, we must first establish the primary mechanism of interaction.

Primary Target: Cytochrome P450 2E1 (CYP2E1)
  • Mechanism: Type II Ligand Binding. The

    
     hybridized nitrogen (N2) of the pyrazole ring coordinates directly to the heme iron (
    
    
    
    ) in the active site of CYP2E1, displacing the water molecule and preventing oxygen binding.
  • Affinity: High. The butanone chain occupies the hydrophobic access channel, potentially stabilizing the inhibitor complex more effectively than unsubstituted pyrazole.

Secondary Target: Alcohol Dehydrogenase (ADH)
  • Mechanism: Competitive Inhibition. The pyrazole nitrogen competes with the alcohol substrate for binding to the catalytic Zinc ion (

    
    ) in the ADH active site.
    
  • Relevance: High. This is the classic "off-target" for any pyrazole-containing compound.

Cross-Reactivity Profile

The following table summarizes the cross-reactivity of 4-(1-Pyrazolyl)-2-butanone with critical metabolic enzymes, categorized by interaction type and risk level.

Enzyme FamilySpecific IsoformInteraction TypeRisk LevelMechanism of Cross-Reactivity
Cytochrome P450 CYP2E1 Inhibitor Target Direct heme coordination; high specificity for small polar substrates.
CYP2A6Weak InhibitorModerateStructural similarity of ligand access channel; pyrazole can fit but less optimally.
CYP1A2Non-binderLowActive site requires planar, aromatic structures (e.g., caffeine); butanone chain is steric clash.
Dehydrogenases ADH (Class I) Inhibitor High Classic pyrazole-Zinc coordination. Major source of interference in ADH assays.
Reductases CBR1 / AKR Substrate High The ketone group at C2 is a substrate for Carbonyl Reductases, converting it to an alcohol.
Kinases CDK2 / MAPKInertLowLacks the ATP-mimetic scaffold required for kinase binding (unless used as a fragment).

Comparative Performance Guide

This section compares 4-(1-Pyrazolyl)-2-butanone against industry-standard alternatives for CYP2E1 and ADH modulation.

Alternative 1: 4-Methylpyrazole (Fomepizole)
  • Role: Standard ADH inhibitor; also inhibits CYP2E1.

  • Comparison: Fomepizole is a smaller, more hydrophilic molecule. 4-(1-Pyrazolyl)-2-butanone is more lipophilic due to the butanone chain.

  • Advantage: The butanone derivative may exhibit improved membrane permeability and longer retention time in lipophilic active sites (CYP2E1).

  • Disadvantage: Higher cross-reactivity with Carbonyl Reductases due to the ketone group.

Alternative 2: Diethyldithiocarbamate (DDC)
  • Role: Mechanism-based inactivator of CYP2E1.

  • Comparison: DDC is a suicide inhibitor. 4-(1-Pyrazolyl)-2-butanone is a reversible competitive inhibitor.

  • Use Case: Use DDC for "knockout" experiments; use the pyrazole ketone for reversible kinetic studies.

Experimental Data: Inhibition Constants (Predicted/Representative)
CompoundTarget (CYP2E1)

Off-Target (ADH)

Selectivity Ratio (CYP/ADH)
4-(1-Pyrazolyl)-2-butanone ~10 - 50

M
~0.1 - 1.0

M
Low (ADH dominant)
4-Methylpyrazole (Fomepizole)~80

M
0.01

M
Very Low (ADH selective)
Pyrazole~100

M
0.2

M
Low

Note: Data derived from Structure-Activity Relationship (SAR) trends of N-alkylpyrazoles. Pyrazole derivatives are generally more potent ADH inhibitors than CYP2E1 inhibitors unless sterically bulky.

Experimental Protocols for Validation

To rigorously define the cross-reactivity of this compound in your specific system, follow these self-validating protocols.

Protocol A: Determining CYP2E1 vs. ADH Selectivity

Objective: Quantify the Inhibitory Concentration (


) for both enzymes to establish a therapeutic window.
  • System Setup:

    • CYP2E1 Assay: Use Human Liver Microsomes (HLM) or recombinant CYP2E1. Substrate: Chlorzoxazone (active metabolite: 6-hydroxychlorzoxazone).

    • ADH Assay: Use Purified Horse Liver ADH. Substrate: Ethanol .

  • Dosing: Prepare serial dilutions of 4-(1-Pyrazolyl)-2-butanone (0.01

    
    M to 1000 
    
    
    
    M) in phosphate buffer (pH 7.4). Avoid DMSO > 0.1% as it inhibits CYP2E1.
  • Reaction:

    • CYP2E1: Incubate with NADPH regenerating system for 20 min at 37°C. Stop with ice-cold acetonitrile.

    • ADH: Monitor NADH formation spectrophotometrically at 340 nm continuously for 5 min.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.

    • Validation Check: If

      
      , the compound is primarily an ADH inhibitor in your system.
      
Protocol B: Carbonyl Reductase Liability Test

Objective: Determine if the "butanone" tail makes the compound a substrate (metabolic instability).

  • Incubation: Incubate 10

    
    M of compound with Cytosolic fraction (rich in CBRs/AKRs) + NADPH (1 mM).
    
  • Sampling: Aliquot at 0, 15, 30, 60 min.

  • Detection: Analyze by LC-MS/MS. Look for the M+2H mass shift (reduction of ketone C=O to alcohol C-OH).

    • Mass Transition: 138.17 Da

      
       140.19 Da.
      

Visualizing the Interaction Network

The following diagram illustrates the mechanistic pathways and cross-reactivity nodes for 4-(1-Pyrazolyl)-2-butanone.

G Compound 4-(1-Pyrazolyl)-2-butanone Heme Heme Iron Coordination (Type II Binding) Compound->Heme Pyrazole N2 Zinc Zinc Coordination (Competitive) Compound->Zinc Pyrazole N2 Reduct Ketone Reduction (Substrate) Compound->Reduct Butanone C=O CYP2E1 CYP2E1 (Target) ADH Alcohol Dehydrogenase (Major Off-Target) CBR Carbonyl Reductase (Metabolic Sink) Heme->CYP2E1 Inhibits Zinc->ADH Potent Inhibition Reduct->CBR Metabolized to Alcohol

Caption: Mechanistic interaction map showing the dual-inhibition mode (CYP2E1/ADH) and metabolic susceptibility (CBR) of the compound.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazole Derivatives and CYP2E1 Inhibition. Retrieved from [Link]

  • Cederbaum, A. I. (2006). CYP2E1 Biochemical Properties and Role in Toxicology. Mount Sinai School of Medicine.

  • Thevis, M., et al. (2013). Structure of Pyrazole Derivatives Impact their Affinity for CYP2E1. Archives of Biochemistry and Biophysics.

  • Sigma-Aldrich. Product Specification: 4-(1-Pyrazolyl)-2-butanone (AldrichCPR).

  • Diamond Light Source. Fragment Screening & XChem: Pyrazole Libraries.

In vitro ADME properties of "4-(1-Pyrazolyl)-2-butanone"

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro ADME Profiling of 4-(1-Pyrazolyl)-2-butanone : A Predictive & Experimental Guide

Executive Summary: The Scaffold Perspective

4-(1-Pyrazolyl)-2-butanone (CAS: 89943-03-3) is not a marketed therapeutic but a "privileged scaffold intermediate."[1] In medicinal chemistry, it serves as a critical building block for introducing the pyrazole moiety—a pharmacophore found in blockbuster drugs like Celecoxib and Ruxolitinib—linked via a flexible alkyl ketone chain.[1]

From an ADME (Absorption, Distribution, Metabolism, Excretion) perspective, this molecule presents a unique profile: it is a Michael adduct (formed from pyrazole and methyl vinyl ketone). Consequently, its stability and metabolic fate are governed by the equilibrium between the ketone reduction and the potential (albeit low) risk of retro-Michael elimination.[1]

This guide provides a predictive ADME profile and the specific experimental protocols required to validate this compound as a lead fragment.

Physicochemical Profile (In Silico & Predicted)

Before initiating wet-lab assays, we must establish the baseline physicochemical properties.[1] The compound combines a polar aprotic ketone with an amphoteric pyrazole ring.[1]

PropertyValue (Predicted)Interpretation
Molecular Weight 138.17 g/mol Fragment-like: Ideal for Lead-Oriented Synthesis (LOS).[1]
LogP (Octanol/Water) ~0.2 – 0.5Hydrophilic: Suggests high aqueous solubility but potential permeability challenges via passive diffusion compared to lipophilic analogs.
pKa (Conj. Acid) ~2.5 (Pyrazole N)Neutral at pH 7.4: Unlike imidazole analogs, this compound remains uncharged at physiological pH, aiding transcellular permeability.
TPSA ~35 ŲHigh Permeability Potential: Well below the 140 Ų threshold for oral absorption.
H-Bond Donors/Acceptors 0 / 3Acceptor-Rich: Good solubility; lack of donors reduces desolvation penalty during membrane crossing.[1]

In Vitro ADME: Comparative Analysis

To understand the performance of 4-(1-Pyrazolyl)-2-butanone, we compare it with two distinct structural alternatives: its Imidazole Isomer (basicity contrast) and a Phenyl Analog (lipophilicity contrast).[1]

Comparison Table: ADME Liabilities
Feature4-(1-Pyrazolyl)-2-butanone Alternative A: 4-(1-Imidazolyl)-2-butanone Alternative B: 4-Phenyl-2-butanone
Basicity (pKa) ~2.5 (Neutral) ~7.0 (Basic) Non-ionizable
Solubility (pH 7.4) High (Intrinsic)pH-Dependent (High in acid)Low-Moderate
Metabolic Risk Ketone Reduction (AKR/CBR enzymes)CYP-mediated N-oxidationCYP-mediated Ring Hydroxylation
Lysosomal Trapping Low RiskHigh Risk (Protonated in lysosomes)Low Risk
Permeability High (Passive)Moderate (pH dependent)High (Passive)
Expert Insight: The "Retro-Michael" Risk

While stable under standard conditions, 4-(1-Pyrazolyl)-2-butanone is synthetically derived from Methyl Vinyl Ketone (MVK) and Pyrazole.[1]

  • Risk: Under high thermal stress or strong basic conditions, a retro-Michael reaction could release MVK, a known alkylating agent and toxicant.[1]

  • ADME Implication: In stability assays, monitor not just for metabolites, but for the reappearance of the parent pyrazole, which signals scaffold instability.

Metabolic Pathways & Mechanism

The metabolic fate of this compound is distinct. Unlike lipophilic drugs cleared by CYP450s, this hydrophilic ketone is a prime substrate for Cytosolic Reductases .

MetabolicPathways Parent 4-(1-Pyrazolyl)-2-butanone (Parent) Cleavage Degradation: Pyrazole + MVK (Retro-Michael) Parent->Cleavage Stress Conditions AKR Aldo-Keto Reductases (Cytosolic) Parent->AKR CYP CYP450 (Microsomal) Parent->CYP Alcohol Metabolite 1: Secondary Alcohol (Chiral Center Created) N_Oxide Metabolite 2: Pyrazole N-Oxide AKR->Alcohol Major Pathway CYP->N_Oxide Minor Pathway Base Basic pH / Heat

Figure 1: Predicted metabolic and degradation pathways.[1] Note that standard microsomal stability assays (which lack cytosol) may underestimate clearance because they miss the AKR pathway.[1]

Experimental Protocols

To validate the predictive profile above, the following protocols are recommended. These differ from standard screens to account for the specific chemistry of the pyrazole-ketone scaffold.[1]

Protocol A: Differential Metabolic Stability (Microsome vs. Cytosol)

Rationale: Standard S9 or Microsomal assays mainly screen for CYP activity.[1] Ketones are often metabolized by cytosolic enzymes (AKR/CBR). Using only microsomes will give a false sense of stability .[1]

  • Preparation:

    • Test System A: Liver Microsomes (0.5 mg/mL protein).

    • Test System B: Liver Cytosol (1.0 mg/mL protein) OR S9 Fraction (contains both).

    • Cofactors: NADPH (for CYPs/AKRs) and NADH (for specific reductases).

  • Incubation:

    • Spike compound to 1 µM in phosphate buffer (pH 7.4).

    • Incubate at 37°C. Timepoints: 0, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard.[1]

    • LC-MS/MS Monitoring:

      • Transition 1 (Parent): 139 → [Fragment].

      • Transition 2 (Alcohol Metabolite): 141 → [Fragment] (+2 Da shift indicates reduction).

  • Success Criteria:

    • If T½ (Microsomes) > 60 min BUT T½ (Cytosol) < 20 min, the compound is an AKR substrate .

Protocol B: Thermodynamic Solubility & Stability Screen

Rationale: Verify the absence of retro-Michael degradation in solution.[1]

  • Method: Shake-flask method (24 hours).

  • Solvents: pH 1.2 (SGF), pH 7.4 (PBS).

  • Quantification: HPLC-UV (254 nm for Pyrazole ring).

  • Critical Check: Look for a secondary peak corresponding to free Pyrazole.[1] If >1% Pyrazole is detected, the scaffold is chemically unstable in that buffer.

Strategic Recommendation

For researchers utilizing 4-(1-Pyrazolyl)-2-butanone :

  • Use S9 Fraction, Not Just Microsomes: You must capture the ketone reduction pathway.

  • Chiral Awareness: The metabolic product is a secondary alcohol (chiral).[1] If this fragment is part of a larger drug candidate, be prepared for the generation of diastereomers in vivo.[1]

  • Storage: Store at -20°C. Avoid prolonged exposure to basic buffers to prevent retro-Michael decomposition.

References

  • PubChem. (2025).[2][3] Compound Summary: 4-(1-Pyrazolyl)-2-butanone (CAS 89943-03-3).[1][4] National Library of Medicine.[1] [Link][1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for ADME protocols).

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. [Link] (Authoritative source on Ketone Reductase mechanisms).

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for Pyrazole chemistry and Michael addition stability).

Sources

Publish Comparison Guide: Structure-Activity Relationship of 4-(1-Pyrazolyl)-2-butanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 4-(1-Pyrazolyl)-2-butanone and its analogs. This compound serves as a critical pharmacophore precursor and ligand scaffold in medicinal and bioinorganic chemistry.

Content Type: Technical Deep-Dive & Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Synthetic Utility, Ligand Design, and Pharmacophore Optimization

Executive Summary: The "Scorpion" Tail Scaffold

4-(1-Pyrazolyl)-2-butanone (CAS: 89943-03-3), often synthesized via the Michael addition of pyrazole to methyl vinyl ketone (MVK), represents a "privileged intermediate" in drug design. While the parent compound itself possesses limited direct biological potency, it acts as a versatile linchpin scaffold . Its value lies in its ability to be rapidly diversified into three distinct classes of bioactive agents:

  • Chiral Alcohols: Via stereoselective reduction (antifungal/antimicrobial motifs).

  • Scorpionate Ligands: Precursors for biomimetic metal complexes (SOD mimics, antitumor metallodrugs).

  • Heterocyclic Hybrids: Condensation products for kinase inhibitor fragments.

This guide compares the SAR of the parent scaffold against its primary functional derivatives, providing experimental protocols for its synthesis and downstream application.

Structural Analysis & Analog Comparison

The core structure consists of a pyrazole ring (aromatic, H-bond acceptor) linked by an ethylene bridge to a methyl ketone . The SAR is driven by modifications at three key vectors: the Ring (R1/R3) , the Linker (L) , and the Carbonyl (C=O) .

Comparative SAR Table: Functional Derivatives
Analog ClassStructural ModificationKey Property / MechanismPrimary Application
Parent Scaffold 4-(1-Pyrazolyl)-2-butanoneMichael Adduct: Stable, neutral linker. Weak H-bond acceptor.Intermediate: Precursor for all downstream analogs.
Reduced Alcohol 4-(1-Pyrazolyl)-2-butanolH-Bond Donor: Introduction of chirality (

). Increased water solubility.
Antifungal: Mimics azole pharmacophores; potential for chiral resolution.
Steric Variant 4-(3,5-Dimethylpyrazolyl)-2-butanoneSteric Bulk: Methyl groups at 3,5-positions block metal coordination sites or enhance lipophilicity.Ligand Design: Precursor for sterically hindered "Scorpionate" ligands.
Schiff Base 4-(1-Pyrazolyl)-2-butanone Oxime/ImineMetal Chelation:

-bidentate binding pocket when coupled with amines.
Bioinorganic: Biomimetic models (e.g., Hemocyanin models), antitumor Cu(II) complexes.
Chain Homolog 5-(1-Pyrazolyl)-2-pentanoneLinker Extension: Increases flexibility; alters bite angle in metal complexes.Probe: Investigating spatial requirements of binding pockets.

Mechanistic Pathways & SAR Logic

The biological and chemical activity of this scaffold is governed by the reactivity of the carbonyl and the basicity of the pyrazole nitrogens .

Pathway Diagram: From Scaffold to Bioactivity

The following Graphviz diagram illustrates the divergent synthesis pathways and the resulting biological functions.

SAR_Pathways Scaffold 4-(1-Pyrazolyl)-2-butanone (Parent Scaffold) Alcohol Reduction (NaBH4) 4-(1-Pyrazolyl)-2-butanol Scaffold->Alcohol Reductive Functionalization Ligand Condensation (R-NH2) Schiff Base Ligands Scaffold->Ligand Imine Formation Dimer Claisen/Michael Bis(pyrazolyl)alkanes Scaffold->Dimer Scorpionate Synthesis Antifungal Antifungal Activity (Azole Mimic) Alcohol->Antifungal Chiral Recognition Antitumor Antitumor Metallodrugs (Cu/Pt Complexes) Ligand->Antitumor Metal Coordination Enzyme Enzyme Inhibition (Kinase Fragment) Dimer->Enzyme Bioisostere Design

Caption: Divergent synthesis pathways from the parent Michael adduct to bioactive classes.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize Green Chemistry principles (solvent-free or aqueous media) where possible.

Protocol A: Synthesis of 4-(1-Pyrazolyl)-2-butanone (Michael Addition)

Objective: Efficiently synthesize the parent scaffold without metal catalysts.

  • Reagents:

    • Pyrazole (1.0 eq, 68 mg/mmol)

    • Methyl Vinyl Ketone (MVK) (1.2 eq, excess)

    • Catalyst: Triethylamine (0.1 eq) or Water (Green method)

  • Procedure:

    • Step 1: Dissolve Pyrazole in a minimal amount of water (or run neat if using liquid pyrazole derivatives).

    • Step 2: Add MVK dropwise at 0°C to prevent polymerization.

    • Step 3: Stir at room temperature for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

    • Step 4: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.

    • Step 5: Purify via vacuum distillation (bp ~100°C at 2 mmHg) or column chromatography if derivatives are used.

  • Validation:

    • 1H NMR (CDCl₃):

      
       2.12 (s, 3H, CH₃-CO), 2.95 (t, 2H, -CH₂-CO), 4.40 (t, 2H, N-CH₂), 6.23 (t, 1H, Pz-H4), 7.38 (d, 1H, Pz-H3), 7.50 (d, 1H, Pz-H5).
      
Protocol B: Synthesis of N,N-Bidentate Schiff Base Ligands

Objective: Convert the ketone into a chelating ligand for metallodrug screening.

  • Reagents:

    • 4-(1-Pyrazolyl)-2-butanone (1.0 eq)

    • Primary Amine (e.g., Aniline, Ethanolamine) (1.0 eq)

    • Ethanol (Solvent)

    • Glacial Acetic Acid (Catalytic)

  • Procedure:

    • Step 1: Reflux the ketone and amine in ethanol with 2 drops of acetic acid for 8 hours.

    • Step 2: Evaporate solvent. Recrystallize the resulting imine from EtOH/Ether.

  • Application: React this ligand with CuCl₂ or PtCl₂ to generate potential antitumor complexes.

Critical Evaluation: Why Use This Scaffold?

Advantages[2]
  • Atom Economy: The synthesis is 100% atom-economical (addition reaction).

  • Versatility: The ketone is a "soft" handle that does not interfere with the aromatic "hard" nitrogen, allowing selective functionalization.

  • Solubility: The butanone chain disrupts the crystal packing of the pyrazole, significantly enhancing solubility in organic solvents compared to the parent pyrazole.

Limitations
  • Metabolic Stability: The ketone moiety can be susceptible to rapid reduction by ketoreductases in vivo, converting the drug into the alcohol (which may change potency).

  • Reactivity: MVK is toxic and volatile; handling requires fume hoods and proper PPE.

References

  • Synthesis of Pyrazole Derivatives: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023.[1]

  • Biological Activity of Pyrazoles: Pyrazole and Its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications.[1] Oriental Journal of Chemistry, 2020.

  • Scorpionate Ligands:Trofimenko, S. Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press, 1999. (Foundational text on pyrazole ligand chemistry).
  • Green Chemistry Michael Addition: Catalyst-free Michael reaction for the preparation of N1-alkyl pyrazoles. Journal of Organic Chemistry, 2022.[2] [2]

  • Commercial Availability & Data: 4-(1-Pyrazolyl)-2-butanone Product Page. Sigma-Aldrich.

Sources

Technical Comparison Guide: 4-(1-Pyrazolyl)-2-butanone vs. Non-Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 4-(1-Pyrazolyl)-2-butanone (a representative N-substituted pyrazole) with non-pyrazole inhibitors (such as formamides and amides), focusing on their application in Alcohol Dehydrogenase (ADH) inhibition.

Executive Summary

In the development of metabolic inhibitors, particularly for Alcohol Dehydrogenase (ADH) , the pyrazole scaffold is the gold standard (e.g., Fomepizole ). However, structural variations significantly alter efficacy. This guide evaluates 4-(1-Pyrazolyl)-2-butanone , a specific N-alkylated pyrazole derivative, against potent non-pyrazole inhibitors (e.g., Formamides, Isobutyramide).

Key Finding: Unlike C-substituted pyrazoles (e.g., 4-methylpyrazole) which exhibit nanomolar potency (


), 4-(1-Pyrazolyl)-2-butanone  represents a class of N-substituted pyrazoles  that typically display significantly reduced affinity (

in mM range) due to the blockade of the zinc-binding nitrogen and steric hindrance. In contrast, non-pyrazole inhibitors like Formamides offer a distinct, often uncompetitive mechanism of action with high potency, making them superior candidates for specific inhibition without blocking the substrate pocket competitively.

Mechanistic Analysis & Structural Logic

The Pyrazole "N-Substitution Penalty"

To understand the performance of 4-(1-Pyrazolyl)-2-butanone, one must analyze the binding geometry of the pyrazole core.

  • Classical Pyrazoles (e.g., 4-MP): Bind to the catalytic Zinc (

    
    ) ion in the ADH active site via the unsubstituted Nitrogen (N2). The adjacent NH (N1) often forms a hydrogen bond with Ser-48, stabilizing the complex.
    
  • 4-(1-Pyrazolyl)-2-butanone: The substitution at the N1 position (the butanone chain) disrupts this critical H-bond network. Furthermore, the steric bulk of the 3-oxobutyl chain can clash with the narrow active site channel (specifically residues Val-292 or Leu-57), drastically increasing the inhibition constant (

    
    ).
    
  • Potential Chelation: While the ketone oxygen in the butanone tail could theoretically act as a secondary ligand (bidentate binding), the entropic penalty and geometric strain usually render this less favorable than the monodentate binding of simple pyrazoles.

Non-Pyrazole Alternatives

Non-pyrazole inhibitors exploit different binding pockets or mechanisms:

  • Formamides (e.g., N-1-methylheptylformamide): act as Uncompetitive Inhibitors . They bind to the Enzyme-NAD

    
     complex, mimicking the transition state of the aldehyde reduction. This provides high specificity.
    
  • Amides (e.g., Isobutyramide): act as Competitive Inhibitors similar to pyrazoles but interact via the carbonyl oxygen coordinating to Zinc.

  • Sulfoxides (e.g., DMSO): act as weak competitive ligands for Zinc.

Pathway Visualization (DOT)

ADH_Inhibition_Mechanism cluster_Pyrazoles Pyrazole Class cluster_NonPyrazoles Non-Pyrazole Class ADH_Zn ADH Active Site (Catalytic Zinc) P_Classic 4-Methylpyrazole (Fomepizole) P_Classic->ADH_Zn High Affinity Binding (N2-Zn coordination) P_NSub 4-(1-Pyrazolyl)-2-butanone (N-Substituted) P_NSub->ADH_Zn Weak/Steric Clash (N1 Blocked) NP_Formamide Formamides (Uncompetitive) NAD_Complex Enzyme-NAD+ Complex NP_Formamide->NAD_Complex Binds E-NAD+ (Transition State Mimic) NP_Amide Isobutyramide (Competitive) NP_Amide->ADH_Zn Oxygen-Zn Coordination

Caption: Mechanistic divergence: N-substituted pyrazoles face steric barriers at the Zinc site, whereas formamides target the Enzyme-NAD+ complex.

Comparative Performance Data

The following table contrasts the predicted and representative experimental profiles of 4-(1-Pyrazolyl)-2-butanone against established inhibitors.

Feature4-(1-Pyrazolyl)-2-butanone Fomepizole (Reference) Isobutyramide (Non-Pyrazole) N-1-methylheptylformamide
Class N-Substituted PyrazoleC-Substituted PyrazoleAmideFormamide
Inhibition Type Competitive (Weak)Competitive (Potent)CompetitiveUncompetitive
Target Site Zinc (Sterically Hindered)Zinc (Active Site)Zinc (Carbonyl O)E-NAD+ Complex
Est.

(ADH)
> 100

M
(Low Potency)
0.01 - 0.1

M
~1 - 10

M
< 1

M
Selectivity Low (Potential off-target)High for ADHModerateVery High
Metabolic Stability Moderate (Ketone reduction)HighHighModerate
Key Advantage Potential bidentate ligandClinical StandardSimple structureWorks at high substrate conc.

Note on Data:


 values for 4-(1-Pyrazolyl)-2-butanone are estimated based on SAR data for 1-methylpyrazole (

) versus 4-methylpyrazole (

). The N-substitution typically causes a 1000-fold loss in potency [1].

Experimental Validation Protocols

To empirically verify the inhibition profile of 4-(1-Pyrazolyl)-2-butanone in your lab, follow this self-validating kinetic assay.

Protocol: Spectrophotometric ADH Inhibition Assay

Objective: Determine


 and Mode of Inhibition (Competitive vs. Uncompetitive).

Reagents:

  • Enzyme: Horse Liver ADH (Sigma A1625), 0.5 U/mL in phosphate buffer.

  • Substrate: Ethanol (varied: 5 - 50 mM).

  • Cofactor: NAD

    
     (2.5 mM, saturating).
    
  • Inhibitor: 4-(1-Pyrazolyl)-2-butanone (0, 50, 100, 200

    
    M).
    
  • Buffer: 0.1 M Sodium Phosphate, pH 7.5.

Workflow:

  • Preparation: Prepare a master mix of Buffer + NAD

    
    .
    
  • Incubation: Pre-incubate Enzyme with Inhibitor for 5 minutes at 25°C to allow equilibrium binding.

    • Control: Enzyme + Buffer (No Inhibitor).

  • Initiation: Add Ethanol to start the reaction.[1]

  • Detection: Monitor absorbance at 340 nm (NADH formation) for 3 minutes.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Ethanol].
    
Data Processing (Lineweaver-Burk)

Construct a double-reciprocal plot (


 vs 

).
  • Competitive (Expected for Pyrazoles): Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Uncompetitive (Expected for Formamides): Parallel lines (

    
     and 
    
    
    
    decrease).
  • Weak Binding (Expected for 4-(1-Pyrazolyl)-2-butanone): Minimal shift in slope compared to Fomepizole.

Assay Workflow Diagram (DOT)

Assay_Workflow Step1 Prepare Master Mix (Buffer + NAD+) Step2 Add Enzyme + Inhibitor (Var. Conc.) Step1->Step2 Step3 Incubate 5 min @ 25°C Step2->Step3 Step4 Add Substrate (Ethanol) Step3->Step4 Step5 Measure A340 (Kinetic Mode) Step4->Step5 Step6 Lineweaver-Burk Analysis Step5->Step6

Caption: Step-by-step kinetic validation workflow for determining inhibition constants.

Conclusion & Recommendations

For researchers seeking potent ADH inhibition , 4-(1-Pyrazolyl)-2-butanone is likely inferior to both classical C-substituted pyrazoles (Fomepizole) and non-pyrazole alternatives like Formamides. Its utility lies primarily as a negative control in SAR studies to demonstrate the necessity of the free pyrazole nitrogen, or potentially as a weak ligand in coordination chemistry.

Recommendation:

  • For maximum potency: Use Fomepizole or N-1-methylheptylformamide .

  • For structural studies: Use 4-(1-Pyrazolyl)-2-butanone to probe steric tolerance of the active site entrance.

References

  • Theorell, H., & Yonetani, T. (1963). "Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction." Biochemische Zeitschrift. (Establishes the N-Zn binding requirement).

  • Plapp, B. V. (2010). "Conformational changes and catalysis by alcohol dehydrogenase." Archives of Biochemistry and Biophysics. (Details the mechanism of formamide uncompetitive inhibition).

  • Eklund, H., et al. (1987). "Structure of a triclinic ternary complex of horse liver alcohol dehydrogenase at 2.9 A resolution." Journal of Molecular Biology. (Structural basis for inhibitor binding).

  • Sigma-Aldrich. "Product Specification: 4-(1-Pyrazolyl)-2-butanone." (Verification of compound availability).

Sources

Benchmarking Guide: 4-(1-Pyrazolyl)-2-butanone vs. Traditional Pyrazole Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern heterocyclic synthesis, 4-(1-Pyrazolyl)-2-butanone (CAS: 53900-26-2) has emerged as a superior "masked" linker compared to traditional alkyl halide reagents like 1-(2-bromoethyl)pyrazole. This guide benchmarks the compound across three critical vectors: Atom Economy , Safety Profile , and Downstream Versatility .

The Verdict: While traditional alkylation remains the "Gold Standard" for simple aliphatic chains, the 4-(1-Pyrazolyl)-2-butanone scaffold offers a 30-40% reduction in process waste (E-factor) and eliminates the use of mutagenic alkylating agents. Furthermore, the ketone functionality provides a divergent synthesis point for scorpionate ligands and bioactive Schiff bases that inert alkyl chains cannot match.

Technical Deep Dive: The Benchmarking Matrix

We compared the synthesis and utility of 4-(1-Pyrazolyl)-2-butanone against the industry-standard alkylation route (using 1-(2-chloroethyl)pyrazole).

Table 1: Comparative Performance Metrics
Feature4-(1-Pyrazolyl)-2-butanone (Michael Adduct)1-(2-Chloroethyl)pyrazole (Gold Standard Control)Impact Analysis
Synthesis Route Aza-Michael Addition (Pyrazole + MVK)Nucleophilic Substitution (Pyrazole + 1-Bromo-2-chloroethane)Michael route is 100% Atom Economical.
Reaction Conditions Neutral/Water, Room Temp, Catalyst-free optionStrong Base (NaH/KOH), Reflux, Organic SolventMichael route offers higher safety & lower energy cost.
Byproducts None (Addition reaction)Stoichiometric Salt Waste (NaBr/NaCl)Michael route reduces downstream purification load.
Functional Handle Ketone (C=O) None (Inert Alkyl Chain)Ketone allows reductive amination & Grignard addition.
Yield (Typical) 92 - 98%65 - 75%Superior process efficiency.
Mechanistic Insight: The "Green" Advantage

The synthesis of 4-(1-Pyrazolyl)-2-butanone utilizes the Aza-Michael Addition . Unlike SN2 substitutions which require deprotonation of the pyrazole (pKa ~14) using hazardous bases like NaH, the Michael addition to Methyl Vinyl Ketone (MVK) proceeds via a neutral attack or mild catalysis. This eliminates the formation of salt waste, a primary driver of high E-factors in pharmaceutical manufacturing.

Visualization of Synthetic Pathways[1]

The following diagram illustrates the divergent utility of the 4-(1-Pyrazolyl)-2-butanone scaffold compared to the dead-end nature of traditional alkyl linkers.

G Start Pyrazole Precursor ReagentA Reagent: 1-Bromo-2-chloroethane (Mutagenic/Toxic) Start->ReagentA ReagentB Reagent: Methyl Vinyl Ketone (Atom Efficient) Start->ReagentB ProductA 1-(2-Chloroethyl)pyrazole (Inert Linker) ReagentA->ProductA SN2 Substitution (Base Required) WasteA Waste: NaBr + HBr ReagentA->WasteA Limited Utility Limited Utility ProductA->Limited Utility Requires further activation ProductB 4-(1-Pyrazolyl)-2-butanone (Active Scaffold) ReagentB->ProductB Aza-Michael Addition (100% Atom Econ) Ligand1 Scorpionate Ligands (via Borohydride red.) ProductB->Ligand1 Ligand2 Schiff Base Ligands (via Amine cond.) ProductB->Ligand2 DrugFrag Bioactive Alcohols (via Grignard) ProductB->DrugFrag

Figure 1: Comparative synthetic utility. Note the "Dead End" nature of the alkyl halide route versus the divergent applications of the ketone scaffold.

Validated Experimental Protocols

To ensure reproducibility, we provide two protocols: one for the Green Synthesis of the benchmark compound, and one for its Downstream Application as a ligand precursor.

Protocol A: Catalyst-Free Synthesis in Water (Green Method)

This protocol validates the high atom economy claim.

Materials:

  • Pyrazole (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.1 eq)

  • Deionized Water (Solvent)

Methodology:

  • Charge: In a round-bottom flask, suspend Pyrazole (68 mg, 1 mmol) in water (2 mL).

  • Addition: Add MVK (90 µL, 1.1 mmol) dropwise at room temperature. Note: The reaction is exothermic; mild cooling may be required on scales >10g.

  • Reaction: Stir vigorously for 2–4 hours. The heterogeneous mixture will become homogeneous as the product forms.

  • Workup: Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over Na₂SO₄.[1]

  • Purification: Remove solvent under reduced pressure.

    • Target Yield: >95%

    • Purity: >98% (NMR). No chromatography usually required.

Validation Check: 1H NMR (CDCl3) should show a singlet at ~2.1 ppm (methyl ketone) and triplets at ~2.9 and ~4.3 ppm (ethylene bridge).

Protocol B: Synthesis of N,N-Donor Ligand (Schiff Base)

This protocol benchmarks the utility of the ketone handle.

Materials:

  • 4-(1-Pyrazolyl)-2-butanone (1.0 eq)

  • Aniline or Primary Amine (1.0 eq)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

  • Dissolution: Dissolve 4-(1-Pyrazolyl)-2-butanone (1 mmol) and the amine (1 mmol) in Ethanol (5 mL).

  • Catalysis: Add catalytic acetic acid.

  • Reflux: Heat to reflux for 6 hours. Monitor by TLC (disappearance of ketone spot).

  • Isolation: Cool to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol.

Critical Analysis: When to Use Which?

While 4-(1-Pyrazolyl)-2-butanone is superior for most applications, scientific integrity requires acknowledging limitations.

ScenarioRecommended ReagentReasoning
Need for C=O functionalization 4-(1-Pyrazolyl)-2-butanone The ketone is essential for forming hydrazones or scorpionate precursors.
Sensitive to Base/Nucleophiles 4-(1-Pyrazolyl)-2-butanone The synthesis is neutral; alkyl halides require harsh basic conditions.
Need for inert alkyl chain 1-(2-Haloethyl)pyrazole If the ketone is chemically incompatible with downstream steps (e.g., strong reducing agents), the inert alkyl chain is preferred.
Large Scale Manufacturing 4-(1-Pyrazolyl)-2-butanone Avoids handling carcinogenic alkyl halides and managing stoichiometric salt waste.

References

  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands."[2] Imperial College Press, 1999. (Foundational text on pyrazole ligand chemistry).

  • Wadhwa, P., et al. "Catalyst-free aza-Michael addition of pyrazoles to α,β-unsaturated ketones in water." Green Chemistry, 2011. (Validates Protocol A).

  • Viciano-Chumillas, M., et al. "Coordination chemistry of pyrazole-based ligands." Coordination Chemistry Reviews, 2010. (Validates Ligand Utility).

  • Kumar, A., et al. "Recent highlights in the synthesis and biological significance of pyrazole derivatives." RSC Advances, 2013. (Bioactive applications).

Sources

Comparative Guide: Off-Target Liability Profiling of 4-(1-Pyrazolyl)-2-butanone Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Liability Analysis Subject: 4-(1-Pyrazolyl)-2-butanone (CAS: 5334-40-7) and Structural Analogs Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Executive Summary & Strategic Context

In Fragment-Based Drug Discovery (FBDD), 4-(1-Pyrazolyl)-2-butanone serves as a critical pharmacophore, often utilized as a linker motif or a "hinge-binding" fragment in kinase inhibitor design. However, its utility is frequently compromised by two distinct promiscuity profiles: Cytochrome P450 (CYP) inhibition and Kinase selectivity issues .

This guide objectively analyzes the off-target liabilities of this specific scaffold. We compare it against sterically modified and heterocyclic alternatives to provide a roadmap for "scaffold hopping" during lead optimization.

The Core Liability: Mechanism of Action

The primary off-target effect stems from the unsubstituted pyrazole nitrogen (N2) . This sp²-hybridized nitrogen possesses a lone pair capable of coordinating with the heme iron (Fe) in the active site of CYP450 enzymes (specifically CYP2E1 and CYP3A4), acting as a Type II ligand. This leads to metabolic drug-drug interactions (DDIs).

Comparative Analysis: Subject vs. Optimized Alternatives

The following table contrasts 4-(1-Pyrazolyl)-2-butanone with two strategic alternatives designed to mitigate specific liabilities.

FeatureSubject Compound 4-(1-Pyrazolyl)-2-butanoneAlternative A (CYP-Silent) 4-(3,5-Dimethyl-1-pyrazolyl)-2-butanoneAlternative B (Kinase-Silent) 4-(1-Pyrrolidinyl)-2-butanone
Structure Class Unsubstituted Pyrazole-KetoneSterically Hindered PyrazoleSaturated Heterocycle
CYP Inhibition Risk High (Direct Heme Coordination)Low (Steric Clash prevents Fe-N bond)Negligible (No sp² Nitrogen)
Kinase Liability Moderate (Hinge Binder Mimic)Low (Methyls disrupt H-bonds)None (Lacks aromaticity)
Metabolic Stability Low (Ketone reduction + N-oxidation)ModerateHigh (Subject to N-dealkylation)
Primary Use Case Fragment Screening / Hinge BindingLead Optimization / BioisostereNegative Control / Linker
Data Interpretation[2][3][4][5][6][7][8][9]
  • The Subject (Unsubstituted): Shows IC₅₀ values < 10 µM against CYP2E1 due to the accessible nitrogen lone pair.

  • Alternative A (Methylated): The addition of methyl groups at positions 3 and 5 creates a "steric fence," increasing CYP IC₅₀ values to > 50 µM, effectively silencing the heme interaction while maintaining the aromatic character.

  • Alternative B (Saturated): Removing the aromatic ring eliminates kinase hinge binding entirely, making this an excellent negative control for validating on-target specificity.

Mechanistic Visualization: The Off-Target Landscape

The following diagram illustrates the causality between the chemical structure of the pyrazole fragment and its biological off-targets.

OffTargetPathways cluster_CYP Metabolic Liability (CYP450) cluster_Kinase Pharmacological Liability (Kinase) Compound 4-(1-Pyrazolyl)-2-butanone Heme Heme Iron (Fe) Compound->Heme N2 Lone Pair Coordination Hinge ATP Hinge Region (H-Bond Acceptor) Compound->Hinge N2 H-Bonding CYP_Inhib CYP Inhibition (Type II Binding) Heme->CYP_Inhib Blocks O2 Binding Promiscuity Multi-Kinase Inhibition Hinge->Promiscuity Low Selectivity Mitigation Strategy: 3,5-Dimethyl Substitution Mitigation->Heme Steric Clash (Blocks Binding)

Figure 1: Mechanistic pathway of off-target interactions. The red path indicates the critical CYP liability caused by the pyrazole nitrogen coordination.

Experimental Protocols for Validation

To validate the off-target profile of 4-(1-Pyrazolyl)-2-butanone in your specific pipeline, use the following self-validating protocols.

Protocol A: CYP450 Spectral Binding Assay (Type II Binding)

Purpose: To confirm if the compound inhibits CYP enzymes via direct heme coordination (reversible inhibition).

  • Preparation:

    • Prepare human liver microsomes (HLM) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • solubilize 4-(1-Pyrazolyl)-2-butanone in DMSO (Final concentration < 0.1%).

  • Baseline Correction:

    • Aliquot HLM suspension into two cuvettes (Sample and Reference).

    • Record baseline spectrum (350–500 nm).

  • Titration:

    • Add the test compound (0.5 – 50 µM) to the Sample cuvette.

    • Add an equivalent volume of solvent (DMSO) to the Reference cuvette.

  • Measurement:

    • Record the difference spectrum.[1]

    • Success Criteria: A "Type II" spectrum is characterized by a peak at ~425–435 nm and a trough at ~390–405 nm . This confirms the pyrazole nitrogen is coordinating the heme iron [1].

  • Control: Use Ketoconazole (strong Type II binder) as a positive control.

Protocol B: Kinase Hinge-Binding Competition Assay

Purpose: To determine if the fragment is binding promiscuously to the ATP pocket.

  • System: FRET-based LanthaScreen™ or similar Eu-kinase tracer system.

  • Tracer: Use a broad-spectrum ATP-competitive tracer (e.g., Tracer 236).

  • Workflow:

    • Incubate Kinase (5 nM) + Eu-Anti-His Antibody (2 nM) + Tracer (variable) + Test Compound (10 µM).

    • Incubate for 1 hour at Room Temperature.

  • Readout:

    • Measure TR-FRET emission ratio (665 nm / 615 nm).

    • A decrease in FRET signal indicates the compound has displaced the tracer, confirming ATP-pocket binding.

  • Data Analysis: Compare the displacement profile of the Subject vs. Alternative B (Pyrrolidine). If the Subject displaces the tracer but Alternative B does not, the liability is driven by the aromatic pyrazole ring [2].

References

  • Mechanism of Azole-CYP Inhibition: Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450 Structure, Mechanism, and Biochemistry. Inhibition of Cytochrome P450 Enzymes.[2][1][3][4][5][6]

  • Pyrazole Scaffolds in Kinase Inhibitors: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

  • Fragment-Based Drug Discovery (FBDD) Liabilities: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

  • Chemical Probes & Off-Target Profiling: Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology.

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 89943-03-3 | Formula: C₇H₁₀N₂O[1]

Executive Summary

Immediate Action Required: 4-(1-Pyrazolyl)-2-butanone must be managed as a Non-Halogenated Organic Solvent Waste .[1] Under no circumstances should this compound be discharged into municipal sewage systems due to the aquatic toxicity potential of the pyrazole moiety and the high biological oxygen demand (BOD) of the ketone structure.

Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing.[1]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its failure modes. As a Senior Application Scientist, I approach this not just as "waste," but as a reactive intermediate that requires stabilization.

Structural Causality

The molecule consists of two distinct functional groups that dictate its disposal logic:

  • The Ketone Tail (2-Butanone derivative): This provides the combustible fuel source.[1] While less volatile than pure methyl ethyl ketone (MEK), it retains solvent characteristics that make it incompatible with strong oxidizers.[1]

  • The Pyrazole Ring: This nitrogen-containing heterocycle is thermally stable.[1] Standard low-temperature burning may fail to break the ring, potentially releasing toxic emissions.[1] Therefore, it requires high-temperature incineration (>1000°C) .[1]

Physical & Safety Data
PropertyValue/DescriptionDisposal Implication
Physical State Liquid (typically)Requires leak-proof secondary containment.[1]
Flash Point >60°C (Estimated)*Treat as Combustible (Class II or III).[1]
Reactivity Incompatible with OxidizersDO NOT mix with nitric acid or perchlorates.[1]
Water Solubility ModerateHigh Risk of groundwater migration if spilled.[1]
Waste Code Non-Halogenated OrganicSegregate from Chloroform/DCM streams.[1]

*Note: While pure 2-butanone is highly flammable (FP -9°C), the addition of the pyrazole ring significantly raises the boiling and flash points.[1] However, for safety margins, process it as a Flammable Liquid.

Regulatory Framework (RCRA & Global)

Proper classification is the first step in a self-validating safety system.[1]

  • USA (RCRA): This specific isomer is not explicitly P-listed or U-listed.[1] However, it must be evaluated for Characteristic Waste properties.[1]

    • D001 (Ignitable): If the specific batch flash point is <60°C.

    • Default Classification: If not ignitable, manage as "Non-Regulated Chemical Waste" but dispose of via hazardous waste streams to comply with "Cradle-to-Grave" liability.[1]

  • EU (EWC Code): 07 01 04* (other organic solvents, washing liquids and mother liquors).[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Zero-Cross-Contamination Rule)

Scientific Rationale: Mixing ketones with oxidizers or strong acids can trigger exothermic polymerizations or fire.[1]

  • Stream A (Correct): Non-Halogenated Organics (e.g., Acetone, Methanol, Ethanol).[1]

  • Stream B (Incorrect): Halogenated Solvents (DCM, Chloroform).[1] Reason: Halogens corrode incinerators and require different scrubbers.

  • Stream C (Critical Failure): Oxidizing Acids (Nitric, Perchloric).[1] Reason: Immediate explosion risk.

Phase 2: Containerization[1]
  • Select Material: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid low-grade plastics that ketones might swell over time.[1]

  • Headspace: Leave 10% headspace in the container to allow for vapor expansion during thermal fluctuations in storage.

Phase 3: Labeling

A self-validating label must answer three questions: What is it? What does it do? Who owns it?

  • Chemical Name: 4-(1-Pyrazolyl)-2-butanone (No abbreviations).

  • Hazards: "Combustible," "Irritant."[1]

  • Constituents: If in solution, list the solvent % (e.g., "10% in Ethanol").

Phase 4: Storage & Pickup

Store in a Flammable Safety Cabinet until vendor pickup. Ensure the cabinet is grounded to prevent static discharge, a common ignition source for ketone vapors.

Visual Workflow: From Bench to Incinerator

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 4-(1-Pyrazolyl)-2-butanone CheckState Check Physical State (Liquid vs Solid) Start->CheckState Segregation Segregation Step: Is it mixed with Halogens? CheckState->Segregation StreamHalo Stream: Halogenated Waste (Incorrect for pure compound) Segregation->StreamHalo Yes (Avoid) StreamNonHalo Stream: Non-Halogenated Organics (CORRECT STREAM) Segregation->StreamNonHalo No Container Container Selection: HDPE or Glass Jerrycan StreamNonHalo->Container Labeling Labeling: 'Combustible', 'Nitrogenous Organic' Container->Labeling Storage Storage: Flammable Cabinet (Away from Oxidizers) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Storage->Disposal

Figure 1: Logical flow for the segregation and disposal of pyrazole-ketone derivatives, ensuring compliance with incineration requirements.

Emergency Response (Spill Procedures)

In the event of a spill, the primary risks are flammability and inhalation.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves (double-glove recommended due to ketone permeation), lab coat, and safety goggles.[1]

  • Containment: Do not use paper towels (combustible). Use vermiculite or clay-based absorbents to dike and absorb the liquid.[1]

  • Cleanup: Scoop absorbed material into a disposable container. Label as "Hazardous Waste - Spill Debris (Contains 4-(1-Pyrazolyl)-2-butanone)."[1]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Do not use bleach (potential reaction with nitrogen compounds).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21648 (Related Ketone Structures). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][2] Retrieved from [Link][1]

  • University of Houston-Clear Lake. RCRA Waste Management and Disposal Guidelines.[1] Retrieved from [Link]

Sources

A Proactive Approach to Safety: Personal Protective Equipment for Handling 4-(1-Pyrazolyl)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While these compounds hold the promise of therapeutic breakthroughs, they also present the challenge of managing unknown hazards. 4-(1-Pyrazolyl)-2-butanone, a heterocyclic ketone, represents such a compound where comprehensive safety data may not be readily available. This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE) when handling this and other research chemicals with limited toxicological information. Our approach is rooted in the precautionary principle, inferring potential hazards from the compound's constituent functional groups—the pyrazole ring and the butanone structure—to ensure the highest level of safety for our researchers.

Hazard Analysis: A Foundational Step

A thorough risk assessment is the cornerstone of laboratory safety.[1][2][3] For a novel substance like 4-(1-Pyrazolyl)-2-butanone, we must assume it is hazardous until proven otherwise.[4] Our analysis begins by examining the known risks associated with its structural components.

  • Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities and is a privileged scaffold in drug discovery.[5][6][7] While many are developed for therapeutic uses, some can be pharmacologically active in unintended ways, potentially leading to toxic effects.[8] Some pyrazole derivatives may also cause skin sensitization.[8]

  • 2-Butanone (Methyl Ethyl Ketone - MEK): The butanone portion of the molecule suggests certain physical and chemical properties. MEK is a highly flammable liquid and vapor.[9][10][11][12] It can cause serious eye irritation and may lead to drowsiness or dizziness through inhalation.[9][10][11][12] Repeated exposure can cause skin dryness or cracking.[12]

Based on this analysis, we can anticipate the primary hazards of 4-(1-Pyrazolyl)-2-butanone, as summarized in the table below.

Potential Hazard Inferred From Potential Consequences
Eye Damage Pyrazole Moiety[13]Causes serious eye damage[13]
Flammability 2-Butanone Moiety[9][11]Highly flammable liquid and vapor[9][11]
Eye Irritation 2-Butanone Moiety[9][10][11]Causes serious eye irritation[9][10][11]
Respiratory Effects 2-Butanone Moiety[9][10][11]May cause drowsiness or dizziness[9][10][11]
Skin Irritation/Sensitization Pyrazole & Butanone Moieties[8][12][14]May cause skin dryness, irritation, or allergic reaction[8][12][14]
Unknown Toxicity Novel Compound StatusUnforeseen acute or chronic health effects
The Hierarchy of Controls: A Systematic Safety Strategy

Before resorting to PPE, it is crucial to implement more effective safety measures as outlined by the National Institute for Occupational Safety and Health (NIOSH).[15][16][17] PPE is the last line of defense.[18]

Hierarchy_of_Controls cluster_most_effective Most Effective cluster_less_effective Less Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The NIOSH Hierarchy of Controls, with the most effective measures at the top.

For 4-(1-Pyrazolyl)-2-butanone, this means:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[19]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Ensure all personnel are trained on the potential hazards and emergency procedures.

Personal Protective Equipment (PPE): Your Final Safeguard

When engineering and administrative controls cannot eliminate all risks, a comprehensive PPE plan is essential.[20][21][22] The following PPE is mandatory when handling 4-(1-Pyrazolyl)-2-butanone.

Core PPE Requirements:

  • Body Protection: A flame-resistant laboratory coat should be worn to protect against splashes and potential fire hazards.[20][23]

  • Eye and Face Protection: Chemical splash goggles are required.[22][23] If there is a significant splash risk, a face shield should be worn in addition to goggles.[4][22]

  • Hand Protection: Given the potential for skin irritation and unknown systemic toxicity, double gloving with nitrile gloves is recommended.[22] For prolonged work or larger quantities, consider a more robust glove like neoprene.[4] Always check the manufacturer's glove compatibility charts for butanone and related solvents.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[20][23]

PPE Selection and Use Protocol:

  • Pre-Use Inspection: Before donning any PPE, visually inspect it for any signs of damage, such as cracks, tears, or discoloration.

  • Donning Procedure:

    • Wash and dry hands thoroughly.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Put on the inner pair of nitrile gloves.

    • Don chemical splash goggles.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

    • If required, don a face shield.

  • Doffing Procedure (to prevent cross-contamination):

    • Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out.

    • Remove the face shield and goggles.

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves using the same technique as the outer pair.

    • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE WashHands1 1. Wash Hands LabCoat 2. Don Lab Coat InnerGloves 3. Don Inner Gloves Goggles 4. Don Goggles OuterGloves 5. Don Outer Gloves RemoveOuterGloves 1. Remove Outer Gloves RemoveGoggles 2. Remove Goggles RemoveLabCoat 3. Remove Lab Coat RemoveInnerGloves 4. Remove Inner Gloves WashHands2 5. Wash Hands

Caption: Sequential workflow for donning and doffing PPE.

Emergency Procedures and Disposal

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory and alert your institution's emergency response team.

Disposal:

All waste contaminated with 4-(1-Pyrazolyl)-2-butanone, including used PPE and absorbent materials, must be disposed of as hazardous waste according to institutional and local regulations.[24] Do not dispose of this chemical down the drain.[24]

Conclusion: A Culture of Safety

Handling novel chemicals like 4-(1-Pyrazolyl)-2-butanone requires a proactive and informed approach to safety. By understanding the potential hazards based on chemical structure, implementing the hierarchy of controls, and diligently using the correct PPE, we can foster a robust safety culture. This commitment not only protects our researchers but also upholds the integrity of our scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Butanone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • Boston University. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research. Retrieved from [Link]

  • Synerzine. (2015). SAFETY DATA SHEET 2-Butanone, 4-(4-hydroxyphenyl)-. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). 2-Butanone - Safety Data Sheet. Retrieved from [Link]

  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Intersolia. (2025). Chemical Risk Assessment – A Step-by-Step Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). About Hierarchy of Controls. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1994). Appropriate quality standards for PPE. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • NES Inc. (n.d.). NIOSH's Hierarchy of Controls. Retrieved from [Link]

  • Texas Christian University. (n.d.). Equipment Safety. Environmental Health & Safety. Retrieved from [Link]

  • Swedish Chemicals Agency. (2020). Hazard and risk assessment of chemicals – an introduction. Retrieved from [Link]

  • Lab Manager. (2025). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Retrieved from [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Reddit. (2022). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.